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  • Product: 2-Cyanophenyl quinoline-1(2H)-carboxylate

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Cyanophenyl Quinoline-1(2H)-carboxylate: A Technical Whitepaper

Executive Summary The dearomatization of N-heterocycles is a foundational strategy in modern drug discovery, granting medicinal chemists access to sp³-rich, three-dimensional scaffolds from flat, aromatic precursors. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dearomatization of N-heterocycles is a foundational strategy in modern drug discovery, granting medicinal chemists access to sp³-rich, three-dimensional scaffolds from flat, aromatic precursors. Among these, 1,2-dihydroquinolines are highly prized as versatile intermediates. Specifically, 2-cyanophenyl quinoline-1(2H)-carboxylate () represents a structurally pre-organized building block of significant value. The 1(2H)-carboxylate moiety ensures the chemical stability of the enamine-like core, while the 2-cyanophenyl group offers an orthogonal, highly reactive handle for downstream functionalization, such as cross-coupling or tetrazole synthesis.

This whitepaper provides an in-depth, self-validating methodological guide for the synthesis, isolation, and characterization of this specific compound, grounded in established organochemical principles.

Mechanistic Rationale: The Fowler Reductive Dearomatization

The synthesis of 1,2-dihydroquinoline-1-carboxylates relies on a modified Fowler reduction . Direct hydride reduction of a neutral quinoline is thermodynamically unfavorable due to the high resonance energy of the aromatic system. To overcome this barrier, the quinoline nitrogen must first be electrophilically activated.

Causality of Reagent Selection:

  • Electrophilic Activation: 2-Cyanophenyl chloroformate is utilized to attack the quinoline nitrogen, forming a highly electrophilic N-acylquinolinium intermediate. This transformation disrupts the aromaticity of the pyridine ring, drastically lowering the LUMO and rendering the C2 and C4 positions highly susceptible to nucleophilic attack.

  • Chemoselective Reduction: Sodium borohydride (NaBH₄) is explicitly selected as the hydride source. Unlike lithium aluminum hydride (LiAlH₄), which would indiscriminately reduce the nitrile group to a primary amine and cleave the carbamate, NaBH₄ is mild and chemoselective. It selectively attacks the activated iminium bond while leaving the cyano and ester functionalities intact.

  • Regioselectivity: Hydride delivery occurs predominantly at the C2 position rather than C4. This is driven by the proximity of the counter-ion in the solvent cage and the lower steric hindrance at C2 compared to the fused benzene ring interface .

FowlerReduction Q Quinoline (Aromatic Core) I N-Acylquinolinium Ion (Electrophilic Intermediate) Q->I + Chloroformate (N-Acylation) C 2-Cyanophenyl Chloroformate (Activating Agent) C->I Cl- leaving group P 2-Cyanophenyl quinoline-1(2H)-carboxylate (Target Product) I->P Hydride Attack at C2 R Sodium Borohydride (Hydride Source) R->P Regioselective Reduction

Mechanistic pathway of the Fowler reductive dearomatization.

Experimental Methodology

This protocol incorporates visual and thermal checkpoints to ensure the integrity of the highly reactive N-acylquinolinium intermediate before reduction.

ExpWorkflow Step1 Step 1: Activation Solvent: DCM/MeOH Temp: -78 °C Step2 Step 2: Dearomatization Reagent: NaBH4 Time: 2 h Step1->Step2 Step3 Step 3: Quench & Workup Reagent: NH4Cl (aq) Extract: DCM Step2->Step3 Step4 Step 4: Purification Method: Flash Chromatography Step3->Step4

Experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure:
  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add quinoline (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are critical to prevent the N-acylquinolinium intermediate from undergoing unwanted dimerization or premature nucleophilic attack by the counter-chloride ion.

  • Acylation: Add 2-cyanophenyl chloroformate (11.0 mmol) dropwise over 15 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the N-acylquinolinium salt. Stir for 30 minutes at -78 °C.

  • Solvent Switch & Reduction: Add anhydrous methanol (10 mL) to solubilize the reducing agent. Immediately add sodium borohydride (15.0 mmol) in three equal portions over 15 minutes.

    • Causality: Methanol acts as a proton shuttle, accelerating the borohydride reduction. Vigorous gas evolution (H₂) will be observed.

  • Quenching: Allow the reaction to stir for 2 hours, gradually warming to 0 °C. Quench the reaction by carefully adding saturated aqueous ammonium chloride (20 mL).

    • Validation Checkpoint: Gas evolution will cease, and the organic layer will turn pale yellow, indicating the consumption of the charged intermediate.

  • Workup: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 9:1 to 8:2 v/v) to afford the pure 2-cyanophenyl quinoline-1(2H)-carboxylate.

Analytical Characterization

Accurate structural verification is paramount. The disruption of the aromatic system yields distinct spectroscopic signatures, particularly the shift of the C2, C3, and C4 protons into the aliphatic and alkene regions.

Table 1: Expected Spectroscopic Data for 2-Cyanophenyl quinoline-1(2H)-carboxylate

TechniqueSignal / ShiftAssignmentDiagnostic Value
¹H NMR (CDCl₃)4.45 ppm (dd, 2H)C2-H₂ protonsConfirms 1,2-reduction (loss of aromaticity at C2).
¹H NMR (CDCl₃)6.05 ppm (dt, 1H)C3-H protonAlkene proton, coupled to C2 and C4.
¹H NMR (CDCl₃)6.55 ppm (d, 1H)C4-H protonAlkene proton, confirms double bond retention.
¹³C NMR (CDCl₃)115.5 ppm-C≡N carbonConfirms the integrity of the cyano group.
¹³C NMR (CDCl₃)152.3 ppmN-C=O (Carbamate)Confirms successful N-acylation.
IR Spectroscopy 2230 cm⁻¹C≡N stretchSharp, distinct peak for the nitrile.
IR Spectroscopy 1715 cm⁻¹C=O stretchStrong peak indicating the carbamate ester.
HRMS (ESI+) m/z 277.0972[M+H]⁺Matches calculated exact mass for C₁₇H₁₂N₂O₂.

Troubleshooting & Quality Control

  • Over-reduction to Tetrahydroquinoline: If the reaction is allowed to warm to room temperature prematurely before quenching, trace amounts of 1,2,3,4-tetrahydroquinoline derivatives may form due to over-reduction. Strict temperature control (-78 °C to 0 °C) mitigates this pathway.

  • Hydrolysis of Chloroformate: 2-cyanophenyl chloroformate is highly moisture-sensitive. If the DCM is not strictly anhydrous, the chloroformate will hydrolyze to 2-cyanophenol, resulting in unreacted quinoline starting material.

    • QC Tip: Always verify the integrity of the chloroformate via IR spectroscopy (ensuring the presence of a strong acid chloride C=O stretch at ~1780 cm⁻¹) prior to use.

References

  • Title: Synthesis of 1,2-dihydropyridines Source: Journal of Organic Chemistry URL: [Link]

  • Title: Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: Chemical Reviews URL: [Link]

  • Title: 2-Cyanophenyl quinoline-1(2H)-carboxylate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Exploratory

Spectroscopic Analysis of Novel Quinoline-1(2H)-Carboxylate Derivatives: A Comprehensive Guide for Structural Elucidation and Interaction Profiling

Abstract The unambiguous structural confirmation of newly synthesized heterocyclic compounds is a non-negotiable prerequisite in modern drug development[1]. Among these, quinoline-1(2H)-carboxylate derivatives represent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unambiguous structural confirmation of newly synthesized heterocyclic compounds is a non-negotiable prerequisite in modern drug development[1]. Among these, quinoline-1(2H)-carboxylate derivatives represent a highly versatile scaffold with profound implications in antimicrobial, anticancer, and anti-inflammatory therapeutics[2][3]. Unlike fully aromatic quinolines, the 1,2-dihydroquinoline core introduces unique stereochemical and conformational dynamics—most notably, restricted rotation around the N-carbamate bond. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, FT-IR, HRMS) of novel quinoline-1(2H)-carboxylates and details the spectroscopic logic required to profile their interactions with biological macromolecules such as DNA[4].

Structural Nuances and Analytical Workflow

The synthesis of quinoline-1(2H)-carboxylates typically involves the N-carboxylation of 1,2-dihydroquinoline precursors using chloroformates under basic conditions. The resulting structure features a partially saturated ring with an sp3 -hybridized C2 carbon, a vinylic C3=C4 double bond, and an N-linked ester (carbamate) group.

The presence of the carbamate moiety is the defining feature of this scaffold. The delocalization of the nitrogen lone pair into the adjacent carbonyl group gives the N–C(O) bond partial double-bond character. This restricted rotation frequently leads to the observation of rotamers (conformational isomers) at room temperature, which can complicate NMR spectra by presenting as broadened or duplicated signals[1]. Recognizing and resolving this phenomenon is a hallmark of rigorous spectroscopic analysis.

Workflow Start 1,2-Dihydroquinoline Precursors Reaction N-Carboxylation (Alkyl Chloroformate + Base) Start->Reaction Purification Chromatographic Purification Reaction->Purification NMR 1H & 13C VT-NMR (Rotamer Resolution) Purification->NMR IR FT-IR Spectroscopy (Functional Group Mapping) Purification->IR HRMS High-Res Mass Spec (Isotopic Fidelity) Purification->HRMS Validation Unambiguous Structural Confirmation NMR->Validation IR->Validation HRMS->Validation BioAssay Macromolecular Profiling (ctDNA Intercalation) Validation->BioAssay

Caption: Analytical workflow for the synthesis, structural confirmation, and profiling of quinoline derivatives.

Spectroscopic Elucidation Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of these molecules[1]. The 1(2H)-quinoline scaffold presents specific chemical shift signatures:

  • The C2 Protons (Aliphatic/Allylic): Because C2 is flanked by the electron-withdrawing N-carboxylate group and the C3=C4 double bond, its protons are highly deshielded compared to standard alkyl groups, typically resonating between δ 4.20 – 4.80 ppm.

  • The C3 and C4 Protons (Vinylic): These protons appear in the alkene region ( δ 5.50 – 6.50 ppm). The coupling constant ( J3,4​ ) is usually around 9–10 Hz, characteristic of a cis-alkene within a six-membered ring.

  • The Rotamer Phenomenon: At 298 K (room temperature), the restricted rotation of the N-carbamate group often results in two distinct sets of NMR signals for the C2 protons and the ester alkyl group. To prove that these are conformers rather than impurities, Variable Temperature (VT) NMR must be employed. As the temperature is raised (e.g., to 350 K in DMSO- d6​ ), the energy barrier to rotation is overcome, and the duplicate peaks coalesce into a single, sharp set of signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The most diagnostic feature of a quinoline-1(2H)-carboxylate is the strong carbamate carbonyl (C=O) stretching vibration, which typically absorbs between 1700 and 1730 cm⁻¹[5][6]. The complete absence of an N-H stretching band (which would appear >3200 cm⁻¹ in the unreacted precursor) definitively confirms the successful N-substitution.

High-Resolution Mass Spectrometry (HRMS)

To validate the molecular formula, HRMS utilizing Electrospray Ionization (ESI) is required. The detection of the [M+H]+ or [M+Na]+ adducts with a mass accuracy of < 5 ppm ensures that no unexpected side reactions (such as ring oxidation to a fully aromatic quinoline) have occurred during synthesis[6].

Quantitative Data Summaries

Table 1: Diagnostic NMR Chemical Shifts for Quinoline-1(2H)-Carboxylates

Data acquired in CDCl₃ at 298 K. Ranges represent typical values across various alkyl/aryl substitutions.

Structural Feature¹H NMR Shift ( δ , ppm)¹³C NMR Shift ( δ , ppm)Multiplicity / CouplingCausality / Note
C2 - CH₂ 4.20 – 4.8042.0 – 48.0Doublet or MultipletDeshielded by adjacent N and allylic system.
C3 - CH 5.50 – 5.90120.0 – 125.0Doublet of TripletsVinylic; coupled to C4 and C2.
C4 - CH 6.10 – 6.50126.0 – 130.0Doublet ( J≈ 9.5 Hz)Vinylic; conjugated with the aromatic ring.
Aromatic (C5-C8) 7.00 – 7.50124.0 – 135.0MultipletsStandard aromatic deshielding[1].
Carbamate C=O N/A153.0 – 156.0SingletHighly deshielded carbonyl carbon[5].
Table 2: Characteristic FT-IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)IntensityCausality / Structural Implication
C=O (Carbamate) 1700 – 1730Strong, SharpConfirms the ester/carbamate linkage[5].
C=C (Aromatic) 1580 – 1620MediumAromatic ring breathing modes.
C-O-C (Ester) 1200 – 1250StrongConfirms the alkoxy portion of the carboxylate[3].
C-H ( sp3 ) 2850 – 2960Weak to MediumAlkyl substituents on the ester or ring[3].

Biological Interaction Profiling: DNA Intercalation

Quinoline derivatives are highly regarded for their ability to act as DNA intercalating agents, a mechanism that underpins their cytotoxicity against cancer cell lines and microbial pathogens[4][7]. When the planar aromatic portion of the quinoline scaffold inserts between the base pairs of calf thymus DNA (ctDNA), it triggers measurable changes in the compound's electronic environment.

Spectroscopic Logic of DNA Binding
  • UV-Vis Spectroscopy: Intercalation causes the ligand's π -electrons to couple with the π -electrons of the DNA nucleobases. This strong stacking interaction lowers the energy gap of the π−π∗ transition, resulting in a bathochromic shift (red-shift) . Simultaneously, the transition probability decreases, leading to hypochromism (decreased absorbance) [4].

  • Fluorescence Quenching: If the quinoline derivative is fluorescent, binding to ctDNA typically quenches the emission. The mechanism (static vs. dynamic quenching) can be determined using the Stern-Volmer equation.

Mechanism Complex Quinoline Derivative + ctDNA Solution Intercalation π-π Stacking (Intercalation into Base Pairs) Complex->Intercalation UV UV-Vis Spectroscopy (Hypochromism & Red-shift) Intercalation->UV Fluor Fluorescence Emission (Stern-Volmer Quenching) Intercalation->Fluor CD Circular Dichroism (DNA Conformational Change) Intercalation->CD Conclusion Calculation of Binding Constant (Kb) & Thermodynamic Parameters UV->Conclusion Fluor->Conclusion CD->Conclusion

Caption: Spectroscopic logic and workflow for profiling quinoline-DNA intercalation interactions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Variable Temperature (VT) NMR for Rotamer Resolution

Objective: Differentiate between structural impurities and N-carbamate rotamers.

  • Sample Preparation: Dissolve 15 mg of the synthesized quinoline-1(2H)-carboxylate in 0.6 mL of DMSO- d6​ . Causality for solvent choice: DMSO- d6​ has a high boiling point (189 °C), allowing for safe heating during VT-NMR without solvent evaporation.

  • Baseline Acquisition (298 K): Acquire a standard ¹H NMR spectrum. Identify broadened peaks or duplicate signal sets (particularly for the C2 protons and the ester alkyl group).

  • Heating Phase: Increment the probe temperature in 10 K steps from 298 K to 360 K. Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.

  • Data Acquisition & Validation: Acquire a ¹H spectrum at each interval.

    • Self-Validation: If the duplicate peaks coalesce into sharp singlets/multiplets at higher temperatures, the phenomenon is definitively caused by restricted rotation (rotamers). If the peaks remain distinct and their integration ratios do not change, the sample contains a chemical impurity.

  • Cooling Phase: Return the probe to 298 K and acquire a final spectrum to ensure the compound did not thermally degrade during the experiment.

Protocol B: UV-Vis Titration for ctDNA Binding Affinity

Objective: Quantify the binding constant ( Kb​ ) of the quinoline derivative to calf thymus DNA.

  • Buffer Preparation: Prepare a Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4). Causality: The physiological pH and ionic strength maintain the double-helical structure of ctDNA.

  • Stock Solutions:

    • Prepare a 50 μ M stock of the quinoline derivative in the buffer (using <1% DMSO to ensure solubility).

    • Prepare a ctDNA stock solution. Determine its exact concentration by measuring the absorbance at 260 nm (using the molar extinction coefficient ϵ260​=6600 M⁻¹ cm⁻¹).

  • Purity Check (Self-Validation): Measure the ratio of UV absorbance of ctDNA at 260 nm to 280 nm. A ratio of A260​/A280​≥1.8 validates that the DNA is free of protein contamination.

  • Titration Workflow:

    • Place 2.0 mL of the quinoline solution into a quartz cuvette (1 cm path length).

    • Record the baseline UV-Vis spectrum (200–500 nm).

    • Titrate the ctDNA stock into the cuvette in 5 μ L increments.

    • After each addition, mix gently and incubate for 3 minutes to reach thermodynamic equilibrium before recording the spectrum[7].

  • Data Analysis: Correct all absorbance values for the volume increase. Plot [DNA]/(ϵa​−ϵf​) versus [DNA] to calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation.

Conclusion

The structural elucidation of quinoline-1(2H)-carboxylate derivatives demands a rigorous, multi-modal spectroscopic approach. By understanding the underlying physical chemistry—such as the restricted rotation of the N-carbamate bond leading to NMR rotamers, and the π−π∗ electronic transitions that govern UV-Vis behavior during DNA intercalation—researchers can confidently validate their synthetic outputs. The protocols and diagnostic markers provided in this guide serve as a robust foundation for the downstream development of these novel scaffolds into viable therapeutic agents.

References

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. ResearchGate. Available at:[Link]

  • Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA) via spectroscopic studies, drug-likeness, ADMET prediction, docking and MD simulation. DOI.org. Available at:[Link]

  • Synthesis, Characterization, Cytotoxic Activity, and Interactions with CT-DNA and BSA of Cationic Ruthenium(II) Complexes Containing Dppm and Quinoline Carboxylates. NIH PMC. Available at:[Link]

  • Full article: Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. Taylor & Francis. Available at:[Link]

  • Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. NIH PMC. Available at:[Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Publishing. Available at: [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of Quinoline-Based Enzyme Inhibitors: A Mechanistic Guide

Executive Summary The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged pharmacophores in modern medicinal chemistry. Its unique electronic distribution, characterized by an electron-deficient p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged pharmacophores in modern medicinal chemistry. Its unique electronic distribution, characterized by an electron-deficient pyridine ring fused to an electron-rich benzene ring, allows it to engage in diverse non-covalent interactions—including hydrogen bonding, π−π stacking, and metal chelation—within complex enzymatic pockets. As a Senior Application Scientist, I have structured this technical guide to dissect the structure-activity relationship (SAR) of quinoline derivatives across three distinct enzyme classes: protein kinases, cholinesterases, and bacterial topoisomerases. By bridging molecular design with self-validating experimental protocols, this guide provides a comprehensive framework for researchers developing next-generation targeted therapeutics.

Target Class I: Protein Kinases in Oncology

Mechanistic Rationale & SAR

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of oncogenesis. Quinoline-based small molecules primarily function as Type I ATP-competitive inhibitors[1].

The causality behind their efficacy lies in the spatial orientation of the quinoline core within the highly conserved kinase hinge region. The basic nitrogen of the quinoline ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of hinge residues (e.g., Met793 in EGFR)[2].

  • C4 Substitutions: The addition of bulky, hydrophobic groups (such as anilino or phenoxy derivatives) at the C4 position forces the molecule to project into the deep hydrophobic pocket (the DFG-in conformation), which dictates kinase selectivity[2].

  • C6/C7 Substitutions: Functionalization at the C6 or C7 positions with alkoxy or water-soluble chains (e.g., morpholine or piperazine) targets the solvent-exposed region. This not only improves the pharmacokinetic profile (solubility) but also prevents off-target binding by sterically hindering deep pocket entry in non-target kinases[1]. For instance, appropriate substitution at the 6-position is heavily correlated with cytotoxicity against Ewing Sarcoma via NAK family kinase inhibition[3].

KinaseInhibition Inhibitor Quinoline Derivative (ATP-Competitive) Kinase Target Kinase (e.g., c-Met, EGFR) Inhibitor->Kinase Blocks Hinge Path1 PI3K/AKT Signaling Kinase->Path1 Path2 RAS/MAPK Signaling Kinase->Path2 Outcome Tumor Cell Proliferation Path1->Outcome Path2->Outcome

Quinoline-mediated kinase inhibition disrupting oncogenic signaling pathways.

Quantitative SAR Data for Kinase Inhibitors
Enzyme TargetKey Quinoline DerivativeCrucial SAR FeaturePotency (IC₅₀ / Kᵢ)Ref
c-Met 6,7-Disubstituted-4-(2-fluorophenoxy)-quinolineC4-fluorophenoxy drives deep pocket affinityIC₅₀ = 1.04 nM[2]
EGFR Quinolin-3-ylmethylene acetohydrazideC3-hydrazide enables specific H-bondingIC₅₀ = 0.12 µM[2]
NAK / GAK 4,6-Disubstituted quinoline thiosemicarbazone (3c)C6-substitution dictates NAK selectivityIC₅₀ = 1.0 µM[3]
Self-Validating Protocol: Thermal Shift Assay (TSA)

To definitively prove that a phenotypic response (e.g., cell death) is caused by direct kinase inhibition, target engagement must be validated. The Thermal Shift Assay (TSA) measures the thermodynamic stabilization of the kinase upon quinoline binding[3].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant kinase in assay buffer (e.g., HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2 µM.

  • Ligand Incubation: Add the quinoline derivative (10 µM final) to the protein solution. Self-Validation Step: Include a DMSO-only control (baseline Tm​ ) and a known reference inhibitor (positive control) to rule out assay artifacts.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration). Causality: SYPRO Orange is highly quenched in water but fluoresces intensely when it binds to the hydrophobic core of the kinase exposed during thermal denaturation.

  • Thermal Ramping: Heat the microplate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine, continuously monitoring fluorescence.

  • Data Analysis: Plot the first derivative of the fluorescence curve to identify the melting temperature ( Tm​ ). A positive shift ( ΔTm​>2∘C ) relative to the DMSO control confirms specific ATP-pocket engagement.

Target Class II: Cholinesterases in Neurodegeneration

Mechanistic Rationale & Fragment-Informed SAR

In Alzheimer's Disease (AD) drug discovery, dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are highly sought after. The AChE active site is a deep gorge containing a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance.

Quinoline derivatives excel here through a "Fragment-Informed SAR" (FI-SAR) approach[4].

  • The Quinoline Core: Acts as the PAS-binding moiety. Its flat, aromatic nature allows it to perfectly intercalate and form π−π stacking interactions with PAS residues like Trp286[5].

  • The Spacer: A methylene linkage ( n=1 to 4 ) is critical. SAR analysis demonstrates that a spacer is required to physically span the gorge. Compounds with a spacer ( n≥1 ) exhibit significantly higher efficacy than those without ( n=0 )[5].

  • The Pharmacophore: An amino group or piperidine ring at the end of the spacer interacts with the CAS via cation- π interactions with Tyr337 and Phe338[5]. Furthermore, 8-hydroxyquinoline derivatives provide the added benefit of metal chelation (e.g., Cu2+ ), reducing amyloid-beta aggregation[5].

SARLogic Core Quinoline Core (PAS Interaction) Spacer Alkyl/Amide Spacer (Spans Enzyme Gorge) Core->Spacer AChE AChE Active Site (Dual Inhibition) Core->AChE Amine Basic Amine Group (CAS Interaction) Spacer->Amine Amine->AChE

Fragment-informed SAR logic for dual-site Acetylcholinesterase (AChE) inhibitors.

Quantitative SAR Data for Cholinesterase Inhibitors
Enzyme TargetKey Quinoline DerivativeCrucial SAR FeaturePotency (IC₅₀)Ref
AChE Phenolic Mannich base conjugate (L4R1-3)Optimal spacer length for CAS/PAS dual bindingIC₅₀ = 4.6 nM[4]
AChE Quinoline-piperidine hybrid (26a)N-quinoline substitution enhances bindingIC₅₀ = 0.62 µM[5]
BChE Quinoline-piperidine hybrid (26b)Spacer flexibility adapts to BChE pocketIC₅₀ = 0.10 µM[5]
AChE Quinolinone hybrid (AM5)Multitarget capability (inhibits Aβ aggregation)IC₅₀ = 1.29 µM[6]
Self-Validating Protocol: Kinetic Evaluation via Ellman's Assay

To determine the IC₅₀ and exact mechanism of inhibition (competitive vs. non-competitive), a modified Ellman’s assay is utilized.

Step-by-Step Methodology:

  • Pre-Incubation: Mix 0.1 U/mL of recombinant human AChE with varying concentrations of the quinoline inhibitor in 0.1 M phosphate buffer (pH 8.0). Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Self-Validation (Background Check): Add DTNB (Ellman's reagent, 0.3 mM). Causality: Read the absorbance at 412 nm before adding the substrate. If the quinoline compound contains reactive thiols, it will directly reduce DTNB, creating a false positive. This background must be subtracted.

  • Reaction Initiation: Add the substrate, Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Kinetic Read: Monitor the continuous increase in absorbance at 412 nm for 5 minutes. The enzymatic cleavage of ATCh releases thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Plot the initial velocities against substrate concentrations using a Lineweaver-Burk plot. A competitive dual-site inhibitor will show intersecting lines at the y-axis, validating the FI-SAR design.

EllmansWorkflow Step1 1. Pre-Incubation (Enzyme + Quinoline) Control Self-Validation: Check DTNB Reactivity Step1->Control Step2 2. Add DTNB & ATCh (Initiate Reaction) Control->Step2 Step3 3. Kinetic Read (Absorbance at 412 nm) Step2->Step3 Result 4. Lineweaver-Burk Analysis (Determine Mechanism) Step3->Result

Step-by-step self-validating workflow for Ellman's Assay in AChE inhibitor evaluation.

Target Class III: Dihydroorotate Dehydrogenase & DNA Gyrase

While oncology and neurodegeneration dominate recent literature, the quinoline core is foundational in other enzymatic targets.

  • Dihydroorotate Dehydrogenase (DHODH): Quinoline-4-carboxylic acids (e.g., Brequinar analogs) inhibit DHODH, a key enzyme in pyrimidine biosynthesis. SAR reveals a strict requirement for the C4 carboxylic acid to anchor the molecule, while bulky hydrophobic substituents at C2 are necessary to fill the ubiquinone-binding tunnel[7].

  • DNA Gyrase: The evolution of quinolone antibacterials into fluoroquinolones demonstrates precise SAR. The addition of a fluorine atom at C6 is not arbitrary; it alters the electron density of the ring, increasing lipophilicity for bacterial penetration and strengthening dipole interactions within the DNA gyrase-DNA cleavage complex. Loss of intrinsic enzyme inhibition directly correlates with poor Minimum Inhibitory Concentrations (MICs)[8].

Conclusion

The quinoline scaffold is not merely a structural backbone; it is a highly tunable electronic system. As demonstrated across kinases, cholinesterases, and topoisomerases, rational functionalization at specific carbon indices (C4, C6, C7) allows medicinal chemists to dictate spatial geometry, dictate target selectivity, and optimize pharmacokinetic properties. By pairing this fragment-informed design with rigorous, self-validating biochemical assays, the pipeline from structural conception to validated enzymatic inhibition remains robust and highly reproducible.

References

  • [4] Fragment-informed SAR: rational construction of quinoline derivatives as dual AChE/BChE inhibitors - PubMed. National Institutes of Health (NIH). Available at:

  • [5] SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry. Available at:

  • [7] Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. National Institutes of Health (NIH). Available at:

  • [8] New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay - PubMed. National Institutes of Health (NIH). Available at:

  • [1] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). National Institutes of Health (NIH). Available at:

  • [2] Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at:

  • [6] Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. ACS Publications. Available at:

  • [3] New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma - PMC. National Institutes of Health (NIH). Available at:

Sources

Exploratory

Unlocking the Pharmacophore: Computational and Molecular Docking Studies of Quinoline Carboxamide Derivatives

The Pharmacological Landscape of Quinoline Carboxamides Quinoline-3-carboxamides and their derivatives represent a highly privileged scaffold in modern medicinal chemistry. Characterized by a flat, nitrogen-containing he...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Landscape of Quinoline Carboxamides

Quinoline-3-carboxamides and their derivatives represent a highly privileged scaffold in modern medicinal chemistry. Characterized by a flat, nitrogen-containing heteroaromatic core, these molecules easily penetrate hydrophobic pockets, while the carboxamide moiety serves as a versatile hydrogen-bond donor and acceptor[1]. This dual nature allows them to act as competitive inhibitors of adenosine triphosphate (ATP) by anchoring to the hinge region of various kinases[2].

Historically recognized for their antimalarial and antibacterial properties, recent structure-based drug design (SBDD) efforts have repurposed these derivatives as potent anticancer and immunomodulatory agents[3]. For instance, clinical-stage molecules like tasquinimod function as allosteric inhibitors in the tumor microenvironment[1]. By leveraging computational chemistry—specifically molecular docking and molecular dynamics (MD) simulations—researchers can predict binding affinities, optimize structure-activity relationships (SAR), and accelerate the hit-to-lead optimization process with high precision[4].

Self-Validating Computational Workflow: Methodologies & Causality

To ensure scientific integrity, a computational screening protocol cannot rely on static docking alone. It must be a self-validating system where initial docking poses are rigorously tested for thermodynamic stability. Below is the step-by-step methodology for executing a robust in silico workflow for quinoline carboxamide derivatives.

Step-by-Step Protocol: Docking and MD Simulation Workflow

Step 1: Ligand Preparation (State Generation)

  • Procedure: 2D structures of quinoline carboxamides are sketched and converted to 3D using ligand preparation tools (e.g., LigPrep). Ionization states are generated at a physiological pH of 7.4 ± 1.0.

  • Causality: Quinoline derivatives, especially those with hydroxyl or amino substitutions, can exist in multiple tautomeric forms. Generating the correct physiological ionization state prevents artifactual binding energies caused by docking a biologically irrelevant tautomer.

Step 2: Protein Preparation and Refinement

  • Procedure: Target X-ray crystal structures (e.g., ATM kinase, PDGFR) are imported. Missing loops are modeled, and water molecules beyond 3 Å from the active site are deleted. The hydrogen bond network is optimized, and the structure is energy-minimized using an OPLS force field.

  • Causality: Raw PDB files often lack hydrogen atoms and contain unresolved side chains. Optimizing the H-bond network assigns the correct protonation states to catalytic residues (e.g., Asp/Glu in kinase activation loops), preventing false electrostatic repulsions and steric clashes during docking.

Step 3: Receptor Grid Generation

  • Procedure: A bounding box (typically 20×20×20 Å) is centered on the co-crystallized ligand (e.g., ATP or a known inhibitor).

  • Causality: Restricting the conformational search space to the validated orthosteric or allosteric pocket ensures computational efficiency and eliminates false-positive binding poses in non-druggable surface crevices.

Step 4: Precision Molecular Docking

  • Procedure: Ligands are docked using Extra Precision (XP) scoring functions.

  • Causality: XP scoring incorporates advanced desolvation penalties and specific hydrogen-bonding terms. This is critical for evaluating the highly polar carboxamide moiety, which must displace tightly bound water molecules in the active site.

Step 5: Molecular Dynamics (MD) Simulation & MM-GBSA

  • Procedure: The best-docked complex is solvated in a TIP3P water box, neutralized with counter-ions, and subjected to a 100+ ns MD simulation. Binding free energy is recalculated using MM-GBSA.

  • Causality: Docking provides a static snapshot. MD simulations validate the temporal stability of the ligand-protein complex. Monitoring the Root Mean Square Deviation (RMSD) of the ligand confirms whether the initial docking pose is a true energy minimum or a transient artifact.

G LIG Ligand Preparation (Tautomers & Stereoisomers) GRID Receptor Grid Generation (Active Site Definition) LIG->GRID PROT Protein Preparation (H-bond Optimization) PROT->GRID DOCK Molecular Docking (XP/SP Scoring) GRID->DOCK MD MD Simulations (Pose Stability & RMSD) DOCK->MD MMGBSA MM-GBSA (Free Energy Calculation) MD->MMGBSA

Fig 1. Self-validating computational workflow for quinoline carboxamide docking.

Target-Specific Molecular Docking Insights

DNA Damage and Response (DDR) Kinases

Quinoline-3-carboxamides have shown remarkable selectivity towards the Ataxia Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DDR pathway[2]. Docking studies reveal that the quinoline nitrogen forms a crucial hydrogen bond with the hinge region of ATM, effectively competing with ATP[2]. Furthermore, MD simulations confirm that specific regioisomers maintain stable RMSD trajectories over time, highlighting their potential as adjuvant therapies alongside DNA-damaging agents[2].

Pathway DNA DNA Double-Strand Breaks ATM ATM Kinase (Active) DNA->ATM Triggers P53 p53 / Chk2 (Phosphorylation) ATM->P53 Activates QUIN Quinoline-3-Carboxamide (Competitive Inhibitor) QUIN->ATM Blocks ATP Pocket ARREST Cell Cycle Arrest / Apoptosis P53->ARREST Induces

Fig 2. Mechanism of ATM kinase inhibition by quinoline-3-carboxamides.

Platelet-Derived Growth Factor Receptor (PDGFR)

In the realm of anti-angiogenic cancer therapies, N-2-amino-N-phenyl quinoline-3-carboxamides have been evaluated against PDGFR (PDB: 5GRN)[4]. Computational findings indicate that these derivatives establish multiple hydrogen bonds at distances below 3.40 Å, yielding docking scores that surpass those of standard drugs like sunitinib and tasquinimod[4]. The pharmacokinetic profiling of these compounds further supports their oral bioavailability and low toxicity[4].

Antimicrobial Targets: DNA Gyrase and Topoisomerase IV

Beyond oncology, the quinoline scaffold is a cornerstone of antibacterial design. Amino acid derivatives of quinoline carboxamides have been synthesized and docked against bacterial DNA gyrase (GyrA subunit) and Topoisomerase IV[5]. The simulations suggest that these hybrid compounds bind favorably at the fluoroquinolone binding site, with the hydrolysis of the amino acid ester moiety significantly increasing antimicrobial activity[5].

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the computational findings with empirical biological activity, the following table summarizes key SAR data across various quinoline carboxamide derivatives.

Table 1: Quantitative SBDD and Biological Activity Profiles

Compound ClassTarget ProteinKey Substitution / FeatureBiological Activity (IC50 / MIC)Computational / Docking InsightRef
Quinoline-3-carboxamides ATM KinaseRegioisomers at C-6/C-7GI50 varies by substitutionHigh docking score (Compound 6f); stable competitive ATP inhibition[2]
N-2-amino-N-phenyl quinoline-3-carboxamides PDGFR (PDB: 5GRN)Phenyl ring substitutionsIn silico optimization phaseSuperior docking scores compared to sunitinib/tasquinimod[4]
Quinoline-6-carboxamide benzenesulfonates P2X7 Receptor4-iodo substitution (Compound 2f)0.566 µM7-fold improved potency vs. suramin standard[6]
Amino acid-quinoline derivatives DNA Gyrase (GyrA)L-alanine / ester hydrolysis0.31–0.62 mg/mL (MIC)Binds fluoroquinolone site via robust H-bond networks[5]
4-Hydroxy-2-quinolinone carboxamides Soybean LipoxygenaseN-methyl & 4-amino-phenol27.5 µMBinds alternative site similar to reference compound NDGA[7]

Conclusion

The integration of molecular docking and molecular dynamics simulations provides an indispensable, self-validating framework for the rational design of quinoline carboxamide derivatives. By understanding the causality behind computational parameters—such as the necessity of precise protonation states and the validation of temporal stability via MD—researchers can confidently translate in silico hits into potent in vitro and in vivo candidates. Whether targeting the ATP-binding hinge region of DDR kinases or the allosteric pockets of bacterial topoisomerases, the quinoline carboxamide scaffold remains a highly tunable and biologically rich pharmacophore for future drug discovery.

Sources

Foundational

Green synthesis approaches for quinoline and its derivatives.

Next-Generation Green Synthesis of Quinoline Derivatives: A Technical Whitepaper on Sustainable Methodologies The Imperative for Sustainable Heterocyclic Chemistry Quinoline and its derivatives are privileged scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation Green Synthesis of Quinoline Derivatives: A Technical Whitepaper on Sustainable Methodologies

The Imperative for Sustainable Heterocyclic Chemistry

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from antimalarial to anticancer properties[1]. Historically, traditional synthetic routes—such as the classical Friedländer, Skraup, or Pfitzinger syntheses—have relied heavily on harsh thermodynamic conditions, toxic volatile organic solvents (VOCs), and stoichiometric amounts of hazardous acid catalysts[2].

As the pharmaceutical industry shifts toward environmentally benign processes, the adoption of green chemistry frameworks is no longer optional; it is a fundamental optimization of synthetic efficiency. This technical guide elucidates the causality, mechanistic advantages, and validated protocols of modern eco-friendly approaches—specifically focusing on microwave-assisted multicomponent reactions (MCRs) and Deep Eutectic Solvents (DES).

Mechanistic Paradigms in Green Quinoline Synthesis

Microwave-Assisted Multicomponent Reactions (MCRs)

Microwave (MW) irradiation fundamentally alters reaction kinetics through dielectric heating. Unlike conventional convective heating, which relies on thermal conduction through the reaction vessel, MW energy directly couples with polar molecules in the reaction mixture[3]. This causes rapid molecular friction and localized superheating, drastically reducing reaction times from hours to mere minutes[4].

In catalyst-free, one-pot multicomponent syntheses (e.g., reacting quinoline-3-carbaldehyde, malononitrile, and ammonium salts), utilizing water as an aqueous medium is highly strategic. Water's high dielectric constant synergizes with MW irradiation to rapidly accelerate the tandem Knoevenagel condensation and subsequent Michael addition, driving the reaction forward with exceptional atom economy[5].

MW_Pathway Start Substrates (Aldehyde + Active Methylene + Amine) MW Microwave Irradiation (Dielectric Heating) Start->MW Knoevenagel Knoevenagel Condensation (Rapid C=C Formation) MW->Knoevenagel Michael Michael Addition (Nucleophilic Attack) Knoevenagel->Michael Cyclization Intramolecular Cyclization (Aromatization) Michael->Cyclization Product Highly Functionalized Quinoline Cyclization->Product

Mechanistic pathway of microwave-assisted multicomponent quinoline synthesis.

Deep Eutectic Solvents (DES) as Dual Solvent-Catalysts

Deep Eutectic Solvents represent a breakthrough in sustainable liquid media. Formed by complexing a hydrogen bond acceptor (HBA), such as choline chloride, with a hydrogen bond donor (HBD), such as urea, zinc chloride, or tin(II) chloride, DESs exhibit melting points significantly lower than their individual components[6].

Causality of Action: The catalytic efficacy of DESs in quinoline synthesis stems from their dense, dynamic hydrogen-bonding network. Quantum chemical analyses and Hansen solubility parameters (HSPs) reveal that DESs stabilize transition states via multicenter hydrogen bonding[7]. This effectively activates carbonyl electrophiles while simultaneously serving as the reaction medium. Furthermore, DESs enable seamless product isolation; the addition of water disrupts the eutectic network, precipitating the highly hydrophobic organic product and allowing the DES to be recovered and reused[6][8].

DES_Workflow A Choline Chloride (HBA) + Urea/SnCl2 (HBD) B Deep Eutectic Solvent (DES) Network A->B C Reagent Introduction (Aniline + Aldehydes) B->C D Transition State Stabilization (Multicenter H-Bonding) C->D E Quinoline Derivative Formation D->E F Product Precipitation (Water Addition) E->F G DES Recovery & Recycling (Aqueous Phase Evaporation) F->G G->B Up to 5 Cycles

Workflow of DES-mediated quinoline synthesis and solvent recycling.

Quantitative Data & Performance Metrics

To justify the adoption of these methodologies in a drug development pipeline, we must evaluate their performance metrics. The following table synthesizes quantitative data from recent authoritative studies, comparing reaction times, yields, and core advantages.

Synthesis MethodologyCatalyst / Solvent SystemReaction ConditionsYield (%)Key Advantage
Microwave-Assisted MCR Catalyst-free / Aqueous100 °C, 8–10 min88–96%High atom economy, rapid dielectric heating[4]
DES-Mediated Coupling ChCl:ZnCl₂ (1:2 ratio)80 °C, 3 h98%Dual solvent-catalyst, high substrate tolerance[9]
DES Multicomponent ChCl:SnCl₂60 °C, 2–3 h54–96%Biodegradable, recyclable up to 5 times[10]
Electrochemical Sulfonylation DES (Solvent & Electrolyte)Mild, Divided Cell>85%Eliminates VOCs and expensive electrolytes[8]
Ionic Liquid Friedländer ImBu-SO₃H (Solvent-free)50 °C, 30 min92%Metal-free, dual-function catalyst[2]

Validated Experimental Protocols

As a self-validating system, a robust protocol must incorporate built-in checkpoints (e.g., TLC monitoring, phase separation behaviors) to ensure reproducibility and scientific integrity.

Protocol A: Microwave-Assisted Catalyst-Free Synthesis of Quinoline Derivatives

Objective: Synthesize highly functionalized (4-hydroxy)quinolines via a one-pot multicomponent reaction[5]. Rationale: Utilizing water as a green solvent exploits its high dielectric constant under microwave irradiation, driving the Knoevenagel mechanism without the need for transition metal catalysts.

  • Preparation: In a 10 mL microwave-safe quartz vessel, sequentially add quinoline-3-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and the appropriate ammonium salt (1.2 mmol).

  • Solvent Addition: Suspend the mixture in 5.0 mL of deionized water. Self-Validation Check: The mixture will initially appear as a heterogeneous suspension.

  • Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate at a dynamic power level (max 300 W) to rapidly reach and maintain 100 °C for 8–10 minutes[4].

  • Monitoring: Vent the vessel and sample the mixture. Perform Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent to confirm the complete consumption of the starting aldehyde.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The product will precipitate out of the aqueous phase.

  • Purification: Filter the solid under a vacuum, wash with cold water (2 × 5 mL) to remove unreacted ammonium salts, and recrystallize from hot ethanol to yield the pure quinoline derivative.

Protocol B: DES-Mediated Synthesis of 1H-pyrazolo[3,4-b]quinolines

Objective: Execute a multicomponent reaction using a Choline Chloride:Urea DES as both the reaction medium and catalyst[6]. Rationale: The DES provides a dense hydrogen-bonding network that activates the carbonyl groups while stabilizing the transition state, negating the need for external acids.

  • DES Preparation: Mix choline chloride and urea in a 1:2 molar ratio in a round-bottom flask. Heat the mixture at 80 °C under continuous stirring until a clear, homogenous, and colorless liquid is formed (typically 30–45 minutes).

  • Reaction Initiation: To the freshly prepared DES (approx. 2.0 g), add aniline (1.0 mmol), an aryl aldehyde (1.0 mmol), and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol).

  • Thermal Incubation: Stir the mixture at 80 °C. The DES will act as a solvent, fully dissolving the substrates. Self-Validation Check: Monitor the reaction via TLC every 15 minutes. The reaction typically reaches completion within 1–2 hours.

  • Product Precipitation: Upon completion, add 10 mL of distilled water to the flask while stirring. The water rapidly breaks the eutectic hydrogen-bonding network, causing the highly hydrophobic quinoline derivative to precipitate[8].

  • Filtration and Recovery: Filter the precipitate and wash with water. To recover the DES, collect the aqueous filtrate and evaporate the water under reduced pressure (rotary evaporation at 60 °C). The regenerated DES can be directly reused for the next cycle (maintaining efficacy for up to 5 cycles)[6].

Conclusion

The integration of green chemistry principles into the synthesis of quinoline derivatives is not merely an environmental compliance measure; it is a strategic enhancement of synthetic efficiency. By leveraging the dielectric heating of microwave irradiation and the unique transition-state stabilization offered by Deep Eutectic Solvents, researchers can achieve near-quantitative yields, eliminate toxic VOCs, and streamline purification workflows. These self-validating, scalable protocols represent the future of sustainable pharmaceutical development.

References

  • Microwave-assisted catalyst-free multicomponent one-pot green synthesis... - New Journal of Chemistry (RSC Publishing). 5

  • Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents - Chinese Chemical Society. 9

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. 4

  • Green synthesis of some quinoline derivatives: a review - European Journal of Biomedical and Pharmaceutical Sciences. 3

  • One-Pot Multicomponent Synthesis of 1H-Pyrazolo[3,4-b]quinolines by Using Eco-Friendly Deep Eutectic Solvent - IOSR Journal. 6

  • Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones - Universidad de Alicante. 8

  • Experimental and Mechanistic Investigation of Amide-Based Deep Eutectic Solvents for Quinoline Extraction... - ACS Publications. 7

  • One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent... - ResearchGate. 10

  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents - Bentham Science Publishers. 1

  • Different catalytic approaches of Friedländer synthesis of quinolines - PMC - NIH. 2

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of 2-Cyanophenyl quinoline-1(2H)-carboxylate

Executive Summary 2-Cyanophenyl quinoline-1(2H)-carboxylate (CAS 40448-93-9) [1][2], structurally more accurately described as phenyl 2-cyano-1(2H)-quinolinecarboxylate, is a classic urethane-type Reissert compound. Reis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyanophenyl quinoline-1(2H)-carboxylate (CAS 40448-93-9) [1][2], structurally more accurately described as phenyl 2-cyano-1(2H)-quinolinecarboxylate, is a classic urethane-type Reissert compound. Reissert compounds are highly versatile α-(acylamino)nitriles formed by the formal addition of an acyl group and a cyanide ion across the C=N double bond of a nitrogenous heterocycle [3]. This technical guide delves into the physicochemical properties, structural causality, and field-proven synthetic protocols for this specific compound, providing a robust foundation for researchers in medicinal chemistry, alkaloid synthesis, and heterocyclic functionalization.

Physicochemical Properties

Understanding the physical and chemical parameters of 2-cyanophenyl quinoline-1(2H)-carboxylate is critical for designing downstream reactions, particularly those involving phase-transfer catalysis or cryogenic anion generation.

PropertyValue
CAS Registry Number 40448-93-9
PubChem CID 127262491
Structural Nomenclature Phenyl 2-cyano-1(2H)-quinolinecarboxylate
Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
Physical State Crystalline solid
Solubility Profile High in DCM, THF, DMF; Insoluble in H2O
Stability Stable under neutral/mildly acidic conditions; reactive to strong bases

Mechanistic Insights: The Reissert System

Causality of Reactivity: The synthetic utility of 2-cyanophenyl quinoline-1(2H)-carboxylate stems from the unique electronic environment at the C-2 position. The proton at C-2 is highly acidic due to the synergistic electron-withdrawing effects of the adjacent cyano group and the phenoxycarbonyl-protected nitrogen atom.

Unlike standard N-benzoyl Reissert compounds, the urethane linkage (derived from phenyl chloroformate) alters the rotameric equilibrium and provides distinct stability profiles during anion generation [3]. When treated with a strong base (e.g., NaH or n-BuLi), the compound deprotonates to form a resonance-stabilized Reissert anion. This anion serves as a potent nucleophile, allowing for the introduction of various electrophiles at the C-2 position—a critical step in the synthesis of 2-substituted quinolines and complex isoquinoline/quinoline alkaloids.

ReissertPathway A 2-Cyanophenyl quinoline- 1(2H)-carboxylate (Neutral Form) B Base (e.g., NaH) Deprotonation at C-2 A->B -H+ C Reissert Anion (Resonance Stabilized) B->C D Electrophile (R-X) C->D Nucleophilic Attack E 2-Alkyl-2-cyano- quinoline derivative D->E -X-

Mechanistic pathway of Reissert anion generation and electrophilic trapping.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation steps to ensure reproducibility, high yield, and scientific integrity.

Protocol 1: Biphasic Synthesis of 2-Cyanophenyl quinoline-1(2H)-carboxylate

Causality of the Biphasic Choice: A Schotten-Baumann-type biphasic system (DCM/H2O) is employed to prevent the premature hydrolysis of the highly reactive phenyl chloroformate. The reaction occurs at the solvent interface: quinoline reacts with the chloroformate in the organic phase to form an intermediate N-phenoxycarbonylquinolinium ion. This highly electrophilic species is immediately trapped by the aqueous cyanide ion before water can act as a competing nucleophile.

Step-by-Step Methodology:

  • Phase Preparation: Dissolve 1.0 equivalent of quinoline in anhydrous dichloromethane (DCM) to form the organic phase. In a separate flask, dissolve 3.0 equivalents of potassium cyanide (KCN) in a minimum volume of distilled water.

  • Biphasic Mixing: Combine the two solutions in a reaction vessel equipped with a mechanical stirrer. Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice-water bath.

    • Validation: Ensure the stirring rate is sufficient to create a fine emulsion, maximizing the interfacial surface area for the reaction to occur.

  • Acylation: Add 1.2 equivalents of phenyl chloroformate dropwise over 30 minutes.

    • Validation: Monitor the internal temperature; the addition rate must be strictly controlled to prevent exothermic spikes above 10 °C, which promotes unwanted chloroformate hydrolysis.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation: Check reaction progress via TLC (Hexane:EtOAc, 4:1). The disappearance of the quinoline spot and the emergence of a new, UV-active spot indicates completion.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers sequentially with water, saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure 2-cyanophenyl quinoline-1(2H)-carboxylate as a crystalline solid.

Workflow Step1 Phase 1: Organic Quinoline + DCM Step3 Biphasic Mixing Vigorous Stirring (0-5 °C) Step1->Step3 Step2 Phase 2: Aqueous KCN in H2O Step2->Step3 Step4 Acylation Add Phenyl Chloroformate Step3->Step4 Dropwise Addition Step5 Workup Phase Separation & Wash Step4->Step5 Reaction Complete Step6 Purification Recrystallization (EtOH) Step5->Step6 Isolate Product

Biphasic synthesis workflow for the preparation of the Reissert compound.

Protocol 2: Generation and Trapping of the Reissert Anion

Step-by-Step Methodology:

  • Anion Generation: Dissolve the purified Reissert compound in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to -40 °C to prevent unwanted side reactions or decomposition of the anion [3].

  • Deprotonation: Add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Validation: The evolution of hydrogen gas and a distinct color change (typically to a deep red or purple) confirms the successful formation of the Reissert anion. Stir for 30 minutes.

  • Electrophilic Trapping: Add 1.2 equivalents of an electrophile (e.g., an alkyl halide like benzyl bromide) dropwise. Maintain the temperature at -40 °C for 1 hour, then slowly warm to room temperature.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via flash column chromatography to isolate the 2-alkylated derivative.

References

  • National Center for Biotechnology Information. "2-Cyanophenyl quinoline-1(2H)-carboxylate." PubChem Compound Summary for CID 127262491.[Link]

  • Gibson, H. W., et al. "Diastereomeric Reissert Compounds of Isoquinoline and 6,7-Dimethoxy-3,4-dihydroisoquinoline in Stereoselective Synthesis." The Journal of Organic Chemistry, vol. 72, no. 15, 2007, pp. 5759-5770.[Link]

Foundational

Quinoline Derivatives as Potential Anticancer Agents: A Technical Guide to Design, Mechanisms, and Evaluation

Executive Summary The quinoline scaffold has cemented its status as a "privileged structure" in medicinal chemistry, particularly within oncology[1][2]. Due to its unique physicochemical properties—such as its basicity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold has cemented its status as a "privileged structure" in medicinal chemistry, particularly within oncology[1][2]. Due to its unique physicochemical properties—such as its basicity, capacity for hydrogen bonding, and structural rigidity—quinoline serves as a highly versatile pharmacophore[3]. This technical whitepaper provides an in-depth analysis of quinoline derivatives as anticancer agents, detailing their mechanisms of action, structure-activity relationships (SAR), and the rigorous experimental workflows required to validate their efficacy.

Core Mechanisms of Action

Quinoline derivatives exert their anticancer effects by disrupting critical cellular survival and proliferation pathways[4]. The two most prominent mechanisms targeted by modern quinoline-based drug development are kinase inhibition and tubulin polymerization inhibition[5][6].

ATP-Competitive Kinase Inhibition

Receptor Tyrosine Kinases (RTKs) such as c-Met, VEGFR, and EGFR are frequently overexpressed in malignancies, driving unchecked cellular proliferation and angiogenesis[2]. Quinoline derivatives are exceptionally well-suited to act as ATP-competitive inhibitors. The nitrogen atom within the quinoline core acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase domain[2][3]. This interaction competitively blocks ATP from binding, thereby preventing kinase auto-phosphorylation and halting downstream signaling cascades (e.g., PI3K/AKT, MAPK/ERK)[2].

MoA Quinoline Quinoline Derivative (e.g., Anlotinib) ATP ATP Binding Pocket Quinoline->ATP Competitive Binding Receptor Receptor Tyrosine Kinase (c-Met / VEGFR) Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Receptor->Downstream Inhibition ATP->Receptor Blocks Activation Outcome Apoptosis & Anti-Angiogenesis Downstream->Outcome Induces Cell Death

Caption: Mechanism of Action: Quinoline derivatives acting as ATP-competitive kinase inhibitors.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α and β tubulin heterodimers, are essential for mitotic spindle formation during cell division[3][6]. Quinoline derivatives—particularly those synthesized as Combretastatin A-4 (CA-4) analogs—exhibit potent anticancer activity by targeting the colchicine binding site on tubulin[3][7]. Binding at this site prevents tubulin polymerization, triggering cell cycle arrest at the G2/M phase and ultimately inducing mitochondrial-dependent apoptosis[6][7].

Structure-Activity Relationship (SAR) & Rational Design

The rational design of quinoline derivatives relies heavily on specific ring substitutions to optimize target affinity and pharmacokinetic profiles.

  • C-3 and C-6 Substitutions: Modifications at these positions are highly correlated with kinase selectivity. For example, specific 3,6-disubstituted quinolines have demonstrated low nanomolar affinity for c-Met kinase[2].

  • Molecular Hybridization: Fusing the quinoline core with other active pharmacophores (e.g., chalcones, indoles) drastically improves antiproliferative activity. Quinoline-chalcone hybrids have shown exceptional efficacy against leukemia and gastric cancer cell lines[8].

  • Ring-A / Ring-B Bioisosteres: In CA-4 analogs, replacing the 3,4,5-trimethoxyphenyl group with a quinoline ring enhances the basicity and water solubility of the molecule while maintaining the critical cis-double bond configuration required for tubulin binding[3][6].

Quantitative Data Summary

The following table summarizes the in vitro efficacy of recently developed quinoline derivatives against their primary targets:

Compound / Derivative ClassPrimary TargetKey Quantitative Data (IC50)Reference
Compound 26 (3,6-disubstituted quinoline)c-Met Kinasec-Met IC50 = 9.3 nM; MKN45 cells = 0.093 μM[2]
Compound 39 (Quinoline derivative)mTOR / PI3K α mTOR = 1.4 μM; PI3K α = 0.9 μM[2]
Compound 62 & 63 (Quinoline-indole CA-4 analog)TubulinHepG2 / KB cells = 2 – 11 nM[3]
Compound 12c (CA-4 analog)Tubulin (Colchicine site)MCF-7 / HL-60 cells = 10 – 42 nM[6]
Compound 4c (Quinoline derivative)Tubulin PolymerizationTubulin Polymerization = 17 μM[7]
Quinoline-chalcone 6 Unknown / Multi-targetHL60 cells = 0.59 μM[8]

Experimental Protocols: Mechanistic Validation

To ensure scientific integrity, the evaluation of novel quinoline derivatives must follow a self-validating experimental cascade. Cytotoxicity alone is insufficient; researchers must prove causality between the compound, its intended molecular target, and the resulting cellular phenotype.

Workflow Synth Synth Screen 2. In Vitro Cytotoxicity MTT Assay (NCI-60) Determine IC50 Synth->Screen Target 3. Target Validation Kinase / Tubulin Assays Screen->Target IC50 < 10 µM Cellular 4. Cellular Mechanisms Flow Cytometry Western Blot Target->Cellular High Target Affinity InVivo 5. In Vivo Efficacy Xenograft Models Cellular->InVivo Validated MoA

Caption: Step-by-step experimental workflow for evaluating quinoline-based anticancer agents.

Protocol A: In Vitro Tubulin Polymerization Assay

Rationale: To confirm that the observed cytotoxicity of a quinoline-based CA-4 analog is driven by direct inhibition of microtubule assembly[7][9]. Causality & Self-Validation: By measuring absorbance at 340 nm, we quantify the shift from soluble tubulin dimers to light-scattering microtubule polymers. Including paclitaxel (a known polymerization enhancer) and colchicine (a known inhibitor) establishes a self-validating dynamic range. If the quinoline derivative mirrors colchicine's kinetic curve, it confirms direct inhibition of polymerization.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Plating: Add 5 µL of the quinoline derivative (varying concentrations, e.g., 1–50 µM), vehicle control (DMSO < 1%), paclitaxel (10 µM), and colchicine (10 µM) to respective wells.

  • Tubulin Addition: Rapidly add 45 µL of purified porcine brain tubulin (reconstituted in PEM-GTP buffer to 3 mg/mL) to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Analysis: Calculate the Vmax of polymerization for the linear phase. Determine the IC50 by plotting the percentage of inhibition against the log concentration of the quinoline derivative.

Protocol B: ATP-Competitive Kinase Inhibition Assay (ADP-Glo)

Rationale: To validate that the quinoline derivative inhibits its target RTK (e.g., c-Met) by competing with ATP at the hinge region[2]. Causality & Self-Validation: The ADP-Glo assay measures the byproduct of kinase activity (ADP). By titrating ATP concentrations against a fixed concentration of the quinoline derivative, we can generate a Lineweaver-Burk plot. An intersecting pattern on the y-axis confirms ATP-competitive inhibition, validating the structural design hypothesis.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well white plate, combine 2 µL of the quinoline derivative, 2 µL of purified c-Met kinase enzyme, and 2 µL of substrate/ATP mix.

  • ATP Titration: Run parallel reactions using varying concentrations of ATP (e.g., 10, 50, 100, 500 µM) to allow for Michaelis-Menten kinetic analysis.

  • Incubation: Incubate the reaction at room temperature for 60 minutes to allow for substrate phosphorylation and ADP generation.

  • ADP-Glo Reagent: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 12 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Read & Analyze: Measure luminescence. Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of ATP concentration (1/[ATP]).

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (PMC).[Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances (PMC).[Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules (MDPI).[Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry.[Link]

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (PMC).[Link]

Sources

Exploratory

Quantum Mechanical Profiling of Quinoline Derivatives: A Theoretical Guide to Electronic Structure and Rational Drug Design

Executive Summary Quinoline derivatives represent a privileged scaffold in both medicinal chemistry and materials science, exhibiting a vast array of pharmacological activities (antimalarial, anticancer, antimicrobial) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives represent a privileged scaffold in both medicinal chemistry and materials science, exhibiting a vast array of pharmacological activities (antimalarial, anticancer, antimicrobial) and optoelectronic properties[1]. Understanding the macroscopic behavior of these molecules requires a rigorous microscopic analysis. This whitepaper provides an in-depth technical guide on employing Density Functional Theory (DFT) to elucidate the electronic structure of quinoline derivatives. Designed for computational chemists and drug development professionals, this guide establishes a self-validating computational workflow that bridges the gap between quantum mechanical descriptors and empirical biological efficacy.

The Theoretical Framework: Why Density Functional Theory (DFT)?

The quinoline nucleus—a fused benzene and pyridine ring system—owes its chemical versatility to the highly electronegative nitrogen atom and the delocalized π -electron cloud[2]. To accurately model these features, Density Functional Theory (DFT) has become the gold standard.

Unlike traditional ab initio methods that calculate the many-body wavefunction, DFT determines molecular properties based on electron density. For quinoline derivatives, hybrid exchange-correlation functionals such as B3LYP or M06 are heavily favored[1][3]. These functionals incorporate a portion of exact Hartree-Fock exchange, which is critical for correcting the self-interaction error inherent in pure density functionals, thereby providing highly accurate geometry optimizations and thermodynamic parameters[4].

Basis Set Selection and Causality

Selecting the correct basis set is not arbitrary; it is a causal decision dictated by the molecule's physical nature. A standard choice for quinolines is 6-311+G(d,p) [5].

  • Diffuse Functions (+): Essential for modeling the electron density tail of the nitrogen lone pair and any anionic states.

  • Polarization Functions (d,p): Allow orbitals to shift asymmetrically, which is mandatory for accurately simulating intra-molecular hydrogen bonding (e.g., in 8-hydroxy-2-methyl quinoline) and steric repulsions[6].

Standardized Computational Workflow

To ensure scientific integrity, computational protocols must be self-validating. The following step-by-step methodology guarantees that theoretical outputs are physically meaningful and experimentally verifiable.

Workflow N1 1. Structural Input (X-ray CIF or 3D Builder) N2 2. Geometry Optimization (DFT/B3LYP/6-311+G**) N1->N2 N3 3. Frequency Analysis (Zero Imaginary Frequencies) N2->N3 Minimize Energy N4 4. Electronic Structure (HOMO/LUMO, MEP, NBO) N3->N4 True Minimum Confirmed N5 5. Property Prediction (NLO, Reactivity, Docking) N4->N5 N6 6. Experimental Validation (FT-IR, NMR, UV-Vis) N5->N6 Correlate Data N6->N2 Iterative Refinement

Figure 1: Self-validating computational workflow for quinoline derivative analysis.

Step 1: Ground-State Geometry Optimization
  • Action: Optimize the 3D molecular structure using a hybrid functional (e.g., B3LYP) paired with a polarizable continuum model (PCM or CPCM) to simulate solvent effects (e.g., water or DMF)[1][4].

  • Causality: Optimization ensures the molecule is at its global energy minimum where nuclear forces are zero. Simulating the solvent environment is critical because tautomeric equilibriums (such as the ketone-enol tautomerism in quinolin-4-one derivatives) shift drastically depending on solvent polarity[4].

Step 2: Vibrational Frequency Analysis (The Self-Validation Check)
  • Action: Compute harmonic vibrational frequencies at the identical level of theory used for optimization.

  • Causality: This is a mandatory mathematical checkpoint. The absence of imaginary frequencies confirms the optimized geometry is a true local minimum, not a transition state. Furthermore, this generates a theoretical FT-IR spectrum. Overlaying this with experimental FT-IR data creates a closed-loop validation system[5].

Step 3: Frontier Molecular Orbital (FMO) Calculation
  • Action: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Causality: According to Koopmans' theorem, HOMO energy correlates with ionization potential (electron donation ability), while LUMO energy correlates with electron affinity (electron acceptance)[1]. These metrics are directly fed into global reactivity descriptors.

Step 4: Molecular Electrostatic Potential (MEP) and Local Reactivity Mapping
  • Action: Generate MEP surfaces and compute Fukui functions or Average Local Ionization Energy (ALIE) surfaces.

  • Causality: MEP visually maps charge distribution (red for nucleophilic, blue for electrophilic), guiding the rational design of drug-receptor interactions. Fukui functions pinpoint exact atomic sites susceptible to autoxidation or hydrolysis, which is vital for predicting the metabolic degradation of antimalarial lead compounds[6].

Electronic Structure & Reactivity Descriptors

The macroscopic biological and optical properties of quinoline derivatives are fundamentally governed by their Frontier Molecular Orbitals (FMOs). The energy gap ( ΔE ) between the HOMO and LUMO dictates the kinetic stability and chemical reactivity of the molecule[3].

FMO_Logic HOMO HOMO Energy (Ionization Potential) GAP Energy Gap (ΔE) (Kinetic Stability) HOMO->GAP LUMO LUMO Energy (Electron Affinity) LUMO->GAP SOFT High Softness (S) (High Reactivity) GAP->SOFT Narrow Gap HARD High Hardness (η) (Low Reactivity) GAP->HARD Wide Gap BIO Target Binding / Toxicity (Pharmacological Profile) SOFT->BIO Covalent/Redox Interaction HARD->BIO Non-covalent Stability

Figure 2: Causal relationship between frontier orbitals and pharmacological profiles.

  • Hard vs. Soft Molecules: A large HOMO-LUMO gap indicates a "hard" molecule with high kinetic stability and low chemical reactivity. Conversely, a narrow gap indicates a "soft" molecule. For instance, novel quinoline-carbazole derivatives synthesized for oncology exhibit narrow energy gaps, making them highly reactive and capable of strong Epidermal Growth Factor Receptor (EGFR) inhibition[3].

  • Optoelectronic Implications: The energy separation between FMOs also dictates UV-Vis absorption spectra and non-linear optical (NLO) properties. Derivatives like 6-fluoro-4-hydroxy-2-methylquinoline demonstrate polarizability up to 10 times higher than urea, marking them as excellent candidates for photonic technologies[1].

Quantitative Data Synthesis

The following table synthesizes key theoretical descriptors extracted from recent computational studies on various quinoline derivatives. This data serves as a benchmark for predicting the behavior of novel analogs.

Table 1: Computed Electronic Properties of Selected Quinoline Derivatives

Compound / DerivativeComputational LevelKey Electronic Feature / FindingPrimary Application FocusRef
6-Fluoro-4-hydroxy-2-methylquinoline B3LYP/6-311+G(2d,p)High polarizability; Efficient HOMO-LUMO energy transferOptoelectronics / HSA Docking[1]
8-Hydroxy-2-methyl quinoline DFT (B3LYP) & MDDistinct ALIE/Fukui mapping for autoxidation sitesAntimalarial Therapeutics[6]
Quinolin-4-one (Ketone Tautomer) B3LYP/6-311+G(d)High kinetic stability; Lower polarizability than enol formMechanistic Chemistry[4]
Quinoline-carbazole (Compound 4f) M06/6-311G(d)Narrow HOMO-LUMO gap ("Soft" molecule)EGFR Inhibition / Oncology[3]
Unspecified Quinoline Derivative B3LYP/6-311+G(d,p)Ionization Potential (IP) = 6.814 eV (High neutral stability)Optoelectronics / Pharmacology[5]

Conclusion & Future Perspectives

Theoretical studies utilizing Density Functional Theory provide an indispensable, high-resolution lens into the electronic structure of quinoline derivatives. By systematically analyzing Frontier Molecular Orbitals, Molecular Electrostatic Potentials, and localized reactivity indices, researchers can bypass the costly trial-and-error phases of empirical synthesis.

Future paradigms in drug development will increasingly rely on coupling these quantum mechanical descriptors with high-throughput molecular dynamics (MD) and machine learning-driven QSAR models[2]. Adhering to the self-validating computational workflows outlined in this guide ensures that theoretical predictions translate reliably into experimental success, whether in designing the next generation of antimalarial drugs or highly efficient organic photovoltaic cells.

References

  • [1] DFT and TD-DFT/CPCM analysis and pharmacokinetic evaluation of 6-fluoro-4-hydroxy-2-methylquinoline: spectroscopic, HOMO-LUMO, MEP, NLO, NBO, and docking insights with human serum albumin. tandfonline.com. URL:

  • [6] Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. arabjchem.org. URL:

  • [2] A Computational Study of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium. scispace.com. URL:

  • [4] Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. scirp.org. URL:

  • [3] HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... researchgate.net. URL:

  • [5] Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. ankara.edu.tr. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Multi-Parametric Cell-Based Assays for Evaluating the Cytotoxicity of Novel Quinoline Derivatives

Introduction & Scientific Rationale Quinoline and its derivatives represent a privileged class of heterocyclic scaffolds in oncological drug discovery. Historically validated by the success of camptothecin analogs (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinoline and its derivatives represent a privileged class of heterocyclic scaffolds in oncological drug discovery. Historically validated by the success of camptothecin analogs (e.g., topotecan and irinotecan), the quinoline nucleus provides a versatile platform for structural modifications [1]. Recent advancements in medicinal chemistry have yielded novel 4-substituted quinolines, 2,4-disubstituted quinolines, and isoquinolines that exhibit potent, selective cytotoxicity against multidrug-resistant neoplastic cell lines [2, 3].

The mechanisms of action for these derivatives are highly diverse, encompassing topoisomerase I/II inhibition, tubulin polymerization disruption, reactive oxygen species (ROS) generation, and direct mitochondrial permeabilization [3]. Because quinoline derivatives can trigger both cytostatic (cell cycle arrest) and cytotoxic (apoptosis/necrosis) effects, relying on a single viability assay is scientifically insufficient and prone to metabolic artifacts.

Experimental Workflow & Logical Design

To establish a trustworthy data package for IND (Investigational New Drug) applications or high-impact publications, the evaluation of quinoline derivatives must follow a sequential, self-validating logic:

  • Primary Screening (MTT/ATP): Establishes the baseline IC50.

  • Phenotypic Profiling (Flow Cytometry): Differentiates programmed cell death (apoptosis) from non-specific toxicity (necrosis).

  • Mechanistic Validation (ΔΨm & Caspase Assays): Confirms the intrinsic mitochondrial pathway, validating the upstream target engagement.

Workflow A 1. Compound Library (Quinoline Derivatives) B 2. Primary Viability Screen (MTT / CellTiter-Glo) A->B C 3. Hit Selection (IC50 Determination) B->C D 4. Apoptosis & Cell Cycle (Annexin V / PI Flow Cytometry) C->D E 5. Mechanistic Validation (Caspase 3/7, ROS, ΔΨm) D->E

Workflow for the multi-parametric cytotoxicity assessment of quinoline derivatives.

Detailed Experimental Protocols

The following protocols are designed with built-in causality—explaining why specific steps are critical to maintaining scientific integrity.

Protocol A: High-Throughput Cell Viability Screening (MTT Assay)

Purpose: To determine the half-maximal inhibitory concentration (IC50) of quinoline derivatives. Self-Validating Control: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Topotecan) to validate assay sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7, HeLa, or K-562) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion and log-phase growth recovery.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives. Causality Note: Ensure the final DMSO concentration in the culture media never exceeds 0.5% (ideally 0.1%). Higher DMSO concentrations cause baseline membrane perturbation, artificially skewing the IC50 downward.

  • Incubation: Incubate cells with the compounds for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours. Causality Note: Viable cells with active NAD(P)H-dependent oxidoreductases will reduce the yellow tetrazolium dye to insoluble purple formazan.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan crystals. Causality Note: Aspiration must be gentle; dislodging the crystals will lead to false-negative viability readings.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis Profiling via Flow Cytometry (Annexin V / PI)

Purpose: To confirm that the cytotoxicity observed in Protocol A is driven by apoptosis rather than necrosis [1].

Step-by-Step Methodology:

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and adherent cells via trypsinization. Causality Note: Do not over-trypsinize (>5 mins). Excessive enzymatic cleavage destroys the externalized phosphatidylserine (PS) on the cell membrane, leading to false-negative Annexin V staining.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual phenol red and serum proteins that quench fluorescence.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Causality Note: Annexin V binding is strictly calcium-dependent. Using standard PBS instead of the specialized Ca2+-rich binding buffer will completely abrogate the signal.

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Protocol C: Mechanistic Validation of Mitochondrial Permeabilization (ΔΨm)

Purpose: To determine if the quinoline derivatives trigger the intrinsic apoptotic pathway via mitochondrial depolarization [2].

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the quinoline derivative at and IC50 concentrations for 24 hours. Harvest cells as described in Protocol B.

  • JC-1 Staining: Incubate cells with 2.5 µg/mL JC-1 dye for 20 minutes at 37°C.

  • Analysis: Wash twice and analyze via flow cytometry. Causality Note: JC-1 is a self-validating ratiometric dye. In healthy cells, it forms J-aggregates in the mitochondria (red fluorescence, ~590 nm). Upon quinoline-induced mitochondrial depolarization, it diffuses into the cytoplasm as monomers (green fluorescence, ~529 nm). A shift from red to green definitively proves intrinsic pathway activation.

Data Presentation

To facilitate cross-compound comparison, quantitative data from the aforementioned protocols must be synthesized into a structured format. Below is a representative data summary evaluating standard and novel quinoline derivatives.

Table 1: Cytotoxicity and Mechanistic Profiling of Quinoline Derivatives

Compound / ScaffoldTarget Cell LineViability IC50 (µM)Apoptotic Population (%)ΔΨm Depolarization (%)Primary Mechanistic Target
Topotecan (Clinical Control)MCF-7 (Breast)0.85 ± 0.1268.472.1Topoisomerase I
Compound 3j (Quinoline-4-carboxylic acid)MCF-7 (Breast)4.20 ± 0.3554.460.5Topoisomerase II [1]
HTI-21 (4-Substituted Quinoline)HeLa (Cervical)2.15 ± 0.2061.285.0Mitochondria / ROS [2]
Compound 4p (Isoquinoline Derivative)K-562 (Leukemia)8.90 ± 0.6542.145.3Tubulin Polymerization[1]

Data Note: Apoptotic population represents the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells following 48h exposure at IC50 concentrations.

Mechanistic Pathway Visualization

Understanding the signal transduction causality is paramount. For many potent quinoline derivatives, the initial insult (e.g., Topoisomerase inhibition or direct ROS generation) leads to DNA double-strand breaks (DSBs). This activates p53, which upregulates pro-apoptotic Bax/Bak, leading to the mitochondrial depolarization measured in Protocol C.

Pathway Q Quinoline Derivative T Topoisomerase I/II Inhibition Q->T D DNA Damage (DSBs) T->D P p53 Activation D->P M Mitochondrial Permeabilization (ΔΨm) P->M C Cytochrome c Release M->C A Caspase 9/3 Activation C->A X Apoptosis (Cell Death) A->X

Signaling cascade of quinoline-induced apoptosis via the intrinsic mitochondrial pathway.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Iqbal J, Ejaz SA, Khan I, et al. DARU Journal of Pharmaceutical Sciences. 2019.[Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Costa CA, Lopes RM, Ferraz LS, et al. Bioorganic & Medicinal Chemistry. 2020.[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Jain S, Chandra V, Jain PK, Pathak K, Pathak D, Vaidya A. Arabian Journal of Chemistry. 2019.[Link]

Application

Application Note: Utilizing Quinoline Derivatives in the Development of Anti-Inflammatory Agents

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The quinoline scaffold—a privileged nitrogen-co...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The quinoline scaffold—a privileged nitrogen-containing heterocycle—has transitioned from its historical roots in antimalarial therapy to become a cornerstone in the design of novel anti-inflammatory agents [1]. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit Cyclooxygenase-2 (COX-2) are often encumbered by severe cardiovascular liabilities, while non-selective NSAIDs induce gastrointestinal toxicity.

Quinoline derivatives circumvent these limitations through multi-target directed ligand (MTDL) strategies. By functionalizing the quinoline ring (e.g., at the 2-, 6-, or 7-positions), researchers can synthesize dual inhibitors that simultaneously block COX-2 and Lipoxygenase (5-LOX or 15-LOX) pathways [2]. Furthermore, quinoline-based small molecules effectively suppress the Nuclear Factor kappa B (NF-κB) signaling cascade, preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and inducible Nitric Oxide Synthase (iNOS) [3].

Causality in Assay Design

To validate a quinoline derivative as a viable anti-inflammatory candidate, the experimental pipeline must be self-validating. This means:

  • Cytotoxicity must be ruled out first: A reduction in cytokine levels is only pharmacologically relevant if the compound does not induce macrophage apoptosis.

  • Phenotypic screening precedes enzymatic profiling: Whole-cell assays (LPS-stimulated macrophages) confirm cell permeability and functional efficacy before cell-free recombinant enzyme assays (COX/LOX) define the exact molecular target.

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2 COX-2 Enzyme NFkB->COX2 Upregulates AA Arachidonic Acid AA->COX2 LOX 5-LOX / 15-LOX AA->LOX PG Prostaglandins (PGE2) COX2->PG LT Leukotrienes LOX->LT Quinoline Quinoline Derivatives Quinoline->NFkB Inhibits Quinoline->COX2 Inhibits Quinoline->LOX Inhibits

Figure 1: Multi-target inhibition of NF-κB and Arachidonic Acid pathways by Quinoline derivatives.

Experimental Workflow & Protocols

The following protocols establish a robust, self-validating system for screening synthesized quinoline derivatives.

Workflow Synth 1. Compound Synthesis Tox 2. Cytotoxicity (WST-1 Assay) Synth->Tox Macro 3. Macrophage Stimulation Tox->Macro Assay 4. Cytokine & NO Quantification Macro->Assay Enzyme 5. Enzymatic Profiling Assay->Enzyme

Figure 2: Sequential in vitro workflow for anti-inflammatory drug validation.

Protocol A: Cell Viability Assessment (WST-1 Assay)

Purpose: To establish the Maximum Tolerated Dose (MTD) and ensure that subsequent anti-inflammatory effects are not artifacts of compound toxicity [3].

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives (e.g., 10, 25, 50, 100, 200 μM) in DMSO (final DMSO concentration <0.1% v/v). Treat cells for 24 hours. Include a vehicle control (0.1% DMSO).

  • WST-1 Addition: Add 10 μL of WST-1 reagent to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Decision Gate: Select the highest concentrations that maintain >90% cell viability for use in Protocol B.

Protocol B: In Vitro Anti-Inflammatory Profiling (LPS-Stimulated Macrophages)

Purpose: To quantify the suppression of pro-inflammatory mediators (NO, TNF-α, IL-6) in a physiological cellular model [4].

  • Macrophage Priming: Seed RAW 264.7 cells in 24-well plates ( 1×105 cells/well). Incubate for 24 hours.

  • Pre-treatment: Aspirate media. Add fresh media containing the pre-determined non-toxic concentrations of the quinoline derivative. Incubate for 2 hours. Self-Validation: Include Dexamethasone (10 μM) as a positive control.

  • LPS Stimulation: Add Lipopolysaccharide (LPS from E. coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Transfer 100 μL of cell culture supernatant to a new 96-well plate.

    • Add 100 μL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate for 10 minutes at room temperature in the dark. Measure absorbance at 540 nm against a sodium nitrite standard curve.

  • Cytokine Quantification (ELISA): Harvest the remaining supernatant and centrifuge at 10,000 x g for 5 minutes to remove debris. Quantify TNF-α and IL-6 using commercially available sandwich ELISA kits according to the manufacturer's instructions.

Protocol C: Cell-Free Enzymatic Profiling (Dual COX-2 / LOX Inhibition)

Purpose: To confirm the direct molecular target of the quinoline scaffold and calculate the selectivity index (SI) [2].

  • COX-1/COX-2 Inhibition Assay:

    • Utilize a fluorometric COX inhibitor screening assay kit.

    • Incubate recombinant human COX-1 or COX-2 enzymes with the quinoline derivative (0.01 – 10 μM) for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid and the fluorometric substrate (ADHP).

    • Measure fluorescence (Ex/Em = 535/587 nm). Calculate IC₅₀ and the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). Control: Celecoxib.

  • 5-LOX / 15-LOX Inhibition Assay:

    • Incubate recombinant LOX enzyme with the test compound for 15 minutes.

    • Add linoleic acid substrate and a chromogen.

    • Measure absorbance at 490 nm. Control: Zileuton or Quercetin.

Data Presentation & Quantitative Metrics

When analyzing quinoline derivatives, structural modifications significantly impact target affinity. For instance, fusing a 1,2,4-triazine ring to the quinoline core or adding carboxamide linkages drastically shifts the selectivity toward COX-2 and 15-LOX [2][4].

Below is a representative data summary table demonstrating the expected pharmacological profile of optimized quinoline derivatives compared to clinical standards.

Compound Class / StandardCOX-2 IC₅₀ (μM)5-LOX / 15-LOX IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Primary Target Pathway
1,2,4-Triazine-Quinoline Hybrids 0.047 – 0.321.81 – 3.60 (15-LOX)20.6 – 265.9Dual COX-2 / 15-LOX
Pyrazole-Quinoline Amides 0.10 – 0.111.50 – 2.10 (5-LOX)> 50.0Dual COX-2 / 5-LOX
SPE2 (Natural Quinoline) N/A (Transcriptional)N/A (Transcriptional)N/ANF-κB Translocation
Celecoxib (Positive Control) 0.045Inactive326.0Selective COX-2
Zileuton (Positive Control) Inactive0.70 – 1.20 (5-LOX)N/ASelective 5-LOX

Data Interpretation Note: While Celecoxib exhibits a higher Selectivity Index for COX-2, the dual inhibition profile of the quinoline hybrids (e.g., Triazine-Quinolines) prevents the shunting of arachidonic acid into the leukotriene pathway, thereby reducing the risk of bronchoconstriction and cardiovascular events [1][4].

References

  • Mukherjee, S., & Pal, M. (2013). "Quinolines: a new hope against inflammation." Drug Discovery Today, 18(7-8), 389-398. URL:[Link]

  • Chaaban, I., Rizk, O. H., et al. (2018). "Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives." Bioorganic Chemistry, 78, 220-235. URL:[Link]

  • Ray, A., et al. (2018). "In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark." Journal of Natural Products, 81(10), 2154-2163. URL:[Link]

  • Ghanim, A. M., et al. (2022). "Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition." Bioorganic Chemistry, 126, 105934. URL:[Link]

Method

Application Note: Advanced Methodologies for the N-Alkylation of Quinoline and Isoquinoline Systems

Executive Summary The N-alkylation of quinoline and isoquinoline scaffolds is a cornerstone transformation in the synthesis of bioactive alkaloids, advanced organocatalysts, and functional materials. Historically viewed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of quinoline and isoquinoline scaffolds is a cornerstone transformation in the synthesis of bioactive alkaloids, advanced organocatalysts, and functional materials. Historically viewed as a straightforward quaternization (Menschutkin reaction), the methodological landscape has rapidly expanded. Modern approaches now bifurcate into three distinct corridors: direct quaternization to yield stable ionic salts[1], tandem reductive alkylation for the step-economical synthesis of N-alkyl tetrahydroquinolines (THQs)[2], and transient N-alkylation serving as a photochemical linchpin for remote meta-C–H functionalization[3].

This application note provides researchers with field-proven, self-validating protocols, emphasizing the mechanistic causality behind solvent selection, catalyst design, and reaction optimization.

Mechanistic Architecture & Causality

The heteroaromatic nitrogen in quinoline and isoquinoline is sp² hybridized, possessing a lone pair that is orthogonal to the π-system. This structural feature dictates its reactivity profile, allowing for diverse functionalization pathways depending on the reaction environment.

  • Pathway A: Direct Quaternization (SN2 Sytem): Direct nucleophilic attack of the heteroaromatic nitrogen on an alkyl halide or sulfate yields a quaternary ammonium salt[4]. The causality of yield optimization here relies heavily on the Le Chatelier principle via phase separation . Utilizing non-polar or moderately polar aprotic solvents (e.g., benzene, acetone) ensures that the highly polar, deliquescent salt precipitates out of solution immediately upon formation, preventing reverse reactions and over-alkylation[5].

  • Pathway B: Tandem Reductive Alkylation: Direct N-alkylation of the aromatic ring cannot yield THQs without prior or concurrent dearomatization. Modern metal-free protocols utilize dual-role catalysts like Arylboronic acids or Hexafluoroisopropanol (HFIP) (Senapati et al., 2025)[2]. These catalysts act as potent hydrogen-bond donors, activating the quinoline nitrogen to facilitate hydride transfer from a reductant (e.g., Hantzsch ester). Subsequently, their Lewis acidity activates the introduced aldehyde for condensation with the transiently formed THQ (Adhikari et al., 2021)[6].

  • Pathway C: Photochemical [1,3] Rearrangement: Direct meta-alkylation of isoquinolines is electronically and sterically disfavored. However, by first forming an N-alkyl isoquinolinium salt, researchers can utilize a phosphite-mediated photochemical excitation. The singlet excited state of the resulting enamine-type intermediate triggers an unprecedented radical C–N bond cleavage, migrating the alkyl group to the meta-position followed by rearomatization (Rani et al., 2025)[3].

MechanisticPathways Start Quinoline / Isoquinoline (Starting Material) Path1 Direct N-Alkylation (Alkyl Halide/Sulfate) Start->Path1 SN2 Attack Path3 Tandem Reductive Alkylation (HFIP / Boronic Acid + HE) Start->Path3 H-Bonding Activation & Reduction Prod1 Quaternary Ammonium Salt (Quinolinium/Isoquinolinium) Path1->Prod1 Quaternization Path2 Photochemical Excitation (Phosphite-Mediated) Path1->Path2 Enamine Intermediate Prod2 [1,3] N to C Rearrangement (meta-C-H Alkylation) Path2->Prod2 Rearomatization Prod3 N-Alkyl Tetrahydroquinoline (THQ Derivative) Path3->Prod3 Aldehyde + HE

Figure 1: Divergent mechanistic pathways for the N-alkylation of quinoline and isoquinoline.

Self-Validating Experimental Protocols

Protocol A: Direct Quaternization (Synthesis of N-Methylquinolinium Methosulfate)

This protocol exploits phase-separation dynamics to achieve quantitative yields without the need for chromatographic purification[5].

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve Quinoline (1.0 equiv, 10 mmol) in anhydrous Benzene (15 mL).

  • Alkylation: Add Dimethyl sulfate (2.1 equiv, 21 mmol) dropwise over 10 minutes. Caution: Dimethyl sulfate is highly toxic and a potent alkylating agent; perform strictly in a fume hood.

  • Thermal Activation: Heat the reaction mixture to 40–60 °C under an inert argon atmosphere for 2 hours[5].

  • Self-Validation & Isolation: The reaction is visually self-validating. As the non-polar quinoline converts to the highly polar quaternary salt, a dense, deliquescent crystalline solid precipitates out of the benzene[5]. The cessation of precipitate formation indicates reaction completion. Decant the solvent and wash the crystals with cold diethyl ether to remove unreacted starting materials.

Protocol B: Metal-Free Tandem Reductive Alkylation of Quinolines

This methodology utilizes an arylboronic acid catalyst to achieve a one-pot reduction and alkylation, bypassing the need for transition metals[6].

  • Reaction Assembly: In a 15 mL pressure tube, combine Quinoline (0.5 mmol), the desired Aldehyde (0.5 mmol), Hantzsch ester (HE, 1.75 mmol), and 3-CF₃C₆H₄B(OH)₂ (25 mol%)[7].

  • Solvent Addition: Add anhydrous 1,2-Dichloroethane (DCE, 2 mL). Causality Note: Water is a byproduct of the condensation step. Excess external moisture will disrupt the delicate hydrogen-bonding network between the boronic acid and the quinoline nitrogen, severely depressing the yield[6].

  • Execution: Seal the tube and stir continuously in a preheated oil bath at 60 °C for 12 hours[7].

  • Self-Validation & Isolation: Monitor via TLC (Petroleum Ether/Ethyl Acetate). The reaction is validated by the complete consumption of the highly UV-active quinoline spot and the appearance of a higher Rf, less polar spot corresponding to the N-alkyl THQ. Purify via silica gel column chromatography[7].

Protocol C: Photochemical meta-C–H Alkylation via Transient N-Alkylation

A cutting-edge protocol for accessing sterically encumbered meta-alkylated isoquinolines[3].

  • N-Alkylation: Perform a solvent-free mixing of Isoquinoline (1.0 equiv) with an alkyl bromide (1.2 equiv) at ambient temperature to form the N-alkyl isoquinolinium bromide salt[8].

  • Ion Exchange (Optional but Recommended): If the resulting halide salt is hygroscopic, perform an ion exchange to the tetrafluoroborate (BF₄⁻) salt to ensure bench stability and prevent color impurities[8].

  • Photochemical Rearrangement: Dissolve the salt in a suitable degassed solvent, add trialkyl phosphite (2.0 equiv), and irradiate with Blue LEDs (440-460 nm) at room temperature.

  • Validation: The reaction progress is tracked via ¹H NMR, specifically monitoring the disappearance of the downfield aromatic protons of the isoquinolinium salt and the emergence of the rearomatized meta-substituted isoquinoline signals[8].

Quantitative Data & Optimization

The efficiency of these methodologies is highly dependent on the steric encumbrance of the alkylating agent and the electronic tuning of the catalyst.

Table 1: Catalyst and Moisture Effects on Tandem Reductive Alkylation Data demonstrates the necessity of strong H-bond donors and anhydrous conditions for Pathway B (Adhikari et al., 2021)[6].

Catalyst (25 mol%)Solvent SystemYield of THQ Intermediate (%)Yield of N-Alkyl THQ (%)
NoneAnhydrous DCE< 5< 5
PhB(OH)₂Anhydrous DCE1145
3-CF₃C₆H₄B(OH)₂Anhydrous DCE988
3-CF₃C₆H₄B(OH)₂DCE + 5 equiv H₂O< 512

Table 2: Alkylating Agent Efficiency in Direct Quaternization (SN2) Data reflects the impact of leaving group characteristics and steric hindrance on SN2 kinetics[4],[1],[5].

SubstrateAlkylating AgentSolventTemp (°C)TimeYield (%)
IsoquinolineEthyl bromoacetateAcetone504 h92
QuinolineDimethyl sulfateBenzene602 h>95
QuinolineAlkyl iodides (C₂)Neat251 h90
QuinolineAlkyl bromides (C₇)Neat606 h80

References

  • Rani, S., Ray, A. K., Dewangan, D. K., Patil, N. A. R., Aarthika, M., Paul, A., & Maity, P. (2025). "Phosphite mediated molecular editing via switch to meta-C–H alkylation of isoquinolines: emergence of a distinct photochemical [1,3] N to C rearrangement." Chemical Science, 16, 1809-1818. URL:[Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters, 23(7), 2437-2442. URL:[Link]

  • Senapati, S. K., Das, T., & Das, A. (2025). "Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP." Organic Chemistry Frontiers, 12, 5582-5590. URL:[Link]

Sources

Application

Copper-catalyzed azide-alkyne cycloaddition for synthesizing quinoline glycohybrids.

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of Quinoline Glycohybrids Executive Summary The fusion of privileged pharmacophores with carbohydrate moieties has emerged as a tran...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of Quinoline Glycohybrids

Executive Summary

The fusion of privileged pharmacophores with carbohydrate moieties has emerged as a transformative strategy in drug discovery. Quinoline derivatives possess broad-spectrum biological activities, including anti-tubercular and anti-cancer properties[1]. However, their clinical translation is often hindered by poor aqueous solubility and off-target toxicity. By conjugating quinolines to carbohydrate scaffolds via a bioorthogonal 1,2,3-triazole linker, researchers can synthesize "glycohybrids" that exhibit enhanced bioavailability, targeted cellular uptake, and potent efficacy[2].

This application note provides a comprehensive, field-proven methodology for synthesizing quinoline glycohybrids using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It details the mechanistic causality behind reagent selection, self-validating experimental protocols, and the biological rationale for intermediate protection strategies.

Mechanistic Insights & Causality (E-E-A-T)

The Chemistry: Why CuAAC?

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a Copper(I) catalyst fundamentally alters the reaction pathway. Cu(I) inserts into the terminal alkyne to form a copper acetylide intermediate, lowering the activation energy and strictly enforcing 1,4-regioselectivity[3].

Catalyst Generation: Cu(I) is highly unstable and prone to disproportionation or oxidation to Cu(II). Therefore, the protocol utilizes a robust in situ reduction system: Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ) is paired with Sodium Ascorbate (NaAsc)[4]. NaAsc acts as a continuous reducing agent, maintaining the copper in its active +1 oxidation state and preventing the oxidative Glaser homocoupling of the alkynes.

The Biology: The Necessity of Acetyl Protection

A critical failure point in glycohybrid drug design is cellular permeability. While carbohydrates increase solubility, fully deprotected sugars form extensive hydration shells via hydrogen bonding, preventing the molecule from passively diffusing across the lipophilic cell membranes of tumor cells or mycobacteria.

Recent cytotoxicity assays against MCF-7, HCT-116, and NHDF-Neo cell lines demonstrated a strict structure-activity relationship: only quinoline glycohybrids with acetyl-protected hydroxyl groups in the sugar portion successfully halted tumor cell growth [2]. Unprotected derivatives exhibited negligible activity[2]. Once the lipophilic, acetyl-protected glycohybrid crosses the cell membrane, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active, unprotected pharmacophore to bind to its target (e.g., bacterial InhA or DNA gyrase)[2],[5].

BiologicalPathway A Quinoline Glycohybrid (Acetyl Protected) B Cellular Uptake (Lipophilic Diffusion) A->B C Intracellular Deacetylation (Esterases) B->C D Active Glycohybrid (Unprotected) C->D E Target Binding (e.g., InhA / DNA Gyrase) D->E F Inhibition of Cell Growth (Anti-TB / Anti-Cancer) E->F

Fig 1: Mechanism of action and cellular uptake of acetyl-protected quinoline glycohybrids.

Experimental Workflow

Workflow Step1 1. Precursor Mixing Azide + Alkyne Step2 2. Solvent Addition THF/iPrOH (1:1) Step1->Step2 Step3 3. Catalyst Activation CuSO4·5H2O + NaAsc Step2->Step3 Step4 4. CuAAC Reaction RT, 16-24h, Stirring Step3->Step4 Step5 5. Workup & Extraction EtOAc / H2O Wash Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the CuAAC synthesis of glycohybrids.

Detailed Protocol: CuAAC Synthesis of Quinoline Glycohybrids

This protocol outlines the coupling of a terminal quinoline alkyne with an acetyl-protected glycosyl azide[4].

Reagents & Materials
  • Substrates: Acetyl-protected glycosyl azide (1.0 equiv), Quinoline alkyne (1.1 equiv).

  • Catalyst System: CuSO4​⋅5H2​O (0.1 equiv / 10 mol%), Sodium ascorbate (0.3 equiv / 30 mol%).

  • Solvent: Tetrahydrofuran (THF) and Isopropanol (iPrOH) (1:1 ratio). Causality Note: THF dissolves the highly lipophilic organic substrates, while iPrOH provides a protic environment to solubilize the inorganic catalyst salts, ensuring a homogenous reaction matrix.

  • Extraction: Ethyl acetate (EtOAc), Brine, Anhydrous Na2​SO4​ .

Step-by-Step Methodology
  • Substrate Solubilization: In a 25 mL round-bottom flask, dissolve the acetyl-protected glycosyl azide (1.0 mmol) and quinoline alkyne (1.1 mmol) in 10 mL of the THF/iPrOH (1:1) solvent mixture[2]. Stir at room temperature (RT) for 5 minutes to ensure complete dissolution.

  • Catalyst Preparation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.1 mmol) in 0.5 mL of distilled water. In another vial, dissolve sodium ascorbate (0.3 mmol) in 0.5 mL of distilled water.

  • Reaction Initiation (Self-Validating Step): Add the aqueous CuSO4​ solution to the reaction flask. The mixture will appear pale blue. Next, dropwise add the aqueous sodium ascorbate solution.

    • Validation Check: The solution must immediately transition from pale blue to a yellow/brown suspension. This visual cue confirms the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species.

  • Propagation: Cap the flask and allow the mixture to stir vigorously at RT for 16 to 24 hours[4]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (6:4) as the eluent.

  • Quenching and Workup: Once TLC indicates the complete consumption of the azide, dilute the reaction mixture with 20 mL of ice-cold water to precipitate the inorganic salts. Extract the aqueous layer with EtOAc ( 3×20 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography (100-200 mesh), eluting with a gradient of Hexane/EtOAc to afford the pure 1,4-disubstituted 1,2,3-triazole quinoline glycohybrid.

Quantitative Data & Yield Analysis

The CuAAC methodology consistently delivers high yields across various quinoline and carbohydrate derivatives. The table below summarizes representative data derived from recent literature optimizing this pathway for anti-tubercular and anti-cancer drug discovery[2],[5],[4].

Glycohybrid ClassSubstrate PairingCatalyst SystemSolvent SystemTime / TempIsolated YieldPrimary Biological Target
Triazole-linked Quinoline Azidomethyl quinoline + Sugar alkyne CuSO4​ (5 mol%), NaAsc (20 mol%)tBuOH/ H2​O (3:2)16 h, RT64 – 90%M. tuberculosis H37Rv
Acetyl-protected Quinoline Quinoline alkyne + Azidosugar CuSO4​ (10 mol%), NaAsc (30 mol%)THF/iPrOH (1:1)24 h, RT75 – 88%MCF-7, HCT-116 (Cancer)
Coumarin-Quinoline Hybrid 4-O-propargyl quinolone + Azidosugar CuSO4​ (10 mol%), NaAsc (30 mol%)tBuOH/ H2​O (1:1)12 h, 50 °C70 – 85%SKBR-3 (Breast Cancer)

Troubleshooting Guide

  • Issue: The reaction mixture turns blue or green after several hours of stirring.

    • Causality: The active Cu(I) catalyst has oxidized back to Cu(II) due to oxygen ingress. Cu(II) is catalytically inactive for the azide-alkyne cycloaddition and will instead promote alkyne homocoupling.

    • Solution: Degas the solvents prior to use by bubbling with N2​ or Argon. If oxidation occurs mid-reaction, add an additional 10 mol% of sodium ascorbate to re-reduce the copper species.

  • Issue: Incomplete conversion of the azide substrate despite active catalyst.

    • Causality: Steric hindrance from bulky protecting groups (e.g., per-O-acetylation) on the carbohydrate ring can restrict access to the azide moiety.

    • Solution: Slightly elevate the reaction temperature to 40–50 °C[4] or increase the catalyst loading to 15 mol% CuSO4​ / 45 mol% NaAsc.

References

  • Singh, K., & Tyagi, R. (2023). Recent Advances in the Synthesis of Bioactive Glycohybrids via Click-Chemistry. SynOpen, 7(3).[Link]

  • Kumar, K. K., Seenivasan, S. P., Kumar, V., & Das, T. M. (2011). Synthesis of quinoline coupled [1,2,3]-triazoles as a promising class of anti-tuberculosis agents. Carbohydrate Research, 346(14), 2084-2090.[Link]

Sources

Method

Application Note: Discovery and Evaluation of Quinoline-Based Inhibitors Targeting Leishmanial Methionine Aminopeptidase 1 (LdMetAP1)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Biological Rationale Visceral leishmaniasis (VL), caused b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Biological Rationale

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a neglected tropical disease with significant mortality. Current chemotherapies are hindered by severe toxicity, high costs, and emerging parasite resistance [3]. Consequently, identifying novel, parasite-specific molecular targets is paramount.

Methionine aminopeptidase 1 (MetAP1) is a dinuclear metalloprotease responsible for N-terminal methionine excision—an essential co-translational modification required for proper protein folding and function [1]. While human MetAP1 (HsMetAP1) shares structural homology with the leishmanial ortholog (LdMetAP1), recent drug discovery efforts have successfully exploited subtle active-site differences to design highly selective inhibitors.

Specifically, quinoline-based hybrids —such as quinoline-carbaldehyde derivatives (HQ14, HQ15) and quinoline-thiazolidinone hybrids (QYT-4h)—have emerged as potent, competitive inhibitors of LdMetAP1 [1, 2]. These compounds exhibit high affinity for the metal-activated catalytic pocket of the parasite enzyme while demonstrating up to a 20-fold reduction in potency against the human counterpart, ensuring a wide therapeutic window [1].

Structural Basis of Selectivity and Metal Dependence

The efficacy of quinoline-based inhibitors is strictly governed by two mechanistic pillars:

  • Metal Cofactor Dependence: MetAPs are metalloenzymes that require divalent metal ions for catalysis. In vitro kinetic profiling reveals that quinoline hybrids like QYT-4h are most potent against the physiologically relevant Mn(II) and Fe(II) supplemented forms of LdMetAP1, as opposed to the Co(II) form [1]. This causality is critical: screening assays must utilize Mn(II) or Fe(II) to accurately reflect in vivo drug-target engagement.

  • The Thr291 Selectivity Filter: The structural basis for the high selectivity of compounds HQ14 and HQ15 lies in a non-catalytic Threonine residue (Thr291) unique to LdMetAP1 [2]. Molecular docking and mutagenesis studies confirm that this residue, located within 6 Å of the active site, forms critical hydrogen bonds with the quinoline scaffold, a feature absent in HsMetAP1 [2].

MOA Substrate Nascent Parasite Protein (N-terminal Methionine) Enzyme LdMetAP1 Active Site (Mn2+ / Fe2+ Cofactors) Substrate->Enzyme Natural Cleavage Inhibitor Quinoline-Based Inhibitor (e.g., HQ14, QYT-4h) Inhibitor->Enzyme Competitive Blockade Selectivity Selectivity Filter (Thr291 Residue) Selectivity->Inhibitor Specific H-Bonding

Mechanism of competitive LdMetAP1 inhibition by quinoline derivatives.

Quantitative Data Summary

The following table summarizes the biochemical and pharmacological profiles of the primary quinoline-based lead compounds [1, 2].

Lead CompoundChemical ScaffoldTargetBinding ModeSelectivity (vs. HsMetAP1)Key Interacting Residues
HQ14 Quinoline-carbaldehydeLdMetAP1CompetitiveHighThr291, His300, Asn304
HQ15 Quinoline-carbaldehydeLdMetAP1CompetitiveHighThr291, His300, Asn304
QYT-4h Quinoline-thiazolidinoneLdMetAP1Competitive~20-fold less potentCatalytic pocket (H-bonds)

Experimental Protocols

To ensure rigorous, reproducible evaluation of novel quinoline inhibitors, the following self-validating protocols must be employed. Each protocol integrates internal controls to prevent false positives (e.g., PAINS interference or background hydrolysis).

Protocol A: Recombinant LdMetAP1 Expression and Purification

Causality: MetAPs are prone to misfolding if expressed rapidly. Low-temperature induction is mandatory to ensure proper incorporation of the dinuclear metal center.

  • Transformation & Growth: Transform E. coli BL21(DE3) cells with a pET-28a(+) vector harboring the LdMetAP1 gene. Grow in Luria-Bertani (LB) broth containing 50 µg/mL kanamycin at 37°C until OD600 reaches 0.6.

  • Induction: Lower the incubator temperature to 18°C. Induce expression with 0.5 mM IPTG and incubate for 16 hours.

  • Lysis: Harvest cells and resuspend in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse via sonication on ice.

  • Purification: Centrifuge the lysate and load the supernatant onto a Ni-NTA agarose column. Wash with 50 mM imidazole to remove non-specific host proteins. Elute LdMetAP1 using 250 mM imidazole.

  • Validation & Metal Loading: Dialyze the eluate extensively against 50 mM HEPES (pH 7.5) containing 100 mM NaCl to remove imidazole and residual metals. Assess purity via SDS-PAGE (>95% required).

Protocol B: Time-Course Kinetic Enzyme Inhibition Assay

Causality: Because LdMetAP1 activity is strictly metal-dependent, the assay buffer must be supplemented with physiologically relevant metals (Mn²⁺ or Fe²⁺) to evaluate true inhibitor potency [1].

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM MnCl₂ or FeCl₂). Prepare a 10 mM stock of the fluorogenic substrate (e.g., Met-AMC) in DMSO.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microtiter plate, mix 10 nM purified LdMetAP1 with varying concentrations of the quinoline inhibitor (0.1 µM to 50 µM). Incubate at 25°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 50 µM of Met-AMC substrate to initiate the reaction.

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Self-Validation System:

    • Positive Control: 10 µM Bestatin (known MetAP inhibitor) to confirm assay sensitivity.

    • Negative Control: Buffer + Substrate (no enzyme) to subtract background auto-hydrolysis.

Protocol C: Surface Plasmon Resonance (SPR) Binding Assay

Causality: Enzymatic assays can be confounded by aggregation or fluorescence quenching. SPR provides orthogonal, label-free validation of direct physical binding between the quinoline inhibitor and LdMetAP1 [1].

  • Immobilization: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject purified LdMetAP1 (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~5000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Analyte Injection: Dilute the quinoline inhibitor (e.g., QYT-4h) in Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Inject serial dilutions (0.39 µM to 25 µM) over the functionalized and reference flow cells at a flow rate of 30 µL/min.

  • Dissociation & Regeneration: Allow 180 seconds for association and 300 seconds for dissociation. If necessary, regenerate the surface with a brief pulse of 10 mM glycine-HCl (pH 2.5).

  • Data Analysis: Subtract reference flow cell responses. Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the association rate ( kon​ ), dissociation rate ( koff​ ), and overall binding affinity ( KD​ ).

Drug Discovery Workflow Visualization

G A Quinoline Library Synthesis C Kinetic Inhibition Assays (Mn2+/Fe2+) A->C B LdMetAP1 Purification B->C D SPR & Fluorescence Binding Validation C->D E Molecular Docking (Thr291 Analysis) D->E F Lead Compounds (HQ14, HQ15, QYT-4h) E->F

Standardized workflow for the discovery and validation of LdMetAP1 inhibitors.

Conclusion

The selective targeting of Leishmania donovani methionine aminopeptidase 1 represents a highly promising therapeutic strategy against visceral leishmaniasis. Quinoline-based hybrids, particularly HQ14, HQ15, and QYT-4h, have demonstrated robust, competitive inhibition driven by interactions with the unique Thr291 residue and the metal-activated catalytic core. By employing the rigorous, self-validating expression, kinetic, and biophysical protocols outlined in this guide, drug development professionals can accurately benchmark new quinoline derivatives and accelerate their progression toward pre-clinical models.

References

  • Development of quinoline-based hybrid as inhibitor of methionine aminopeptidase 1 from Leishmania donovani Chemical Biology & Drug Design (PubMed/NIH) URL: [Link]

  • Synthesis of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 European Journal of Medicinal Chemistry (ResearchGate) URL:[Link]

  • Quinoline derivatives are potential new age drugs for Leishmaniasis University of Hyderabad (UoH) Herald URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Friedländer Quinoline Synthesis Optimization

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals seeking to optimize the Friedländer synthesis of quinolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals seeking to optimize the Friedländer synthesis of quinolines. Here, we move beyond basic reaction schemes to address the thermodynamic, kinetic, and mechanistic variables that dictate reaction success.

Core Mechanistic Pathways & Diagnostic Logic

Understanding the mechanistic pathway is the first step in troubleshooting any synthetic failure. The Friedländer synthesis—the condensation of a 2-aminobenzaldehyde (or ketone) with an α-methylene carbonyl compound—proceeds via two competing pathways depending on the substrate electronics and the chosen catalytic environment[1].

By identifying which intermediate is stalling in your specific reaction, you can rationally select the correct catalyst to drive the reaction forward.

Friedlander Start 2-Aminobenzaldehyde + α-Methylene Ketone Aldol Aldol Adduct Start->Aldol Aldol Condensation (Rate-Limiting) Schiff Schiff Base Start->Schiff Imine Formation Unsat α,β-Unsaturated Carbonyl Aldol->Unsat Dehydration (-H₂O) Product Quinoline Derivative Unsat->Product Imine Formation & Cyclization Intra Intramolecular Aldol Adduct Schiff->Intra Intramolecular Aldol Reaction Intra->Product Dehydration (-H₂O)

Caption: Competing mechanistic pathways of the Friedländer quinoline synthesis.

Troubleshooting & FAQs

Q1: My reaction yields are consistently low (<40%), and I observe unreacted 2-aminobenzaldehyde on TLC. How can I drive the reaction to completion? A1: This stall typically occurs when the α-methylene ketone lacks sufficient electrophilicity, making the initial aldol condensation (Pathway A) or the intramolecular aldol reaction (Pathway B) kinetically unfavorable. Optimization: Switch from a standard Brønsted acid to a strong, heterogeneous Lewis acid. Metal-organic frameworks (MOFs) such as MIL-53(Al) provide highly active Al³⁺ Lewis acid sites that strongly coordinate to the carbonyl oxygen, significantly lowering the activation energy for nucleophilic attack[2]. Alternatively, molecular iodine (I₂) acts as a mild Lewis acid that rapidly accelerates the reaction under solvent-free conditions without degrading sensitive functional groups[3].

Q2: We are observing significant side-product formation, specifically the self-condensation of our o-aminoaryl ketone. How do we suppress this? A2: Self-condensation is a competing bimolecular reaction where the o-aminoaryl ketone acts as both the nucleophile and the electrophile. Optimization: Alter the reaction kinetics by adjusting the stoichiometry and addition rate. Use a 1.2 to 1.5 molar excess of the target α-methylene ketone. Furthermore, employing a slow-addition protocol (via syringe pump) for the o-aminoaryl ketone keeps its steady-state concentration low in the reaction mixture, statistically favoring cross-condensation over self-condensation.

Q3: Our laboratory is adopting Green Chemistry initiatives. How can we eliminate volatile organic solvents (VOCs) and toxic homogeneous acid waste from our Friedländer workflow? A3: The Friedländer synthesis is highly amenable to solvent-free and solid-supported catalytic conditions, which often yield superior results due to the high local concentration of reactants[4]. Optimization: Utilize recyclable, heterogeneous catalysts such as sulfonated polyethylene glycol (PEG-SO₃H) or Brønsted-acidic ionic liquids like [bmim]HSO₄[5]. PEG-SO₃H acts as both a phase-transfer agent in aqueous media and a Brønsted acid, while ionic liquids provide a tunable, solvent-free environment that can drive reactions to >90% yield in under 30 minutes[6],[7].

Catalyst Performance & Optimization Data

The following table summarizes validated catalytic systems to help you select the optimal conditions based on your laboratory's constraints and substrate reactivity.

Catalyst SystemReaction MediumTemp (°C)Avg. TimeTypical YieldKey Mechanistic AdvantageSource
MIL-53(Al) MOF Solvent-free1006 h92%High Lewis acidity (Al³⁺) activates unreactive carbonyls; 4-cycle recyclability.[2]
Molecular Iodine (I₂) Solvent-free80–1001–2 h85–95%Mild Lewis acid; extremely rapid kinetics; avoids harsh pH extremes.[3]
PEG-SO₃H Aqueous602–4 h88–94%Acts as a phase-transfer agent; enables green synthesis in water.[4]
[bmim]HSO₄ Solvent-free8015–30 min90–95%Non-volatile Brønsted acidic ionic liquid; ultra-fast thermal conversion.[6],[5]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each step is explained so you can adapt the methodology to your specific substrates.

Protocol A: Solvent-Free Molecular Iodine Catalysis

Designed for rapid screening and substrates sensitive to harsh aqueous acids.

  • Reactant Preparation: In a 10 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active α-methylene compound (1.2 mmol). Causality: The 0.2 mmol excess ensures the cross-condensation outcompetes self-condensation.

  • Catalyst Addition: Add molecular iodine (10 mol%, ~25 mg). Causality: Iodine acts as a mild, transient Lewis acid[3].

  • Reaction Execution: Heat the mixture to 80–100 °C with vigorous magnetic stirring. Self-Validation: As the reaction proceeds, the physical state will transition from a heterogeneous solid blend to a homogeneous melt, indicating successful adduct formation.

  • Monitoring: Check the reaction via TLC (Hexanes/EtOAc, 4:1) every 30 minutes. Self-Validation: The reaction is complete when the highly UV-active/fluorescent spot corresponding to the 2-aminobenzaldehyde starting material completely disappears.

  • Work-up & Purification: Cool to room temperature. Quench the iodine by dissolving the crude mixture in ethyl acetate (15 mL) and washing with saturated aqueous sodium thiosulfate (10 mL). The organic layer is dried over Na₂SO₄, concentrated, and recrystallized from ethanol to yield the pure quinoline.

Protocol B: Heterogeneous Lewis Acid Catalysis using MIL-53(Al) MOF

Designed for unreactive substrates requiring strong electrophilic activation and for workflows requiring catalyst recycling.

  • Catalyst Activation: Pre-dry the MIL-53(Al) MOF catalyst at 150 °C under vacuum for 2 hours. Causality: Removing coordinated water molecules frees the Al³⁺ Lewis acid sites, maximizing their ability to coordinate with the reactant carbonyls[2].

  • Reaction Execution: In a sealed tube, combine 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and the activated MIL-53(Al) catalyst (5.0 wt%). Heat at 100 °C under solvent-free conditions for 6 hours.

  • Product Isolation: Cool the mixture and dilute with hot ethanol (10 mL) to dissolve the synthesized quinoline.

  • Catalyst Recovery (Self-Validation): Centrifuge the mixture at 4000 rpm for 5 minutes. The insoluble MOF will form a distinct pellet. Decant the supernatant. Validation: Analyze the crude supernatant via ¹H-NMR; successful conversion is confirmed by the complete absence of the characteristic aldehyde proton peak (~9.8 ppm) and the appearance of aromatic quinoline protons (7.5–8.5 ppm).

  • Recycling: Wash the MOF pellet with ethanol, dry at 100 °C, and reuse for up to 4 subsequent cycles with negligible loss in yield[2].

References

  • Friedländer synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Advances in polymer based Friedlander quinoline synthesis Source: PMC / TÜBİTAK Academic Journals URL:[Link]

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst Source: Indian Academy of Sciences URL:[Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines Source: ResearchGate URL:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI URL:[Link]

  • Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts Source: BenthamDirect URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Yields in the Skraup Synthesis of Substituted Quinolines

Welcome to the Technical Support Center. As researchers and drug development professionals, you are well aware that the quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are well aware that the quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents[1]. While the classical Skraup synthesis remains one of the most direct methods to construct this heterocycle from readily available anilines, it is notoriously capricious.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot low yields, control runaway exotherms, and navigate the dreaded "tar" formation that often plagues this reaction.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my standard Skraup synthesis result in a massive loss of yield to an intractable black tar? A1: The Skraup synthesis is a highly complex, multi-step cascade. It relies on the in situ acid-catalyzed dehydration of glycerol to form acrolein, followed by a Michael addition of the aniline, electrophilic cyclization, and final oxidation[2]. Acrolein is an exceptionally reactive α,β -unsaturated aldehyde. If the highly exothermic oxidation step is uncontrolled, localized overheating causes the acrolein and aniline intermediates to rapidly polymerize into a "jet black tarry goo"[3]. This polymeric matrix physically traps the synthesized quinoline, making liquid-liquid extraction nearly impossible and drastically reducing your isolated yield[4].

Q2: What is the exact role of ferrous sulfate ( FeSO4​ ) in the reaction mixture? A2: The reaction is famously violent when nitrobenzene is used as the sole oxidant[5]. Ferrous sulfate acts as a critical temperature moderator and electron-transfer mediator[4]. By acting as an oxygen carrier, FeSO4​ facilitates a smoother, extended oxidation of the 1,2-dihydroquinoline intermediate to the fully aromatized quinoline. This prevents the reaction from accelerating into a runaway exotherm, thereby suppressing the thermal degradation pathways that lead to tar formation[1][4].

Q3: How do substituents on my starting aniline dictate the success of the cyclization? A3: The cyclization step is an electrophilic aromatic substitution where the aromatic ring attacks the protonated aldehyde. Electron-donating groups (EDGs) like −OCH3​ increase the nucleophilicity of the ring, facilitating closure and boosting yields. Conversely, strong electron-withdrawing groups (EWGs) like −NO2​ severely deactivate the ring[4]. For example, synthesizing a nitroquinoline from o-nitroaniline often yields less than 20% because the deactivated ring struggles to cyclize, whereas using a milder o-bromoaniline can achieve yields around 75%[4][6].

Q4: Are there alternative oxidants to nitrobenzene that simplify the workup? A4: Yes. While nitrobenzene is the traditional choice, it requires tedious steam distillation to remove unreacted oxidant[4]. Modern variations frequently employ sodium m-nitrobenzenesulfonate (Ludigol) or catalytic iodine ( I2​ )[6][7]. The sulfonic acid byproducts from Ludigol are highly water-soluble and are effortlessly removed during the basic aqueous wash, streamlining purification and preventing product loss[6].

Part 2: Troubleshooting Guide & Interventions

Issue 1: Reaction boils violently and escapes the condenser
  • Causality: Rapid accumulation of acrolein followed by a sudden, uncontrolled exothermic Michael addition and oxidation[5].

  • Intervention (Delayed Heating Protocol): Do not apply continuous heat. Heat the mixture gently only until the initial bubbling begins, then immediately remove the heat source[4]. Allow the spontaneous exotherm to drive the reaction. Only reapply heat to maintain a brisk reflux once the spontaneous boiling naturally subsides[4]. Ensure FeSO4​ is present in the initial loading.

Issue 2: Product is trapped in a thick, polymeric black tar during workup
  • Causality: Acid-catalyzed polymerization of unreacted acrolein and thermal degradation of the oxidant[3][8].

  • Intervention (Biphasic Steam Distillation): Never attempt a direct liquid-liquid extraction from the highly viscous, acidic crude mixture. Instead, dilute the cooled mixture with water to reduce viscosity, neutralize to liberate the free base, and employ a biphasic steam distillation protocol to pull the volatile quinoline away from the non-volatile tar[4].

Part 3: Quantitative Data on Reaction Yields

The electronic nature of your substrate and your choice of oxidant drastically alter the expected yield. Use the table below to benchmark your expected recovery.

Aniline DerivativeSubstituent EffectOxidant / ModeratorExpected Yield (%)Reference
Aniline None (Baseline)Nitrobenzene / FeSO4​ 84 – 91%[1][5]
o-Bromoaniline Mild Deactivating (Halogen)Nitrobenzene / FeSO4​ ~75%[4][6]
o-Nitroaniline Strong EWG (Deactivating)Nitrobenzene / FeSO4​ 17 – 20%[4][6]
Substituted Anilines VariableIodine catalyst ( I2​ )75 – 92.8%[7]

Part 4: Validated Experimental Protocols

Protocol A: Moderated Skraup Synthesis Workflow

This protocol utilizes a self-validating physical cue (spontaneous bubbling) to control the exotherm.

  • Reagent Loading: In a round-bottom flask equipped with a wide-bore reflux condenser, sequentially add powdered ferrous sulfate (moderator), anhydrous glycerol, the substituted aniline, and nitrobenzene (oxidant)[4].

  • Acid Addition: Slowly add concentrated sulfuric acid ( H2​SO4​ ) dropwise with continuous stirring to prevent localized hotspots and premature dehydration[4].

  • Controlled Heating: Heat the flask gently with a heating mantle, moving it around to ensure even heat distribution. Critical Step: Once bubbling indicates the reaction has initiated, immediately remove the heat source[4].

  • Reflux Maintenance: Allow the vigorous reaction to proceed spontaneously. Once the violent bubbling subsides, reapply gentle heat to maintain a brisk reflux for 3 to 4 hours to ensure complete aromatization[1][4].

Protocol B: Tar-Mitigating Workup and Steam Distillation

This protocol bypasses the emulsion issues common in tar-heavy reaction mixtures.

  • Initial Dilution: Allow the reaction to cool to approximately 100 °C. Carefully dilute the mixture with water to reduce the viscosity of the tar matrix[4].

  • First Steam Distillation: Steam distill the acidic mixture to remove any volatile, unreacted nitrobenzene[4]. Discard this organic distillate.

  • Neutralization: Cautiously add a 40% sodium hydroxide ( NaOH ) solution to the hot aqueous residue until the pH is strongly basic. Self-validation: The heat of neutralization will cause the mixture to boil, which helps liberate the free quinoline base from the tar[3][4].

  • Second Steam Distillation: Steam distill the neutralized mixture. The substituted quinoline will co-distill with the water, leaving the polymeric tar behind in the distillation flask[4].

  • Extraction: Extract the aqueous distillate with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the purified quinoline[3].

Part 5: Visualizations

SkraupMechanism Glycerol Glycerol + H2SO4 Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (130°C) Michael Michael Addition Intermediate Acrolein->Michael + Aniline Tar Polymeric Tar (Side Reaction) Acrolein->Tar Excess Heat / No Moderator Aniline Substituted Aniline Aniline->Michael Dihydro 1,2-Dihydroquinoline Michael->Dihydro Cyclization (Electrophilic) Michael->Tar Uncontrolled Exotherm Quinoline Quinoline Product Dihydro->Quinoline Oxidation (Nitrobenzene) FeSO4 FeSO4 Moderator FeSO4->Dihydro Controls Oxidation

Reaction mechanism and causality of tar formation in the Skraup synthesis.

WorkupLogic Crude Crude Reaction Mixture (Viscous, Acidic, Tarry) Dilution Dilute with H2O (Reduces Viscosity) Crude->Dilution Steam1 1st Steam Distillation Dilution->Steam1 RemoveNB Discard Distillate (Unreacted Nitrobenzene) Steam1->RemoveNB Volatiles Base Neutralize with 40% NaOH (Liberates Free Base) Steam1->Base Aqueous Residue Steam2 2nd Steam Distillation Base->Steam2 Extract Extract Distillate (Ethyl Acetate) Steam2->Extract Volatile Product Pure Pure Substituted Quinoline Extract->Pure

Biphasic steam distillation workflow for mitigating tar and isolating quinoline.

References

  • Grokipedia. "Skraup reaction." [Link]

  • Wikipedia. "Skraup reaction." [Link]

  • Google Patents. "US6103904A - Skraup reaction process for synthesizing quinolones."
  • PMC - NIH. "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines." [Link]

  • Curly Arrow. "The Skraup Reaction - How to Make a Quinoline."[Link]

  • Reddit. "Skraup Synthesis of Quinoline - tips/pointers : r/chemistry." [Link]

Sources

Troubleshooting

Technical Support Center: Quinolone Synthesis Troubleshooting Guide

For Researchers, Scientists, and Drug Development Professionals Welcome to the Quinolone Synthesis Technical Support Center. The quinolone scaffold is a privileged structure in medicinal chemistry, most notably forming t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Quinolone Synthesis Technical Support Center. The quinolone scaffold is a privileged structure in medicinal chemistry, most notably forming the core of broad-spectrum fluoroquinolone antibiotics. However, synthesizing this core—typically via the 1 followed by nucleophilic aromatic substitution (SNAr)—often presents significant yield bottlenecks[1].

This guide is designed to help you systematically diagnose and resolve low product yields by addressing the mechanistic causality behind common experimental failures.

Diagnostic Workflow for Low Quinolone Yield

QuinoloneTroubleshooting Start Low Quinolone Yield Detected Step1 Identify Problem Stage Start->Step1 Condensation 1. Condensation (Aniline + EMME) Step1->Condensation Cyclization 2. Thermal Cyclization (Gould-Jacobs) Step1->Cyclization SNAr 3. SNAr / Amination (C-7 Substitution) Step1->SNAr CondIssue Incomplete Conversion? Increase Temp to 130°C Remove Ethanol Condensation->CondIssue CycIssue Tar Formation? Optimize Temp/Time (e.g., 300°C for 5 min) Cyclization->CycIssue SNArIssue Poor Substitution? Check Leaving Group (F > Cl) Use Polar Aprotic Solvent SNAr->SNArIssue Success Optimized Quinolone Yield CondIssue->Success CycIssue->Success SNArIssue->Success

Caption: Diagnostic workflow for troubleshooting low yields in quinolone synthesis.

I. The Gould-Jacobs Cyclization (The Core Challenge)

Q1: My thermal cyclization is producing a dark, tarry mixture with a very low yield of the 4-quinolone core. What is going wrong?

Causality: The intramolecular 6-electron electrocyclization of the anilidomethylenemalonate intermediate requires substantial thermal energy to overcome its high activation barrier, typically necessitating temperatures above 250 °C[1]. However, prolonged exposure to these extreme temperatures promotes competing polymerization and thermal degradation pathways, resulting in "tar" formation[2].

Solution: You must strictly control the temperature-time matrix. Modern adaptations utilize microwave irradiation to rapidly heat the mixture to 300 °C, completing the cyclization in minutes before degradation pathways can compete[1]. Alternatively, 3 can be employed to catalyze the cyclization under milder conditions[3].

Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield
EntryHeating MethodTemperature (°C)Time (min)Observation / Yield (%)
1Conventional25020Low yield, incomplete conversion[1]
2Conventional2505Low yield[1]
3Microwave300547% (Optimal isolated yield) [1]
4Microwave30020Degradation / Tar formation[1]
Protocol 1: Microwave-Assisted Gould-Jacobs Cyclization

This protocol utilizes physical checkpoints (TLC) and a self-validating isolation step (precipitation) to ensure product integrity.

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.0-1.2 eq). Heat the neat mixture at 100–130 °C for 1–2 hours[1].

  • Equilibrium Shift: Remove the ethanol byproduct under reduced pressure. This drives the equilibrium forward to fully form the anilidomethylenemalonate intermediate[1]. Verify completion via TLC.

  • Cyclization Setup: Dissolve the verified intermediate in a high-boiling inert solvent such as diphenyl ether or Dowtherm A[4].

  • Microwave Irradiation: Subject the mixture to microwave heating at 300 °C for exactly 5 minutes[1].

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold non-polar solvent (e.g., petroleum ether or cyclohexane)[4]. The high-boiling solvent remains in solution while the desired 4-quinolone core precipitates. Filter and dry the solid[2].

Q2: I am using an asymmetrically substituted aniline (e.g., meta-substituted), and I am getting a mixture of regioisomers. How can I control this?

Causality: Cyclization can occur at either of the two ortho positions relative to the amino group on the aniline ring. The outcome is dictated by a competition between steric hindrance and electronic effects[5]. A bulky meta-substituent will sterically direct cyclization to the less hindered ortho position. Conversely, strong electron-donating groups at the meta-position electronically favor the formation of the 7-substituted 4-quinolone[1]. Solution: If the intrinsic steric/electronic profile of your aniline yields poor regioselectivity, consider pivoting to the Conrad-Limpach-Knorr synthesis, which utilizes different intermediates and offers alternative temperature-dependent regioselectivity profiles[2].

II. Nucleophilic Aromatic Substitution (SNAr) in Fluoroquinolones

Q3: The SNAr addition of my secondary amine (e.g., piperazine) at the C-7 position is stalling, resulting in poor conversion.

Causality: In SNAr reactions, the rate-determining step is the nucleophilic attack that forms the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond[6]. Because fluorine is highly electronegative, it strongly stabilizes this transition state. Therefore, fluorine is a vastly superior leaving group compared to chlorine in SNAr reactions[6]. Furthermore, protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity. Solution: Ensure your quinolone precursor utilizes a C-7 fluorine rather than chlorine[6]. Conduct the reaction in a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive[7].

Protocol 2: SNAr of C-7 Fluorine in Fluoroquinolone Synthesis
  • Reaction Setup: Dissolve the 7-fluoroquinolone precursor (1.0 eq) in a high-boiling polar aprotic solvent such as DMSO or DMF[7].

  • Amine Addition: Add the secondary amine (e.g., piperazine, 2.0 eq). Add a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 2.0 eq) to neutralize the generated HF and prevent the amine nucleophile from being protonated and deactivated.

  • Heating: Heat the mixture to 100–150 °C. Stir and monitor via HPLC or TLC until the starting material is completely consumed[7].

  • Work-up: Cool the mixture and pour it into ice water to precipitate the product. If the resulting fluoroquinolone derivative is water-soluble, extract with dichloromethane, wash heavily with brine to remove DMSO/DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

III. Unintended Side Reactions

Q4: I am observing a significant amount of decarboxylated byproduct. How do I prevent the loss of the 3-carboxylic acid group?

Causality: The 3-carboalkoxy group is highly susceptible to premature decarboxylation if the cyclization temperature exceeds the thermal stability threshold of the ester, or if excessive heat is applied during subsequent saponification steps[2]. Solution: Strictly control the cyclization temperature. If decarboxylation persists, decouple the steps: perform the cyclization at the lowest possible effective temperature to isolate the ester intact. Then, conduct a separate, controlled saponification using 10% aqueous NaOH at a gentle reflux (approx. 2 hours)[5], followed by careful acidification at room temperature to precipitate the stable 3-carboxylic acid.

Sources

Optimization

Technical Support Center: Purification of Crude Quinoline Reaction Mixtures

Introduction For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a foundational step in numerous projects. However, the path from a crude reaction mixture to a h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a foundational step in numerous projects. However, the path from a crude reaction mixture to a highly pure quinoline derivative is often fraught with challenges. Classical synthesis methods like the Skraup or Doebner-von Miller reactions are effective but notorious for producing complex, tarry side products that make purification difficult.[1][2] The inherent basicity of the quinoline nitrogen, coupled with the diverse functionalities that can be present on the ring, necessitates a flexible and well-understood purification strategy.

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) designed to directly address the specific issues you may encounter in the lab. The guidance herein is built upon established chemical principles and field-proven insights to help you navigate these challenges, improve your yield and purity, and accelerate your research.

Section 1: Initial Analysis & Common Impurities

Before attempting any purification, a preliminary analysis of your crude reaction mixture is essential. This not only helps in identifying your target compound but also provides crucial information about the nature and quantity of impurities, guiding the selection of the most effective purification strategy.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from classical quinoline syntheses?

A1: The impurity profile is highly dependent on the specific synthesis route.[4]

  • Skraup Synthesis: This reaction is famously exothermic and often produces significant amounts of high-molecular-weight, tarry byproducts from the acid-catalyzed polymerization of acrolein (generated in situ from glycerol).[1][5] You should also expect unreacted starting materials, such as aniline, and the oxidizing agent (e.g., nitrobenzene).[6][7]

  • Doebner-von Miller Synthesis: Similar to the Skraup synthesis, this method can suffer from polymerization of the α,β-unsaturated carbonyl compounds used.[1] This can lead to difficult-to-remove polymeric materials and make product isolation challenging.[1]

  • Friedländer Synthesis: When using unsymmetrical ketones, the formation of regioisomers is a primary challenge.[1][4] Additionally, if the reaction is base-catalyzed, self-aldol condensation of the ketone starting material can occur, competing with the desired quinoline formation.[1][8]

Q2: What are the best analytical techniques to assess the purity of my crude quinoline mixture?

A2: The choice of technique depends on the properties of your compound and the information you need. A multi-technique approach is often most effective.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a versatile and robust method for analyzing a wide range of quinoline derivatives and their impurities simultaneously. It is particularly powerful for complex mixtures.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolution and is excellent for identifying volatile and semi-volatile impurities, such as unreacted starting materials or low-boiling side products.[9][11]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary method that can provide a highly accurate purity value without requiring a specific reference standard of your target compound, which is invaluable in a research setting.[9]

Data Presentation: Comparison of Analytical Methods
ParameterHPLC-MSGC-MSqNMR
Principle Separation based on polarity and partitioning between liquid and solid phases.[9]Separation of volatile compounds based on boiling point and stationary phase interactions.[9]Quantitative analysis based on the signal intensity of specific nuclei in a magnetic field.[9]
Best For Wide range of quinoline derivatives, complex mixtures, and non-volatile impurities.[9][10]Volatile and semi-volatile impurities, thermally stable compounds.[9]Highly accurate purity determination without a specific analyte reference standard.[9]
Limitations May require derivatization for compounds without a UV chromophore.Limited to thermally stable and volatile compounds.Requires a high-field NMR spectrometer; may have lower sensitivity than MS methods.[9]
Section 2: Troubleshooting Common Purification Challenges

This section addresses specific problems encountered during the purification process, organized by technique.

Logical Workflow: General Purification Troubleshooting

The following diagram outlines a general decision-making process for purifying a crude quinoline reaction mixture.

start Crude Quinoline Mixture analysis Analyze Crude Mixture (TLC, LC-MS) start->analysis impurities Identify Major Impurities (Starting Materials, Polymers, Isomers) analysis->impurities decision Nature of Product & Impurities? impurities->decision dist_check Product Volatile & Impurities Non-Volatile? decision->dist_check High BP / Tar cryst_check Product is a Solid or Basic Oil? decision->cryst_check Potential Solid chrom_check Complex Mixture or Isomers Present? decision->chrom_check Multiple Spots distillation Distillation (Steam or Vacuum) end_dist Pure Product distillation->end_dist crystallization Crystallization (Direct or Salt Formation) end_cryst Pure Product crystallization->end_cryst chromatography Column Chromatography end_chrom Pure Product chromatography->end_chrom dist_check->decision No dist_check->distillation Yes cryst_check->decision No cryst_check->crystallization Yes chrom_check->decision No chrom_check->chromatography Yes

Caption: General troubleshooting workflow for quinoline purification.

Guide 1: Crystallization & Salt Formation

Q: My quinoline derivative is a viscous oil and refuses to crystallize. What should I do?

A: This is a very common problem. The solution involves either finding a suitable solvent system to induce crystallization or converting the basic quinoline into a crystalline salt.[12]

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical.

    • For Non-polar Oils: Dissolve your oil in a minimum amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate). Slowly add a non-polar solvent like hexane or pentane dropwise until the solution becomes cloudy (turbid). Allow this mixture to stand undisturbed.[12]

    • For Polar Oils: Use a binary mixture of polar solvents. Dissolve the oil in a solvent where it's highly soluble (e.g., ethanol, acetone) and slowly add a solvent in which it is less soluble (e.g., water).[12]

  • Salt Formation: Since quinolines are basic, they can often be precipitated as highly crystalline salts. This is an extremely robust method for purification.[12]

    • Hydrochloride (HCl) Salts: Dissolve the oily compound in a solvent like isopropanol or diethyl ether and add a solution of HCl (e.g., HCl in ether). The crystalline hydrochloride salt will often precipitate.[12][13]

    • Picrate Salts: Picric acid forms very stable, highly crystalline salts with quinolines.[12] These can be easily filtered. The free base can then be regenerated by dissolving the picrate salt and passing it through a column of basic alumina or by careful treatment with a base.[12][14]

    • Other Salts: Phosphate and sulfate salts are also viable options to consider.[6][12][15]

  • Final Resort - Chromatography: If all else fails, purify the oil using column chromatography. While the final product may still be an oil, it will be of significantly higher purity, which may then allow it to crystallize.[12]

start Oily Quinoline Derivative cryst Attempt Crystallization: Solvent Screening (e.g., DCM/Hexane, EtOH/Water) start->cryst salt Attempt Salt Formation (HCl, Picric Acid, etc.) cryst->salt Failure solid_cryst Solid Product Obtained cryst->solid_cryst Success chrom Purify by Column Chromatography salt->chrom Failure solid_salt Solid Product Obtained salt->solid_salt Success solid_chrom Product Solidifies chrom->solid_chrom Success oil_chrom Pure Oily Product chrom->oil_chrom Remains Oil regen Regenerate Free Base regen->solid_cryst solid_salt->regen

Caption: Decision-making workflow for an oily quinoline product.[12]

Q: My product is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?

A: "Oiling out" occurs when a compound precipitates from solution at a temperature above its melting point, often due to the solution being too supersaturated or cooling too quickly.[16]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level.[16]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. A Dewar flask can be used to ensure slow cooling.

  • Seed Crystals: If you have a small amount of pure solid, add a "seed crystal" to the slightly cooled solution to initiate controlled crystal growth.[16]

  • Change Solvents: The chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[16]

Guide 2: Distillation

Q: When is distillation the best choice for purifying my quinoline?

A: Distillation is highly effective and scalable, but its suitability depends on the physical properties of your product and its impurities.[6]

  • Best-Case Scenario: Distillation is ideal for separating volatile quinoline products from non-volatile impurities. This is why steam distillation is the method of choice for the initial workup of Skraup reactions, as it efficiently separates the quinoline from the non-volatile tar.[1][2]

  • High Purity: Vacuum distillation is excellent for further purifying quinolines that have already been separated from tarry residues. It allows for distillation at lower temperatures, preventing thermal decomposition of sensitive compounds.[6][14]

  • Limitation: Simple distillation is generally ineffective for separating compounds with close boiling points, such as quinoline (b.p. 237°C) and isoquinoline (b.p. 243°C).[17] For such separations, highly efficient fractional distillation with a column having a high number of theoretical plates and a carefully controlled reflux ratio is required.[15]

Guide 3: Column Chromatography

Q: My basic quinoline derivative streaks badly on my silica gel TLC plate and column. How do I get clean separation?

A: This is a classic problem caused by the strong interaction between the basic lone pair of electrons on the quinoline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[18] This leads to irreversible adsorption and poor separation.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: This is the most common and effective solution. Adding a small amount of a volatile base to your mobile phase will neutralize the acidic sites on the silica.

    • Recommended Modifier: Add 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[18]

  • Use a Different Stationary Phase: If a basic modifier isn't sufficient, switch to a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[18]

  • Consider Reverse-Phase Chromatography: If streaking persists, your compound may be better suited for reverse-phase chromatography (e.g., C18-functionalized silica), where the separation mechanism is based on hydrophobicity rather than polar interactions.[18]

start Analyze Crude on Normal Phase TLC result Observe TLC Result start->result streaking Streaking or Spot Tailing result->streaking Problem poor_sep Poor Separation of Nonpolar Compounds result->poor_sep Problem good_sep Good Separation result->good_sep OK action_streaking Add Basic Modifier (NEt3) to Mobile Phase streaking->action_streaking action_alumina Switch to Alumina Stationary Phase streaking->action_alumina action_rp Switch to Reverse-Phase Chromatography (C18) poor_sep->action_rp If optimization fails action_optimize Optimize Normal Phase Mobile Phase poor_sep->action_optimize run_column Run Column Chromatography good_sep->run_column action_streaking->run_column action_alumina->run_column action_rp->run_column action_optimize->run_column

Caption: Logic for chromatography method selection.

Q: I can't separate my highly lipophilic quinoline from other nonpolar impurities using normal-phase chromatography. What should I do?

A: This is challenging because in normal-phase (silica) chromatography, nonpolar compounds have low affinity for the polar stationary phase and elute quickly with the nonpolar mobile phase.

Troubleshooting Steps:

  • Optimize Normal Phase: Try using a much less polar mobile phase (e.g., increasing the hexane percentage). This will increase the retention time of all compounds and may improve separation.[18]

  • Switch to Reverse-Phase Chromatography: This is often the most effective solution. In reverse-phase (e.g., C18) chromatography, the stationary phase is nonpolar. Your lipophilic compound will be more retained than less lipophilic impurities, leading to a much better separation. A mobile phase of methanol/water or acetonitrile/water is a good starting point.[18]

Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction

This protocol is excellent for separating basic quinolines from non-basic impurities, such as polymeric tars or unreacted non-basic starting materials.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) two to three times. The basic quinoline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Wash: Combine the acidic aqueous extracts and wash once with the organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the solution is strongly basic (pH > 12). The free quinoline base will precipitate or form an oil.

  • Final Extraction: Extract the liberated quinoline from the basic aqueous solution with an organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline.

Protocol 2: Purification via Picrate Salt Formation

This method is highly effective for achieving exceptional purity.[12][14]

  • Salt Formation: Dissolve the crude quinoline product in a minimal amount of 95% ethanol. In a separate flask, dissolve a stoichiometric equivalent of picric acid in the minimum volume of hot 95% ethanol.

  • Crystallization: Slowly add the quinoline solution to the picric acid solution. Bright yellow crystals of the quinoline picrate salt should form. Allow the mixture to cool to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air-dry.

  • Regeneration of Free Base: Dissolve the purified picrate salt in a suitable solvent (e.g., dimethyl sulfoxide). Pass this solution through a short plug of basic alumina. The picric acid will be adsorbed onto the alumina, while the free quinoline base will elute.[14]

  • Work-up: Extract the eluate with a nonpolar solvent like n-pentane, wash with water, dry over an anhydrous salt, and remove the solvent under reduced pressure.[14]

Protocol 3: Reverse-Phase Flash Chromatography for Lipophilic Quinolines

This protocol outlines a general procedure using an automated flash chromatography system with a C18 column.[18]

  • Sample Preparation: Dissolve the crude lipophilic quinoline derivative in a minimal volume of dichloromethane (DCM) or the initial mobile phase (e.g., 80% acetonitrile in water).

  • Column and Solvents:

    • Stationary Phase: C18-functionalized silica gel column.

    • Mobile Phase: Solvent A: Water; Solvent B: Acetonitrile (ACN) or Methanol.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% B) for at least 2-3 column volumes.

  • Elution Gradient:

    • Initial Hold: Hold at 80% B for 2 column volumes.

    • Gradient: Linearly increase the concentration of Solvent B from 80% to 100% over 15-20 column volumes.

    • Final Hold: Hold at 100% B for 3-5 column volumes to ensure all nonpolar compounds have eluted.

  • Fractionation and Analysis: Monitor the elution using a UV detector (e.g., at 254 nm). Collect fractions based on the observed peaks. Analyze the collected fractions by TLC (on a C18 plate) or LC-MS to identify the pure fractions.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[18]

Section 4: References
  • Addressing challenges in the purification of quinoline derivatives - Benchchem.

  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives - Benchchem.

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.

  • Identification of common byproducts in quinoline synthesis - Benchchem.

  • Purification of Quinoline - Chempedia - LookChem.

  • Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods - Benchchem.

  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation - Benchchem.

  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem.

  • Extraction and Purification of Isoquinoline from Wash Oil - Scientific.net. [Link]

  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis - Benchchem.

  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification - Benchchem.

  • How to avoid impurities in quinoline cyclization reactions - Benchchem.

  • Doebner–Miller reaction - Wikipedia. [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. [Link]

  • US2474823A - Quinoline compounds and process of making same - Google Patents.

  • "refining analytical methods for quinoline compound detection" - Benchchem.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Optimization for Quinoline Synthesis

Welcome to the Advanced Technical Support Center for quinoline synthesis. This guide is designed for drug development professionals and synthetic chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinoline synthesis. This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic troubleshooting, catalyst selection matrices, and self-validating protocols to optimize the construction of the quinoline nucleus from aniline derivatives.

Mechanistic Pathways & Catalyst Selection

Selecting the correct catalytic system is highly dependent on your chosen coupling partners. The flowchart below outlines the optimal catalytic pathways to prevent common side reactions and maximize yield.

CatalystSelection Start Starting Material: Aniline Derivatives Partner1 Glycerol or α,β-Unsaturated Carbonyls Start->Partner1 Partner2 Alcohols / Diols Start->Partner2 Partner3 Aldehyde + Terminal Alkyne Start->Partner3 Cat1 Brønsted/Lewis Acids (e.g., H2SO4, InCl3) Partner1->Cat1 Classical Route Cat2 Transition Metals (e.g., Ru-PNP, Pd) Partner2->Cat2 Green / No Oxidant Cat3 Earth-Abundant Metals (e.g., FeCl3, CuCl) Partner3->Cat3 Multicomponent Mech1 Skraup / Doebner-Miller Condensation & Cyclization Cat1->Mech1 Mech2 Acceptorless Dehydrogenative Coupling (ADC) Cat2->Mech2 Mech3 A3-Coupling via Propargylamine Cat3->Mech3

Decision matrix for selecting quinoline synthesis catalysts based on coupling partners.

Troubleshooting FAQs: Overcoming Bottlenecks

Q1: My Doebner-von Miller reaction yields mostly black tar and unreacted aniline. How can I prevent this? A1: The primary cause of "tar" formation in the Doebner-von Miller synthesis is the 1 of the highly reactive α,β-unsaturated carbonyl compound before it can successfully condense with the aniline[1]. Strong Brønsted acids (like concentrated H₂SO₄) exacerbate this side reaction. Solution: Switch from a strong Brønsted acid to a mild Lewis acid. For example, utilizing2 effectively activates the carbonyl for conjugate addition while suppressing runaway polymerization[2].

Q2: When cyclizing 3-chloroaniline, I obtain an inseparable mixture of 5-chloroquinaldine and 7-chloroquinaldine. Can catalyst selection fix this regioselectivity issue? A2: This is a fundamental electronic issue. The meta-chloro substituent activates both the C2 and C4 positions (relative to the amine) for electrophilic aromatic substitution, leading to a 3 during the final ring closure[3]. Solution: Classical acid catalysts cannot easily override this electronic bias. To achieve high regioselectivity, transition to a 4 (e.g., Palladium or Rhodium catalysis)[4]. In these modern methods, the steric bulk of the metal-ligand complex dictates the site of C-H activation, allowing you to selectively direct ring closure to the less sterically hindered position.

Q3: The classical Skraup synthesis is highly exothermic and dangerous at scale. What are safer, greener catalytic alternatives? A3: The classical Skraup reaction relies on harsh oxidants (like nitrobenzene) and concentrated sulfuric acid, which can easily lead to 1[1]. Solution: Implement an Acceptorless Dehydrogenative Coupling (ADC) strategy. By using a5, you can synthesize quinolines directly from anilines and 1,3-diols. The Ru catalyst dehydrogenates the alcohol to an aldehyde in situ, releasing benign hydrogen gas (H₂) as the only byproduct, completely eliminating the need for hazardous oxidants[5].

Q4: I'm attempting an A3-coupling (Aldehyde, Alkyne, Amine) to form quinolines, but the reaction stalls at the propargylamine intermediate. A4: The A3-coupling requires a catalyst that can perform dual functions: activating the alkyne for the initial addition and acting as a Lewis acid to trigger the subsequent intramolecular cyclization of the propargylamine. Solution: If the reaction stalls, your catalyst lacks sufficient Lewis acidity for the cyclization step. Upgrading to6 provides the necessary Lewis acidity to drive the dehydration and ring closure, pushing the intermediate fully to the quinoline product[6].

Self-Validating Experimental Protocols

Protocol A: Moderated Skraup Synthesis (Acid-Catalyzed)

Causality Focus: Controlling the exothermic oxidation step to prevent thermal runaway.

  • Reagent Mixing: In a round-bottom flask, combine aniline (1.0 equiv) and glycerol (3.0 equiv). Causality: Excess glycerol is required as it must first dehydrate to acrolein in situ before the Michael addition can occur.

  • Catalyst & Moderator Addition: Slowly add concentrated H₂SO₄. Then, add nitrobenzene (oxidizing agent) and a catalytic amount of Ferrous Sulfate (FeSO₄). Causality: FeSO₄ acts as a crucial electron-transfer moderator. It regulates the reduction potential of nitrobenzene, preventing a sudden, violent exothermic spike[1].

  • Initiation & Self-Validation: Heat the mixture gently to 140°C.

    • Validation Checkpoint: The reaction mixture should begin to bubble steadily. If the temperature spikes rapidly (>10°C/min), the FeSO₄ loading is too low. Immediately remove from heat and apply an ice bath. A controlled, steady reflux indicates the moderator is functioning correctly.

  • Workup: Cool the mixture and carefully neutralize with aqueous NaOH (pH > 9) to precipitate the basic quinoline product, followed by extraction with ethyl acetate.

Protocol B: Solvent-Free A3-Coupling via Iron Catalysis

Causality Focus: Green synthesis utilizing dual-role Lewis acids.

  • Reagent Loading: Combine aniline (1.0 equiv), an aromatic aldehyde (1.0 equiv), and a terminal alkyne (1.2 equiv) in a microwave-safe vessel.

  • Catalyst Addition: Add 1 mol% anhydrous FeCl₃. Causality: FeCl₃ coordinates with the alkyne to facilitate the initial nucleophilic attack by the imine (formed from aniline and aldehyde), and later acts as a Lewis acid to catalyze the final ring closure[6].

  • Microwave Irradiation: Irradiate the neat mixture at 120°C for 15 minutes.

  • Self-Validation Checkpoint: Spot the mixture on a TLC plate (Hexanes:EtOAc 8:2) under a UV lamp.

    • Validation Checkpoint: You should observe the disappearance of the imine spot and the transient appearance of a UV-active propargylamine intermediate. If the propargylamine spot persists after 15 minutes, the FeCl₃ may have been deactivated by moisture; ensure strictly anhydrous catalyst handling.

Quantitative Catalyst Performance Comparison

The following table summarizes the quantitative performance metrics of various catalyst systems used in quinoline synthesis to aid in your experimental design:

Synthesis RouteTypical CatalystSubstratesCatalyst LoadingAvg. YieldPrimary AdvantageCommon Limitation
Classical Skraup H₂SO₄ / FeSO₄Aniline + GlycerolExcess (Solvent)50–70%Highly scalable, inexpensiveExothermic, harsh oxidants required
Modified Doebner-Miller InCl₃Aniline + Enones10–20 mol%60–80%Suppresses enone polymerizationRequires microwave irradiation
A3-Coupling FeCl₃Aniline + Aldehyde + Alkyne1 mol%60–85%Solvent-free, green conditionsLimited to terminal alkynes
Acceptorless Dehydrogenative Coupling (ADC) Ru-PNP ComplexAniline + 1,3-Diols0.5–2 mol%64–91%Produces H₂ gas, no toxic wasteHigh catalyst cost, moisture sensitive

References

  • Benchchem. "Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis". 1

  • Benchchem. "The Enduring Legacy of the Quinoline Nucleus: A Technical Guide to its Discovery and Synthesis".4

  • ResearchGate. "Microwave-assisted simple synthesis of quinolines from anilines and alkyl vinyl ketones on the surface of silica gel in the presence of indium(III) chloride". 2

  • SciSpace. "A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3". 6

  • Benchchem. "5-Chloroquinaldine trihydrate". 3

  • Springer / Ethernet.edu.et. "Hydrogen Production and Remediation of Carbon and Pollutants". 5

Sources

Optimization

Solvent effects on the rate and yield of quinoline cyclization reactions

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, application scientists, and medicinal chemists facing bottlenecks in quinoline cyclization reactions (such as the Friedländer, Povarov, or Conrad-Limpach syntheses). Here, we address how solvent dynamics—polarity, proticity, and coordinating ability—directly govern reaction rates, yield, and regioselectivity.

Frequently Asked Questions (FAQs): Mechanistic Principles

Q: Why does my Friedländer cyclization yield vary so drastically when switching from toluene to ethanol? A: The Friedländer synthesis involves two distinct mechanistic stages: an initial aldol condensation between an o-aminoaryl ketone/aldehyde and an α-methylene carbonyl, followed by cyclodehydration [1.1]. The optimal solvent depends entirely on your catalytic system:

  • Acid-Catalyzed Systems: Protic solvents like ethanol (EtOH) or polar aprotic solvents like dichloromethane (DCM) are preferred. Ethanol acts as a hydrogen-bond donor, stabilizing the transition state of the carbonyl oxygen during the nucleophilic attack, thereby accelerating the condensation rate.

  • Base-Catalyzed Systems: Non-polar solvents like toluene are strictly required. Using a protic solvent with a strong base (e.g., KOtBu) leads to solvent deprotonation, neutralizing the catalyst and halting the reaction[1].

Q: Can solvent choice dictate the regioselectivity of the final quinoline derivative? A: Yes, particularly in photochemical dearomative cycloadditions and multicomponent coupling sequences. For instance, in photochemical reactions between quinolines and alkenes, the polarity of the solvent dictates the stabilization of the triplet exciplex intermediate. Non-polar solvents (like toluene) heavily favor the 8-to-5 cycloadduct (up to 12:1 regiomeric ratio), whereas highly polar solvents (like acetonitrile) invert the selectivity to favor the 5-to-8 product (>20:1 ratio)[2].

Q: Why is water a poor solvent for transition-metal-free quinoline cyclizations, despite being "green"? A: While aqueous protocols are highly desirable for sustainability, water often leads to incomplete cyclization (often stalling at ~55% yield) due to the poor solubility of the hydrophobic organic substrates, creating a biphasic system that reduces molecular collision frequency[3]. Furthermore, excessive water can thermodynamically hinder the final cyclodehydration step (aromatization), pushing the equilibrium backward.

Troubleshooting Guide: Common Cyclization Issues

Issue 1: Reaction Stalls at the Uncyclized Intermediate
  • Symptom: LC-MS or TLC shows high conversion of starting materials but a buildup of the intermediate α,β-unsaturated ketone, with little to no quinoline formation.

  • Root Cause: The cyclodehydration step is highly endergonic without proper acid/base assistance or water removal. If using a biphasic or highly aqueous solvent, Le Chatelier's principle prevents the elimination of water.

  • Solution: Switch to a solvent system that allows for azeotropic water removal (e.g., toluene with a Dean-Stark apparatus) or utilize a polar protic solvent like ethanol with a heterogeneous solid acid catalyst (e.g., nano-crystalline sulfated zirconia) to drive the dehydration[3].

Issue 2: Unwanted Side Reactions (e.g., C-C Bond Cleavage)
  • Symptom: Formation of truncated quinoline derivatives or unexpected functional group loss.

  • Root Cause: Highly oxidative solvents or harsh protic conditions can induce C(sp2)-C(sp2) bond scission. For example, in Fe-catalyzed annulations of styrenes, using trifluoroethanol (TFE) can lead to a mixture of 2,4-disubstituted and 4-substituted quinolines due to solvent-mediated bond cleavage[4].

  • Solution: Switch to a milder, less acidic polar solvent like methanol (MeOH), which stabilizes the required intermediates without promoting oxidative cleavage pathways[4].

Quantitative Data: Solvent Impact on Reaction Efficiency

The table below summarizes the profound impact of solvent selection on the Friedländer condensation of 2-aminobenzophenone with ethyl acetoacetate using a heterogeneous solid acid nano-catalyst[3].

SolventDielectric Constant (ε)Reaction Time (min)Isolated Yield (%)Mechanistic Observation
Ethanol (EtOH) 24.57090Optimal hydrogen-bonding stabilizes the transition state; homogeneous mixture.
Methanol (MeOH) 32.78575Good solubility, but lower boiling point limits the thermal energy input.
Acetonitrile (CH₃CN) 37.511070Polar aprotic; lacks hydrogen-bond donation to assist in the dehydration step.
Dichloromethane (DCM) 8.910065Low boiling point and poor solvation of the highly polar transition state.
Water (H₂O) 80.118055Poor substrate solubility; high water concentration thermodynamically inhibits dehydration.

Experimental Protocol: Optimizing Solvent for Acid-Catalyzed Friedländer Synthesis

This self-validating protocol ensures that solvent effects are isolated from temperature or concentration variables, allowing you to identify the true kinetic bottlenecks in your cyclization.

Materials: 2-aminoaryl ketone (1.0 eq), α-methylene ketone (1.1 eq), Acid Catalyst (e.g., p-toluenesulfonic acid or solid nano-catalyst, 0.1 eq), Selected Solvent (e.g., Absolute Ethanol).

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a flame-dried 50 mL round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) in 5.0 mL of absolute ethanol. Self-Validation: Ensure complete dissolution before proceeding; a heterogeneous starting mixture will skew kinetic data and lower collision frequency.

  • Catalyst and Reagent Addition: Add the α-methylene ketone (1.1 mmol) followed by the acid catalyst.

  • Controlled Heating: Equip the flask with a reflux condenser. Heat the mixture to 70°C (or the specific reflux temperature of the chosen solvent) with vigorous stirring (800 rpm).

  • Kinetic Monitoring (Crucial Step): Extract 50 µL aliquots every 15 minutes. Quench with saturated aqueous NaHCO₃ and extract into ethyl acetate. Analyze via TLC or GC-MS. Causality Check: You must observe the disappearance of the starting material and the transient appearance of the aldol intermediate before the final quinoline peak emerges.

  • Cyclodehydration Verification: If the intermediate persists for >60 minutes without converting to the quinoline product, the solvent is failing to facilitate dehydration. In this case, either add molecular sieves to the solvent or switch to a solvent capable of azeotropic distillation (e.g., Toluene).

  • Workup and Isolation: Once complete conversion is confirmed, cool to room temperature. Filter out the solid catalyst (if heterogeneous). Remove the solvent under reduced pressure, and purify the crude product via recrystallization or silica gel chromatography.

Visualization: Solvent Selection Workflow

The following decision tree illustrates the logical relationship between the chosen catalytic system, the required solvent properties, and the mechanistic pathway in quinoline cyclization.

SolventSelection Start Quinoline Cyclization (e.g., Friedländer) CatType Determine Catalytic System Start->CatType Acidic Acid-Catalyzed (e.g., p-TSA, Zeolites) CatType->Acidic Basic Base-Catalyzed (e.g., KOtBu, DBU) CatType->Basic Photo Photochemical Cycloaddition CatType->Photo SolventAcid Protic / Polar Aprotic (EtOH, DCM) Facilitates H-bonding Acidic->SolventAcid SolventBase Non-Polar Aprotic (Toluene) Prevents Deprotonation Basic->SolventBase SolventPhoto Polarity dictates Regioselectivity (MeCN vs Toluene) Photo->SolventPhoto YieldCheck Monitor Aldol Intermediate SolventAcid->YieldCheck SolventBase->YieldCheck Product Substituted Quinoline (Target Scaffold) SolventPhoto->Product Direct Dearomatization Cyclodehydration Cyclodehydration Step (Water Removal) YieldCheck->Cyclodehydration Intermediate Formed Cyclodehydration->Product -H₂O

Logical decision tree for solvent selection based on catalytic conditions in quinoline synthesis.

References

  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-c
  • Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies.
  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Preventing Self-Condensation in Base-Catalyzed Synthesis

Welcome to the Synthesis Troubleshooting Center. Base-catalyzed condensations (Aldol, Claisen, Dieckmann) are foundational to carbon-carbon bond formation, but they are notoriously plagued by competing self-condensation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Center. Base-catalyzed condensations (Aldol, Claisen, Dieckmann) are foundational to carbon-carbon bond formation, but they are notoriously plagued by competing self-condensation pathways. This guide provides researchers and drug development professionals with mechanistically grounded troubleshooting strategies, validated protocols, and decision-making frameworks to ensure high-yielding crossed-condensations.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does my crossed-aldol reaction yield a complex mixture of self-condensation products despite using a highly electrophilic aldehyde? A1: The root cause lies in the reversibility of the enolate formation. When using weak bases (e.g., NaOH, NaOEt), the deprotonation of the α -carbon establishes a thermodynamic equilibrium[1][2]. This means both the nucleophilic enolate and the unreacted, enolizable parent carbonyl are present in the solution simultaneously. If the electrophilic partner is not overwhelmingly reactive or present in a massive molar excess, the enolate will inevitably attack its parent carbonyl, leading to symmetrical self-condensation[1]. Solution: Shift from thermodynamic equilibrium to irreversible enolate formation using a strong, sterically hindered base like Lithium Diisopropylamide (LDA)[3][4].

Q2: I switched to LDA, but I am still isolating self-condensation byproducts. How does temperature dictate kinetic enolate stability? A2: Temperature is the master variable for kinetic control. LDA rapidly deprotonates the least sterically hindered α -proton to form the kinetic enolate[4][5]. However, if the reaction temperature spikes above -78°C, the system gains enough thermal energy to overcome the activation barrier for the reverse reaction[5][6]. The kinetic enolate will abstract a proton from any unreacted ketone in the mixture, equilibrating to the more stable thermodynamic enolate, which subsequently triggers self-condensation[2][6]. Maintaining a strict -78°C cryogenic environment locks the enolate in its kinetic state[3][4].

Q3: How does the "order of addition" prevent self-condensation when I am restricted to using weak bases? A3: If synthetic constraints force you to use a weak base, you must manipulate the reaction kinetics via the order of addition. By slowly adding the enolizable compound (dropwise) to a pre-mixed solution of the non-enolizable electrophile and the base, you ensure the concentration of the enolizable carbonyl remains infinitesimally low at any given moment[7][8]. As soon as the enolate forms, it is surrounded by a massive excess of the non-enolizable electrophile (e.g., benzaldehyde), making the crossed-aldol pathway statistically dominant over self-condensation[1][3].

Q4: What if both my coupling partners are highly enolizable and prone to side reactions? A4: When both partners possess α -protons, traditional base-catalyzed methods often fail entirely due to rapid proton transfer between the generated enolate and the electrophile. The definitive workaround is the Mukaiyama Aldol Addition [9][10]. By pre-trapping the enolate as a stable silyl enol ether (e.g., using TMSCl), you completely neutralize its basicity[1][11]. The reaction is then promoted by a Lewis acid (like TiCl 4​ ) at -78°C, which activates the electrophilic aldehyde without triggering basic enolization, resulting in clean crossed-condensation[9][10].

Section 2: Strategy Selection & Mechanistic Workflows

StrategySelection Start Are both coupling partners enolizable? Yes Yes Start->Yes No No Start->No Mukaiyama Use Mukaiyama Aldol (Pre-form Silyl Enol Ether) Yes->Mukaiyama ElectrophileCheck Is the non-enolizable partner highly electrophilic? No->ElectrophileCheck HighE Yes (e.g., Benzaldehyde) ElectrophileCheck->HighE LowE No (e.g., Sterically hindered) ElectrophileCheck->LowE SlowAdd Weak Base Method: Slow addition of enolizable partner to electrophile + base HighE->SlowAdd DirectedAldol Directed Aldol Method: Quantitative enolate formation (LDA at -78°C) LowE->DirectedAldol

Decision matrix for selecting the optimal crossed-condensation strategy.

EnolateKinetics Ketone Asymmetrical Ketone (Starting Material) LDA LDA, THF, -78°C (Irreversible, Fast) Ketone->LDA WeakBase NaOH / NaOEt, 25°C (Reversible, Slow) Ketone->WeakBase Kinetic Kinetic Enolate (Less Substituted) LDA->Kinetic WeakBase->Kinetic Thermo Thermodynamic Enolate (More Substituted) WeakBase->Thermo Kinetic->Thermo Temp > -78°C Equilibration Crossed Crossed Aldol Product (Desired) Kinetic->Crossed + Electrophile SelfCond Self-Condensation Product (Undesired Byproduct) Thermo->SelfCond + Unreacted Ketone

Mechanistic divergence of kinetic vs. thermodynamic enolate formation.

Section 3: Quantitative Data & Reagent Selection

Selecting the correct base is the most critical parameter in preventing self-condensation. The table below summarizes the relationship between base strength, enolate control, and side-reaction risk.

Base SystemApprox. pKa of Conjugate AcidTypical Operating TempEnolate Control RegimeSelf-Condensation Risk Profile
NaOH / KOH ~15.70°C to 25°CThermodynamic (Reversible)Critical (unless inverse addition is strictly used)
NaOEt / NaOMe ~16.00°C to 25°CThermodynamic (Reversible)Critical
NaH ~35.00°C to 25°CIrreversible (mostly)Moderate (Equilibration can still occur over time)
LDA / LHMDS ~36.0 / ~26.0-78°CKinetic (Irreversible)Low (Requires strict thermal control)
TMSCl / Et 3​ N (Mukaiyama)N/A (Lewis Acid mediated)-78°CNeutral (Silyl Enol Ether)Negligible

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the causality checks or validation checkpoints.

Protocol A: Directed Aldol Addition (Kinetic Control via LDA)

Use this protocol when coupling an enolizable ketone with a non-enolizable or less-reactive electrophile.

  • In Situ LDA Generation: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78°C under an Argon atmosphere. Add n-Butyllithium (1.05 eq) dropwise. Stir for 15 minutes.

    • Causality: Generating LDA in situ ensures high purity and exact stoichiometry, preventing unreacted n-BuLi from acting as a competing nucleophile.

  • Enolate Formation: Add the enolizable ketone (1.0 eq) dropwise over 10 minutes. Stir for 45 minutes at -78°C.

    • Causality: The extended stirring at cryogenic temperatures ensures quantitative and irreversible formation of the kinetic enolate[1][4].

  • Electrophile Addition: Add the electrophilic aldehyde (1.2 eq) dropwise.

    • Validation Checkpoint: Monitor conversion via TLC. To do this accurately, quench small reaction aliquots directly into miniature vials containing saturated aqueous NH 4​ Cl before spotting on the plate.

  • Cryogenic Quenching: Once the reaction is complete, quench the reaction at -78°C by adding saturated aqueous NH 4​ Cl, then allow the mixture to warm to room temperature.

    • Causality: Protonating the lithium aldolate at -78°C prevents retro-aldol cleavage. If allowed to warm before quenching, the aldolate can revert to the enolate and aldehyde, leading to thermodynamic self-condensation byproducts.

Protocol B: Mukaiyama Aldol Addition (Lewis Acid Mediated)

Use this protocol when both coupling partners are highly enolizable.

  • Silyl Enol Ether Synthesis: React the nucleophilic ketone with TMSCl (1.2 eq) and Et 3​ N (1.5 eq) in anhydrous DMF. Isolate and purify the resulting silyl enol ether.

    • Causality: Masking the enolate as a silyl ether removes its basic character entirely, physically preventing base-catalyzed proton transfer and self-condensation[1][9].

  • Lewis Acid Activation: In a flame-dried flask, dissolve the electrophilic aldehyde (1.0 eq) in anhydrous DCM. Cool to -78°C. Add TiCl 4​ (1.1 eq) dropwise.

    • Validation Checkpoint: The solution will typically turn a distinct yellow or deep orange color, visually confirming the formation of the activated Lewis acid-aldehyde complex[9].

  • Coupling: Slowly add the purified silyl enol ether (1.2 eq) dissolved in DCM. Stir at -78°C for 2 hours.

  • Hydrolysis: Quench the reaction with aqueous NaHCO 3​ and extract with diethyl ether.

    • Causality: The basic aqueous quench neutralizes the Lewis acid and hydrolyzes the intermediate titanium chelate to yield the final β -hydroxy ketone[9].

References

  • Crossed Aldol | OpenOChem Learn - OpenOChem.
  • Crossed Aldol Condensations - University of Babylon.
  • Mukaiyama aldol addition - chemeurope.com.
  • Self-condensation - Wikipedia.
  • Mukaiyama aldol addition - Wikipedia.
  • Mukaiyama Aldol Reactions in Aqueous Media - PMC - NIH.
  • Crossed Aldol And Directed Aldol Reactions - Chemistry Steps.
  • Kinetic and thermodynamic enolates - Khan Academy.
  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry.
  • Kinetic vs Thermodynamic Enolates Explained - Scribd.
  • Enolates & Enamines I. Basic Principles - Wipf Group (University of Pittsburgh).

Sources

Optimization

Improving the atom economy of transition-metal-catalyzed quinoline synthesis.

Welcome to the technical support center for improving the atom economy of transition-metal-catalyzed quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are loo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving the atom economy of transition-metal-catalyzed quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common experimental hurdles, and implement more sustainable, efficient chemical processes. As your application support partner, we aim to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to innovate in your own work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles and advantages of applying atom-economical approaches to quinoline synthesis.

Q1: What is "atom economy" and why is it critical in quinoline synthesis?

A1: Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.[1] The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

In drug discovery and fine chemical production, where quinoline scaffolds are vital, traditional multi-step syntheses often generate significant waste.[2][3] Improving atom economy through modern catalytic methods reduces byproducts, minimizes costly waste disposal, and lowers the environmental impact of synthesis, making the process more sustainable and cost-effective.[1]

Q2: How do transition-metal catalysts enhance the atom economy of quinoline synthesis?

A2: Transition-metal catalysts, featuring metals like palladium, copper, iron, and silver, offer novel reaction pathways that are inherently more efficient.[4][5][6] They achieve this by:

  • Enabling Multicomponent Reactions (MCRs): Catalysts can bring together three or more reactants in a single, one-pot reaction to form the quinoline core. This maximizes the incorporation of all starting materials into the final product.[4][7]

  • Facilitating C-H Activation: Instead of relying on pre-functionalized starting materials (which generates waste during their preparation), catalysts can directly activate C-H bonds for cyclization and annulation, a highly atom-economical approach.[8][9]

  • Promoting Milder Reaction Conditions: Catalyzed reactions often proceed under less harsh conditions (lower temperatures, neutral pH) than classical methods like the Skraup or Doebner-von Miller syntheses, which minimizes side reactions and decomposition.[10][11]

  • Utilizing Greener Oxidants: Many catalytic cycles can utilize molecular oxygen (O₂) or even dimethyl sulfoxide (DMSO) as the terminal oxidant, with byproducts being as benign as water.[6][12][13] This is a significant improvement over classical methods that use stoichiometric, heavy-metal-based oxidants.

Q3: What are Multicomponent Reactions (MCRs) and what are their key benefits for building quinoline frameworks?

A3: MCRs are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a final product that contains significant portions of all the initial reactants.[5] For quinoline synthesis, the advantages are substantial:

  • High Atom Economy: By design, MCRs maximize the integration of reactants into the target molecule, drastically reducing waste.[7]

  • Operational Simplicity: Combining multiple steps into a one-pot procedure saves time, energy, and resources associated with intermediate purification and isolation.[4]

  • Structural Diversity: A wide array of substituted quinolines can be generated by simply varying the initial components, making MCRs ideal for creating libraries of compounds for drug discovery.[7]

Q4: Are there catalyst-free methods that still offer good atom economy?

A4: Yes, some modern protocols have been developed that are both catalyst-free and solvent-free, often promoted by microwave irradiation or simply by heating the neat reactants.[2][14] For example, some Friedländer annulations can proceed without a catalyst under thermal conditions.[2] Additionally, methods using iodine as a promoter or DMSO as both a solvent and a C1 carbon source offer transition-metal-free routes that can be highly atom-economical.[2][13] However, these methods may have a more limited substrate scope compared to the versatility offered by transition-metal catalysis.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides in-depth, cause-and-effect solutions to specific problems encountered during synthesis.

Q: My reaction yield is consistently low or I'm getting no product. What are the likely causes and how can I resolve this?

A: Low yield is a multifaceted problem. A systematic approach is required to diagnose the root cause.

  • Potential Cause 1: Catalyst Inactivity or Deactivation. The catalyst is the heart of the reaction; its failure leads to poor or no conversion.

    • Causality: Transition-metal catalysts can be sensitive to air, moisture, or impurities in the starting materials.[15] Catalyst deactivation can also occur through poisoning by strongly coordinating species (e.g., sulfur compounds), fouling by carbonaceous deposits (coking), or leaching of the active metal into the solution.[14][16]

    • Troubleshooting Steps:

      • Ensure Anhydrous/Inert Conditions: If using a moisture-sensitive catalyst (e.g., many Lewis acidic metal triflates), ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (N₂ or Ar).[14]

      • Verify Starting Material Purity: Use purified reagents. Impurities can act as catalyst poisons.

      • Confirm Catalyst Loading: An insufficient amount of catalyst will lead to incomplete conversion. Verify your calculations and weighing.

      • Test a Fresh Batch of Catalyst: If the catalyst has been stored for a long time or handled improperly, it may have degraded. Test a fresh or newly purchased batch.

      • Consider a Heterogeneous Catalyst: If leaching is suspected with a homogeneous catalyst, switching to a supported nanocatalyst can improve stability and allow for easier recovery and reuse.[17]

  • Potential Cause 2: Sub-Optimal Reaction Conditions. Temperature, solvent, and concentration are critical parameters.

    • Causality: Many cyclization and annulation steps have a significant activation energy barrier and require sufficient thermal energy.[18] The solvent plays a crucial role in reactant solubility, catalyst stability, and can even participate in the reaction mechanism.[19]

    • Troubleshooting Steps:

      • Optimize Temperature: If no product is observed, the temperature may be too low. Increase it in 10-20°C increments. Conversely, if a complex mixture or tar is forming, the temperature may be too high, causing decomposition. Lowering the temperature and extending the reaction time may be beneficial.[10][18]

      • Screen Solvents: The choice of solvent can dramatically affect yield. For palladium-catalyzed reactions, polar aprotic solvents like DMSO, DMF, or dioxane are often effective.[19] A screening of several solvents is a standard optimization step.

      • Check Concentration: Reactions that are too dilute may proceed very slowly, while overly concentrated reactions can promote polymerization and side reactions.

  • Potential Cause 3: Poor Substrate Reactivity. Electronic and steric effects of the substituents on your starting materials can dramatically hinder the reaction.

    • Causality: Strong electron-withdrawing groups on an aniline starting material can deactivate the aromatic ring, making the crucial electrophilic cyclization step difficult or impossible.[20] Similarly, bulky steric groups near the reactive site can prevent the necessary bond formations.[21]

    • Troubleshooting Steps:

      • Use More Forcing Conditions: For deactivated substrates, higher temperatures, longer reaction times, or a more active catalyst may be required.[18]

      • Modify the Catalyst System: Changing the ligand on the metal catalyst can often overcome steric hindrance or enhance catalytic activity for challenging substrates. For example, in palladium catalysis, switching from PPh₃ to a bulkier, more electron-rich phosphine ligand like Xantphos can significantly alter reactivity.[22]

Q: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of my quinoline synthesis?

A: Poor regioselectivity is a classic challenge, especially in Friedländer and Combes syntheses using unsymmetrical ketones.

  • Potential Cause: Competing Reaction Pathways.

    • Causality: In the Friedländer synthesis, an unsymmetrical ketone has two different α-methylene groups that can condense with the 2-aminoaryl aldehyde/ketone, leading to two possible products.[23][24] Similarly, in the Combes synthesis, cyclization onto a meta-substituted aniline can occur at either of the two ortho positions.[3][15] The outcome is governed by a delicate balance of steric and electronic factors.[3][15]

    • Troubleshooting & Optimization Strategies:

      • Catalyst Selection: The choice of catalyst can strongly influence the reaction pathway. In the Friedländer reaction, screening different Lewis acids (e.g., In(OTf)₃, ZnCl₂) or Brønsted acids (p-TsOH) can favor one regioisomer over another.[21][25] Some ionic liquids have also been shown to promote high regioselectivity.[26][27]

      • Substrate Modification (Activating Groups): A powerful strategy is to temporarily introduce an activating group to direct the reaction to one specific position. For instance, attaching a phosphonate group to one of the α-carbons of a ketone can perfectly control the regioselectivity in the Friedländer reaction by directing the initial condensation.[23]

      • Steric Control: Increasing the steric bulk on one side of the β-diketone in a Combes synthesis can effectively block one cyclization pathway, favoring the formation of a single regioisomer.[3]

Q: My reaction mixture is forming a lot of tar, making purification a nightmare. How can I prevent this?

A: Tar formation is common in classical quinoline syntheses that use harsh, strongly acidic conditions and high temperatures, such as the Skraup and Doebner-von Miller reactions.

  • Potential Cause: Acid-Catalyzed Polymerization.

    • Causality: The highly acidic and hot conditions can cause reactants, especially α,β-unsaturated carbonyl intermediates, to polymerize, leading to the formation of intractable tars.[10][28]

    • Mitigation Strategies:

      • Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help control the violent exotherm, preventing localized overheating and reducing charring.[10][29]

      • Adopt Milder, Modern Methods: The most effective solution is to move away from these classical methods. Transition-metal-catalyzed approaches operate under significantly milder conditions, which inherently suppresses polymerization side reactions.[11][14]

      • Optimize Reagent Addition: If using a classical method is unavoidable, a slow, controlled addition of the strong acid or other reagents can help maintain a low concentration of reactive intermediates, thus disfavoring polymerization.[10]

      • Consider a Biphasic System: For the Doebner-von Miller reaction, using a biphasic solvent system can sequester the sensitive α,β-unsaturated carbonyl compound in an organic phase, protecting it from the harsh aqueous acid and reducing polymerization.[10][28]

Section 3: Key Mechanistic Insights & Visualizations

Understanding the underlying mechanism is key to rational optimization. Below are visualizations of common catalytic cycles that promote atom economy.

Catalytic Cycle for a Palladium-Catalyzed Oxidative Annulation

This diagram illustrates a plausible pathway for quinoline synthesis from anilines and allyl alcohols, a highly atom-economical process. The palladium catalyst facilitates the entire transformation, and the use of an external oxidant like O₂ means the catalyst can be used in sub-stoichiometric amounts.

Palladium-Catalyzed Oxidative Annulation General Catalytic Cycle for Quinoline Synthesis Pd0 Pd(0) PdII_Allyl π-allyl-Pd(II) Intermediate Pd0->PdII_Allyl Oxidative Addition Oxidation Oxidation to α,β-Unsaturated Aldehyde PdII_Allyl->Oxidation Condensation Condensation with Aniline (forms Imine) Oxidation->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Dehydrogenative Aromatization Cyclization->Aromatization Aromatization->Pd0 Reductive Elimination Quinoline Quinoline Product Aromatization->Quinoline Red_Oxidant Reduced Oxidant (e.g., H₂O) Aromatization->Red_Oxidant Reactants Aniline + Allyl Alcohol Reactants->Pd0 Oxidant Oxidant (e.g., O₂) Oxidant->Aromatization

Caption: A simplified catalytic cycle for Pd-catalyzed quinoline synthesis.

This process, developed by Jiang and Zhao, showcases a redox-neutral approach where the catalyst is regenerated without the need for harsh additives.[8][19]

Section 4: Optimized Protocol for High Atom Economy Synthesis

This section provides a detailed, step-by-step protocol for an iron-catalyzed, three-component synthesis of substituted quinolines, which exemplifies high atom and step economy.

Protocol: Iron-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinolines

This method utilizes an earth-abundant iron catalyst and molecular oxygen as a green oxidant, maximizing atom economy by constructing the quinoline core from simple feedstocks in a one-pot reaction.[12]

Materials:

  • Substituted Aniline (1.0 mmol, 1.0 eq)

  • Styrene derivative (2.5 mmol, 2.5 eq)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.25 mmol, 25 mol%)

  • Trifluoroacetic acid (TFA) (1.5 mmol, 1.5 eq)

  • Trifluoroethanol (TFE) (2.0 mL)

  • Schlenk tube or similar reaction vessel

  • Oxygen balloon

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), FeCl₃·6H₂O (67.6 mg, 0.25 mmol), and TFE (2.0 mL).

    • Causality: TFE is chosen as the solvent as it can favorably influence the reaction pathway and selectivity.[12] The reaction vessel must be dry to prevent unwanted side reactions with the catalyst.

  • Addition of Reagents: Add trifluoroacetic acid (111 µL, 1.5 mmol) followed by the styrene derivative (2.5 mmol) to the reaction mixture.

    • Causality: TFA acts as an essential additive, likely protonating intermediates to facilitate subsequent steps.[12] An excess of the styrene is used to drive the reaction to completion.

  • Setting the Atmosphere: Seal the Schlenk tube and purge it with oxygen by evacuating and backfilling three times. Finally, leave the tube connected to an oxygen-filled balloon.

    • Causality: Molecular oxygen serves as the terminal oxidant in this catalytic cycle. It is an ideal "green" oxidant because its byproduct is water, leading to a very high atom economy.[12]

  • Reaction: Place the sealed tube in a preheated oil bath at 120°C and stir for 24 hours. Monitor the reaction progress by TLC if desired.

    • Causality: The elevated temperature provides the necessary activation energy for the C-C bond cleavage and subsequent C-H annulation steps.[12]

  • Workup and Purification: a. After 24 hours, cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA. c. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted quinoline product.

Section 5: Data-Driven Reagent Selection

The choice of catalyst, oxidant, and solvent significantly impacts the efficiency and sustainability of the synthesis. The tables below summarize key considerations.

Table 1: Comparison of Common Transition-Metal Catalysts
Catalyst SystemCommon Precursor(s)Key AdvantagesTypical ConditionsAtom Economy ConsiderationsReferences
Palladium Pd(OAc)₂, Pd₂(dba)₃, PdCl₂High efficiency, broad substrate scope, well-understood mechanisms.Often requires ligands (e.g., phosphines), moderate to high temperatures (60-150°C).Can enable redox-neutral and C-H activation pathways, but catalyst cost and toxicity are concerns.[8][19][22][30]
Copper Cu(OTf)₂, CuI, CuClLow cost, readily available, effective for MCRs and C-H functionalization.Often requires additives or specific ligands, moderate temperatures.Excellent alternative to precious metals, promotes sustainable chemistry.[6][7][11]
Iron FeCl₃, Fe(acac)₃Very low cost, earth-abundant, low toxicity, environmentally benign.Can require higher catalyst loadings, sometimes higher temperatures.A top choice for "green" synthesis; contributes significantly to environmental sustainability.[11][12]
Silver AgOTf, AgOAcEffective in facilitating oxidative aromatization and cyclization.Can be sensitive to light, moderate cost.Useful for specific transformations, particularly in cascade reactions.[6][8]
Nickel NiCl₂, Ni(acac)₂Lower cost than palladium, highly reactive, strong affinity for unsaturated systems.Can have multiple oxidation states, sometimes requiring careful control.Good alternative to precious metals for cross-coupling and cyclization.[6][31]
Table 2: Selection of Oxidants for Atom Economy
OxidantByproduct(s)AdvantagesDisadvantagesSuitabilityReferences
Molecular Oxygen (O₂) H₂OUltimate green oxidant, abundant, inexpensive, high atom economy.Requires careful handling (flammability), may require specific catalysts to activate.Ideal for sustainable, large-scale synthesis.[6][12]
DMSO Dimethyl sulfide (DMS)Can act as both solvent and oxidant; can also be a C1 source.Produces a stoichiometric amount of odorous DMS byproduct.Useful in specific metal-free or cascade reactions.[8][13]
K₂S₂O₈ K₂SO₄Strong, effective oxidant for challenging transformations.Generates stoichiometric inorganic salt waste, lowering atom economy.Best for small-scale or when other oxidants fail.[12][13]
Cu(II) Species Cu(I)Can act as a catalytic oxidant, regenerated by a terminal oxidant like O₂.Requires a co-oxidant for catalytic turnover.Common in C-H activation cycles.[8]
References
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC. (2025). Vertex AI Search.
  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. (2025). Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Form
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors. (2025). BenchChem.
  • Optimization of reaction conditions for quinolone synthesis. (2025). BenchChem.
  • Troubleshooting low yield in Friedländer quinoline synthesis. (2025). BenchChem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing.
  • Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis. (2025). BenchChem.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC. (n.d.). PubMed Central.
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). RSC Advances.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025).
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing.
  • A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences.
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. (2025). BenchChem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025).
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. (n.d.). Prime Scholars.
  • Transition-Metal-Free Quinoline Synthesis from Acetophenones and Anthranils via Sequential One-Carbon Homologation/Conjugate Addition/Annulation Cascade. (2017). Organic Chemistry Portal.
  • Combes quinoline synthesis. (n.d.). Grokipedia.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.
  • Highly Regioselective Friedländer Reaction. (2001). Organic Letters.
  • Regioselectivity of Friedländer Quinoline Syntheses. (2025).
  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020). PubMed Central.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC. (2016). NIH.
  • Combes quinoline synthesis - Wikipedia. (n.d.). Wikipedia.
  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC. (n.d.). NIH.
  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. (2003). The Journal of Organic Chemistry.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (n.d.). NIH.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). New Journal of Chemistry.
  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines | Request PDF. (n.d.).

Sources

Troubleshooting

Technical Support Center: Advanced Work-Up &amp; Isolation of Quinoline Derivatives

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult on the downstream processing of N-heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult on the downstream processing of N-heterocycles. Quinolines present a unique triad of isolation challenges: their moderate basicity (pKa ~4.9) makes them highly sensitive to pH variations, their lipophilicity complicates aqueous partitioning, and their nitrogen lone pair acts as a potent ligand for transition metals[1].

This guide abandons generic textbook summaries in favor of field-proven, self-validating protocols. Here, we address the causality behind experimental choices to help you troubleshoot and optimize the isolation of pure quinoline derivatives.

Part 1: Core Experimental Protocols

Protocol A: The Self-Validating Acid-Base Extraction

The Causality: Quinolines are basic alkaloids. By manipulating the pH, we selectively toggle the molecule between a highly polar, water-soluble protonated salt and a lipophilic, organic-soluble free base[1]. This chemical switch allows for the efficient removal of neutral and acidic byproducts without relying solely on chromatography[2].

Step-by-Step Methodology:

  • Quench & Initial Extraction: Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash with water to remove highly polar reaction solvents (like DMF or DMSO).

  • Acidification (The Trap): Extract the organic layer with 1.0 M aqueous HCl (3 x 20 mL).

    • Self-Validation Check: Test the pH of the aqueous layer; it must be < 2. If it is higher, unreacted basic amines may remain in the organic phase. The quinoline is now trapped in the aqueous phase as a hydrochloride salt.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh diethyl ether or DCM.

    • Causality: This strips away unreacted neutral starting materials (e.g., ketones) and acidic impurities[2]. Discard this organic wash.

  • Basification (The Release): Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2.0 M aqueous NaOH or concentrated ammonium hydroxide until the pH is > 10[3].

    • Self-Validation Check: The solution will become visibly cloudy as the free quinoline base precipitates or forms an insoluble oil.

  • Final Extraction: Extract the basified aqueous layer with DCM or EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly enriched quinoline.

AcidBase Crude Crude Reaction Mixture (Quinolines, Neutrals, Organics) Acidify Add aq. HCl (pH < 2) Protonate Quinoline to Salt Crude->Acidify Extract1 Extract with Et2O/DCM (Removes Neutral/Acidic Impurities) Acidify->Extract1 AqueousPhase Aqueous Phase (Quinoline Hydrochloride) Extract1->AqueousPhase Retain Aqueous Basify Add aq. NaOH (pH > 10) Regenerate Free Base AqueousPhase->Basify Extract2 Extract with DCM/EtOAc (Isolate Free Quinoline) Basify->Extract2 Pure Organic Phase (Pure Quinoline Derivative) Extract2->Pure Retain Organic

Logical workflow of an acid-base extraction for isolating basic quinoline derivatives.

Protocol B: Post-Cross-Coupling Palladium Scavenging

The Causality: Quinoline syntheses often utilize Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The quinoline nitrogen strongly coordinates Pd, leading to high residual metal contamination (>1000 ppm) that standard silica gel cannot break[4]. Functionalized silica (e.g., SiliaMetS Thiol) or polymeric scavengers (e.g., Smopex-234) are required to competitively chelate and strip the metal[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the Pd-contaminated quinoline in a suitable solvent (e.g., THF, EtOAc, or DCM) at a concentration of ~0.1 M.

  • Scavenger Addition: Add 2 to 5 molar equivalents (relative to the initial Pd catalyst loading) of a silica-supported thiol scavenger or Smopex-234[5].

  • Incubation: Stir the suspension vigorously at 40–60 °C for 2 to 4 hours.

    • Causality: Elevated temperatures increase the kinetic rate of Pd dissociation from the quinoline product and subsequent binding to the scavenger's active sites[4].

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the pad with excess solvent to ensure full product recovery.

  • Concentration: Concentrate the filtrate. The resulting product typically exhibits Pd levels < 10 ppm, rendering it suitable for downstream biological assays[4].

Scavenging PdContam Pd-Contaminated Quinoline (>1000 ppm Pd) AddScavenger Add Silica-Supported Thiol or Smopex-234 (1-5 equiv) PdContam->AddScavenger Incubate Stir at 40-60°C for 2-4 h (Chelation of Pd) AddScavenger->Incubate Filter Filter through Celite (Remove Scavenger-Pd Complex) Incubate->Filter CleanProd Clean Quinoline Product (<10 ppm Pd) Filter->CleanProd

Step-by-step mechanism for removing palladium contamination using solid-supported metal scavengers.

Part 2: Troubleshooting & FAQs

Q1: During the acid-base extraction of my quinoline derivative, I'm getting a stubborn emulsion. How do I break it? A1: Emulsions in quinoline extractions are usually caused by fine particulate matter (like residual solid catalysts or polymeric tars from the Skraup/Doebner-von Miller synthesis) or minimal density differences between the aqueous and organic phases[2].

  • Resolution: First, filter the entire biphasic mixture through a pad of Celite to remove particulates. If the emulsion persists, add brine (saturated NaCl) to the aqueous layer to increase its ionic strength and density, forcing phase separation.

Q2: My quinoline derivative co-elutes with the unreacted aniline starting material during silica gel chromatography. How can I separate them? A2: Both compounds are basic amines, leading to similar retention factors on standard silica.

  • Resolution: Exploit the difference in basicity via salt crystallization. You can form the picrate or phosphate salt of the quinoline, which often crystallizes selectively out of methanol or ethanol, leaving the aniline in solution[6]. After isolating the crystals, neutralize with NaOH to recover the pure quinoline free base.

Q3: I am trying to isolate highly polar quinoline-3,4-diones, and they are lost in the aqueous work-up. What is the alternative? A3: Highly polar quinolinediones or polyhydroxyquinolines cannot be isolated via standard aqueous work-up because their partition coefficient heavily favors the aqueous phase, and they can be unstable in solution[7].

  • Resolution: Avoid water entirely. Concentrate the reaction mixture to dryness and triturate the crude residue with cold solvents (e.g., diethyl ether or pentane) to wash away impurities[7]. For complex highly polar mixtures, consider high-speed counter-current chromatography (HSCCC) using a stepwise flow-rate gradient with a polar solvent system (e.g., MTBE/1-butanol/acetonitrile/aqueous TFA)[8].

Part 3: Quantitative Data Summaries

Table 1: Comparison of Quinoline Purification Techniques
Purification TechniqueIdeal Use CaseAdvantagesLimitations
Acid-Base Extraction Initial crude work-upHighly scalable; efficiently removes neutrals/acids[1].Can form emulsions; doesn't separate basic impurities[2].
Silica Gel Chromatography Complex mixtures, closely related analogsHigh resolution for structural isomers.Poor scalability; basic quinolines may streak on the column.
Salt Crystallization Final polishing of high-value derivativesYields ultra-high purity (>99%)[6].Requires finding the right counter-ion (e.g., picrate) and solvent[6].
HSCCC Highly polar or water-soluble derivativesNo solid support (prevents irreversible adsorption)[8].Requires specialized equipment and complex solvent optimization[8].
Table 2: Efficacy of Metal Scavengers for Pd Removal in Quinoline Synthesis
Scavenger TypeFunctional GroupOperating TempTypical Pd ReductionBest For
SiliaMetS Thiol -SH (Thiol)25–60 °C>1000 ppm to <10 ppmGeneral Pd(II) and Pd(0) removal[4].
Smopex-234 Polymeric Thiol25–80 °C>1000 ppm to <5 ppmHigh-temperature scavenging; robust chelation[5].
SiliaMetS Amine -NH₂ (Primary Amine)25 °C>500 ppm to <50 ppmAcid-sensitive substrates where thiols are incompatible.

Part 4: References

1.3 2. 6 3.1 4. 2 5.7 6.5 7.8 8.4

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges of Quinoline Compounds

Welcome to the Formulation and Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the "brick dust" nature of novel quinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation and Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the "brick dust" nature of novel quinoline derivatives. Quinoline is a privileged and highly versatile scaffold in medicinal chemistry, but its lipophilic, bicyclic aromatic structure often results in notoriously poor aqueous solubility. This can severely hinder in vitro screening, lead to false-negative biological readouts, and limit in vivo bioavailability.

This guide provides field-proven, mechanistically grounded strategies to keep your compounds in solution without compromising the integrity of your biological assays.

The Causality of Quinoline Insolubility

To solve a solubility issue, we must first understand the physical chemistry of the molecule. Quinoline consists of a benzene ring fused to a pyridine ring. The basic nitrogen atom within the ring has a pKa of approximately 4.85[1].

In neutral aqueous media (e.g., physiological pH 7.4), the molecule exists predominantly in its un-ionized, free-base form. This un-ionized state has a high crystal lattice energy and strong hydrophobic interactions that thermodynamically exclude water molecules. When you dilute a concentrated DMSO stock of a quinoline derivative into an aqueous assay buffer, the sudden change in the dielectric constant causes rapid hydrophobic collapse—a phenomenon commonly referred to as "DMSO shock" [2].

Overcoming this barrier requires one of three fundamental interventions:

  • Altering the ionization state (Salt formation via pH adjustment) [1].

  • Masking the hydrophobicity (Inclusion complexation) [2].

  • Disrupting the crystal lattice (Amorphous solid dispersions).

Troubleshooting Workflow

Before diving into complex formulations, follow this logical decision tree to identify the path of least resistance for your specific assay constraints.

G Start Compound Precipitates in Aqueous Buffer CheckPH Is the pH adjustable (Target pH < pKa)? Start->CheckPH AdjustPH Lower pH using HCl or Citrate Buffer CheckPH->AdjustPH Yes CheckCoSolvent Optimize Co-solvent (e.g., 1% DMSO max)? CheckPH->CheckCoSolvent No Success Compound Solubilized (Proceed to Assay) AdjustPH->Success AddSurfactant Add Surfactant/CD (e.g., HP-β-CD) CheckCoSolvent->AddSurfactant Still Precipitates CheckCoSolvent->Success Resolved AddSurfactant->Success

Decision tree for troubleshooting quinoline precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My compound crashes out immediately upon adding the DMSO stock to my cell culture media. How can I prevent "DMSO shock"? Causality & Solution: "DMSO shock" occurs when the kinetic solubility limit is exceeded during the rapid solvent exchange from pure DMSO to a predominantly aqueous environment [2]. Actionable Steps:

  • Pre-dilution: Instead of a direct 1:100 spike into water, perform a serial intermediate dilution in a miscible co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) before the final aqueous dilution.

  • Dropwise Addition: Add the stock solution dropwise while actively vortexing the aqueous buffer to prevent local concentration micro-spikes.

Q2: Can I just lower the pH of my assay buffer to dissolve the compound? Causality & Solution: Yes, but with strict caveats. Because quinoline is a weak base, lowering the pH below its pKa (sub-pH 4.85) protonates the nitrogen atom, forming a cationic salt. This ionized form interacts highly favorably with water dipoles, drastically increasing thermodynamic solubility [1] [4]. Actionable Steps: If your assay tolerates acidic conditions (e.g., gastric dissolution models or specific biochemical assays), use dilute HCl. However, for live-cell assays requiring physiological pH (7.4), this is not viable; the compound will immediately precipitate upon neutralization. In such cases, you must rely on complexation.

Q3: How do cyclodextrins work for quinoline derivatives, and which one should I choose? Causality & Solution: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They form non-covalent inclusion complexes with quinolines, effectively "shielding" the hydrophobic bicyclic ring from the aqueous environment[2]. Actionable Steps: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for cell-based assays due to its low membrane toxicity and ideal cavity size for the quinoline nucleus. Avoid native α- or β-cyclodextrins, as they have lower inherent aqueous solubility and can extract cholesterol from cell membranes, confounding your biological data.

Self-Validating Experimental Protocols

To ensure data integrity, every formulation attempt must be verified. Below are two self-validating protocols for determining and enhancing solubility.

Protocol A: Determination of Kinetic Solubility (UV-Vis Method)

Purpose: To identify the maximum concentration at which your quinoline derivative remains soluble in assay buffer without micro-precipitation. Self-Validation Mechanism: Centrifugation ensures that any micro-precipitates are pelleted; therefore, only the truly solubilized fraction contributes to the absorbance readout. A plateau in the concentration-absorbance curve confirms the absolute kinetic solubility limit [2].

  • Stock Preparation: Prepare a 10 mM stock of the quinoline compound in 100% DMSO.

  • Serial Dilution: Create a 2-fold dilution series in pure DMSO (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Aqueous Spike: In a 96-well plate, add 2 µL of each DMSO stock to 198 µL of PBS (pH 7.4). This maintains a constant 1% DMSO background. Include a vehicle control (2 µL pure DMSO + 198 µL PBS).

  • Equilibration: Seal and incubate the plate at room temperature for 2 hours on a plate shaker at 300 rpm.

  • Phase Separation (Critical Step): Transfer the mixture to a V-bottom plate and centrifuge at 3,000 x g for 15 minutes to pellet any precipitated compound.

  • Measurement: Carefully transfer 100 µL of the clear supernatant to a UV-transparent plate. Measure absorbance at the compound's λmax​ .

  • Analysis: Plot Absorbance vs. Nominal Concentration. The point at which the curve deviates from linearity and plateaus is your kinetic solubility limit.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To thermodynamically solubilize a quinoline derivative using a host-guest complex. Self-Validation Mechanism: By plotting the dissolved drug concentration against the CD concentration, an AL​ -type linear phase-solubility diagram mathematically validates a 1:1 stoichiometric inclusion complex.

  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD at 0%, 5%, 10%, 15%, and 20% (w/v) in distilled water or your target assay buffer.

  • Excess Addition: Add an excess amount (e.g., 5 mg) of the solid quinoline powder to 1 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials continuously at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter. (Note: Discard the first 200 µL to saturate any non-specific binding sites on the filter membrane).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved quinoline via HPLC or UV-Vis against a standard curve.

Quantitative Data: Comparison of Solubilization Techniques

Use the following table to select the appropriate solubilization strategy based on the quantitative limits of your specific experimental model.

StrategyMechanism of ActionTypical Quantitative RangeMax Recommended Limit (In Vitro)ProsCons
Co-solvency (DMSO) Lowers dielectric constant of media0.1% – 1.0% (v/v)1.0% (v/v)Easy to formulate, broad efficacyHigh risk of "DMSO shock" upon dilution
Cyclodextrin (HP-β-CD) Host-guest hydrophobic encapsulation1.0% – 20% (w/v)10% (w/v)Low toxicity, high solubilization capacityCan be expensive; bulky molecular complex
pH Adjustment (Acidic) Protonation of basic nitrogen (Salt)pH 2.0 – 5.5Assay-dependentHighly effective for weak basesIncompatible with live-cell physiological assays
Solid Dispersions (PVP) Amorphous state, lattice disruption1:1 to 1:10 (Drug:Polymer ratio)N/A (Solid state)Drastically improves dissolution rateRequires solvent evaporation/lyophilization

Biological Context: Why Solubility Matters

Many novel quinoline derivatives are designed as targeted kinase inhibitors (e.g., targeting the PI3K/AKT/mTOR pathway or Serine/threonine kinases) [3]. If the compound precipitates in the media, the effective concentration reaching the intracellular target is effectively zero. This leads to false-negative assay results, causing potentially ground-breaking lead compounds to be prematurely abandoned.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Quinoline Solubilized Quinoline (Active Inhibitor) Quinoline->PI3K Inhibits

Simplified PI3K/AKT/mTOR signaling pathway targeted by quinoline derivatives.

References

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: PubMed / AAPS PharmSciTech URL
  • Title: Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays Source: BenchChem URL
  • Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL
  • Title: Preparation and Properties of Quinoline Source: Scribd / University of Peshawar URL
Troubleshooting

Technical Support Center: Optimizing Microwave Irradiation Time for Rapid Quinoline Synthesis

Welcome to the technical support center for microwave-assisted quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the power of microwave...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for microwave-assisted quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the power of microwave irradiation to accelerate their synthetic workflows. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot common issues and rationally optimize your reaction conditions for maximal efficiency and yield.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about applying microwave energy to classical quinoline syntheses like the Friedländer, Combes, and Doebner-von Miller reactions.

Q1: What is the primary advantage of using microwave irradiation for quinoline synthesis over conventional heating? A1: The principal advantage is a dramatic reduction in reaction time, often from many hours to just a few minutes.[1][2][3] This acceleration is due to the unique mechanism of microwave heating, where microwaves couple directly with polar molecules in the reaction mixture, causing rapid, uniform, and efficient energy transfer.[4][5] This process, known as dielectric heating, can lead to temperatures far above the solvent's boiling point in a sealed vessel, further accelerating reaction kinetics.[6] Consequently, researchers often observe higher product yields and improved purity due to minimized side-product formation.[1][7][8]

Q2: How do I choose the right solvent for a microwave-assisted quinoline synthesis? A2: Solvent selection is critical for success. The ideal solvent must effectively absorb microwave energy, dissolve the reactants, and be stable at the target reaction temperature. Polar solvents such as DMF, DMSO, ethanol, and even water are excellent choices as their high dipole moments allow them to couple efficiently with the microwave's electric field.[1][9][10] The ability of a solvent to convert microwave energy into heat is related to its dielectric properties. However, solvent-free ("neat") conditions are also highly effective and represent a greener approach by eliminating solvent waste.[1][11]

Q3: Can I adapt a conventional, reflux-based quinoline synthesis protocol directly to a microwave reactor? A3: A direct 1:1 translation is not recommended. As a general rule of thumb, a reaction conducted at a certain temperature for several hours with conventional heating can often be completed in minutes at a higher temperature in a microwave reactor.[4] Start by using the same reagents and solvent, but set the microwave reactor to a target temperature (e.g., 20-40 °C higher than the conventional reflux temperature) and begin with a short irradiation time (e.g., 5-10 minutes). It is crucial to use a dedicated scientific microwave reactor, which allows for precise temperature and pressure control, ensuring safety and reproducibility.[1][12] Domestic microwave ovens lack these essential features and are not safe for laboratory synthesis.[1][12]

Q4: Is constant power or constant temperature mode better for optimizing irradiation time? A4: Constant temperature mode is strongly recommended.[1] While power output determines the rate of heating, the reaction temperature is the more critical and reproducible parameter influencing the reaction's outcome.[1] Modern microwave reactors use an internal temperature sensor (e.g., fiber optic probe or IR sensor) to modulate power and maintain the set temperature precisely. This ensures consistent results between experiments and is essential for reliable optimization.

Troubleshooting Guide: Optimizing Irradiation Time

This guide is structured in a question-and-answer format to directly address specific experimental issues.

Problem 1: Low or No Product Yield After Initial Screening

Q: I ran my first microwave experiment for 10 minutes at 150 °C, but TLC/LC-MS analysis shows mostly unreacted starting material. What is my next step?

A: This is a common starting point. A low yield after a short initial run indicates that the reaction requires more energy input over time to reach completion. The key is to systematically increase the irradiation time while monitoring the reaction progress.

Potential Causes & Solutions:

  • Insufficient Reaction Time: The most straightforward cause is that the reaction simply hasn't had enough time to proceed.

    • Solution: Set up a series of experiments where you incrementally increase the irradiation time. Keep all other parameters (temperature, reactant concentration, solvent volume) constant. Monitor the reaction progress at each time point.

  • Inefficient Microwave Absorption: If the reaction mixture has low polarity, it may not be heating effectively.[9]

    • Solution: Add a small amount of a polar, high-boiling solvent (a "sensitizer") like DMF or NMP to improve energy absorption.[1] Alternatively, if compatible with your chemistry, consider using a more polar solvent system altogether.

  • Sub-optimal Temperature: The set temperature may be too low to overcome the activation energy barrier efficiently, even with microwave assistance.

    • Solution: After systematically exploring time, consider increasing the temperature in 10-20 °C increments. Be mindful of the stability of your reactants and products at higher temperatures.

Experimental Protocol: Time-Based Optimization

  • Preparation: In separate, identical microwave-safe vials, prepare your standard reaction mixture (e.g., 2-aminoaryl ketone, α-methylene carbonyl compound, catalyst, and solvent). Ensure each vial contains a magnetic stir bar.

  • Programming: Program the microwave reactor to run a series of experiments at a fixed temperature (e.g., 150 °C). Set the irradiation times incrementally (e.g., 5, 10, 15, 20, 30 minutes).

  • Execution & Monitoring: Run each experiment. After cooling, carefully take a small aliquot from each vial for analysis. Spot each time point on a single TLC plate to visualize the consumption of starting material and the formation of the product.[13][14] For more quantitative results, analyze each sample by LC-MS.

  • Analysis: Identify the time point that gives the highest conversion to the desired product with minimal byproduct formation. This is your optimal irradiation time under these conditions.

Problem 2: Product Degradation or Charring

Q: My reaction yields are high, but I'm observing significant charring and multiple decomposition spots on my TLC plate. How can I fix this?

A: Charring and decomposition are clear signs of excessive energy input, either through a temperature that is too high or an irradiation time that is too long. This can also be caused by "hot spots" within the reaction vessel.[15][16]

Potential Causes & Solutions:

  • Irradiation Time is Too Long: The product is forming quickly and then decomposing under the prolonged heating conditions.

    • Solution: Perform the time-course experiment described above, but with much shorter time increments (e.g., 1, 2, 3, 5, 7 minutes). Your optimal time may be very short.

  • Temperature is Too High: The set temperature exceeds the thermal stability of your reactants, catalyst, or the quinoline product.

    • Solution: Reduce the target temperature by 10-20 °C and re-run your time-optimization experiment. Finding the "sweet spot" between reaction rate and stability is key.

  • Localized Superheating (Hot Spots): Non-uniform heating within the vial can create localized regions of extremely high temperature, leading to decomposition even if the bulk temperature sensor reads correctly.[15][17][18]

    • Solution:

      • Improve Stirring: Ensure vigorous and constant magnetic stirring to promote even heat distribution.[12]

      • Use a Different Solvent: Solvents with better dielectric properties can heat more uniformly.

      • Reduce Concentration: A more dilute reaction mixture can sometimes mitigate hot spot formation.

Problem 3: Inconsistent Results and Poor Reproducibility

Q: I found an optimal time of 15 minutes, but when I repeat the experiment, my yields vary significantly. Why is this happening?

A: Reproducibility issues in microwave synthesis often stem from subtle variations in experimental setup and parameters.

Potential Causes & Solutions:

  • Inconsistent Vial Positioning: The microwave field inside the reactor cavity is not perfectly uniform. Placing the vial in a slightly different position for each run can alter the amount of energy it absorbs.

    • Solution: Always place the reaction vial in the exact same position within the microwave cavity. Most reactor carousels or holders have numbered slots; use the same one every time.

  • Variations in Sample Volume/Vial Size: The volume of the reaction mixture affects the heating dynamics. Using different vial sizes or inconsistent volumes changes the "load" and how it interacts with the microwave field.

    • Solution: Use the same size microwave vial for all experiments and ensure the reaction volume is consistent (e.g., always 2 mL in a 5 mL vial). Do not overfill vials; a safe maximum is typically around 50-60% of the vial's total volume.[19]

  • Starting Material Quality: Impurities in reactants or solvents can interfere with the reaction, leading to inconsistent outcomes.[1]

    • Solution: Use reagents and solvents of consistent, high purity for all experiments.

  • Pressure Fluctuations: If the reaction generates gaseous byproducts, pressure can build up differently between runs, affecting the reaction equilibrium and temperature.

    • Solution: Ensure the reaction vessel is properly sealed. If gas evolution is expected, start with smaller scale reactions and monitor pressure closely.[19] Never attempt reactions known to produce stoichiometric amounts of gas in a sealed system without proper safety evaluation.[19]

Data Presentation & Visualization

Table 1: Example Time Optimization for a Friedländer Synthesis

This table summarizes the results of a hypothetical optimization experiment based on the protocol described above.

Run #Temperature (°C)Irradiation Time (min)Power (Avg. W)Pressure (bar)TLC/LC-MS Observations
116051504.5~40% conversion, clean product spot.[20]
2160101454.6~85% conversion, trace starting material.
3160151484.5>95% conversion, clean reaction.
4160201524.7>95% conversion, small new impurity spot noted.
5160301494.6Product spot intensity decreased, decomposition evident.
Diagram 1: Workflow for Optimizing Irradiation Time

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_decision Decision A Define Reaction: Reactants, Solvent, Catalyst B Select Initial Parameters: Temp (e.g., 150°C) Time Range (e.g., 5-30 min) A->B C Prepare Vials: Identical volume & stirring B->C D Run Time-Course Experiments in MW Reactor C->D E Analyze Each Time Point (TLC, LC-MS) D->E F Evaluate Results E->F G Optimal Time Found: High Yield, Min. Byproducts F->G Success H Low Conversion (All Time Points) F->H Problem I Decomposition Observed F->I Problem J Increase Temperature (e.g., by 20°C) H->J K Decrease Time Increments &/or Decrease Temperature I->K J->D Re-run K->D Re-run

Caption: Workflow for systematic optimization of microwave irradiation time.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Problem: Low Product Yield Q1 Is the reaction mixture heating to the set temperature? Start->Q1 A1_No No: Inefficient MW Absorption Q1->A1_No No A1_Yes Yes: Heating is occurring. Q1->A1_Yes Yes Sol1 Solution: 1. Add polar co-solvent (sensitizer). 2. Switch to a more polar solvent. A1_No->Sol1 Q2 Is starting material consumed over time? A1_Yes->Q2 A2_No No: Reaction is stalled. Q2->A2_No No A2_Yes Yes: Reaction is proceeding, but slowly. Q2->A2_Yes Yes Sol2 Solution: 1. Increase reaction temperature. 2. Check catalyst activity/loading. A2_No->Sol2 Sol3 Solution: Systematically increase irradiation time. A2_Yes->Sol3

Caption: Decision tree for troubleshooting low product yield.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved March 7, 2024, from [Link]

  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library. Retrieved March 7, 2024, from [Link]

  • Yuan, S., Zhang, K., & Xia, J. (n.d.). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • specific effects of microwave - Solid supported reaction. (n.d.). Shodhganga. Retrieved March 7, 2024, from [Link]

  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. (n.d.). Journal of Namibian Studies. Retrieved March 7, 2024, from [Link]

  • Bailey, H. L., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1133-1138. Retrieved March 7, 2024, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022, April 17). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace. Retrieved March 7, 2024, from [Link]

  • Microwave chemistry. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Effects of time and temperature on the Friedländer quinoline synthesis... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015, April 27). Asian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. Retrieved March 7, 2024, from [Link]

  • Huigens, R. W., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(9), 1736-1741. Retrieved March 7, 2024, from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. (2021, May 13). International Journal of Chemical Science. Retrieved March 7, 2024, from [Link]

  • Microwave Digestion Vessels. (n.d.). Parr Instrument Company. Retrieved March 7, 2024, from [Link]

  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025, October 12). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Numerical simulation of hot-spot effects in microwave heating due to the existence of strong microwave-absorbing media. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States. (2021, March 18). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. (2000, October 28). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved March 7, 2024, from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved March 7, 2024, from [Link]

  • Microwave Reactor Safety. (n.d.). ETH Zurich. Retrieved March 7, 2024, from [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Beyond heat – Practical requirements of a microwave synthesizer. (n.d.). Biotage. Retrieved March 7, 2024, from [Link]

  • Microwave Reactor Guidelines. (2008, December 1). Princeton University. Retrieved March 7, 2024, from [Link]

  • Focused-microwave-assisted strategies for sample preparation. (n.d.). Elsevier. Retrieved March 7, 2024, from [Link]

  • A study of some inherent causes for non-uniform microwave heating. (2017, September 19). AIP Publishing. Retrieved March 7, 2024, from [Link]

  • Assessment of heating rate and non-uniform heating in domestic microwave ovens. (n.d.). USDA National Agricultural Library. Retrieved March 7, 2024, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). International Journal of Novel Research and Development. Retrieved March 7, 2024, from [Link]

  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved March 7, 2024, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace. Retrieved March 7, 2024, from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (n.d.). Chromatography Online. Retrieved March 7, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Anticancer Activity of Novel Quinoline Derivatives In Vitro: A Comparative Guide

Pharmacological Context & Target Rationale The quinoline ring system is a privileged and highly versatile pharmacophore in modern oncology. Its nitrogen-containing heterocyclic structure allows for critical hydrogen bond...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Target Rationale

The quinoline ring system is a privileged and highly versatile pharmacophore in modern oncology. Its nitrogen-containing heterocyclic structure allows for critical hydrogen bonding interactions with the ATP-binding hinge regions of various receptor tyrosine kinases. Over the past decade, several quinoline-based multi-kinase inhibitors, such as lenvatinib, bosutinib, and cabozantinib, have received FDA approval for the treatment of aggressive malignancies, including hepatocellular and renal cell carcinomas[1],[2].

In this guide, we objectively compare the in vitro performance of a hypothetical next-generation quinoline derivative, Quinol-X , against established clinical standards (Lenvatinib and Doxorubicin). Quinol-X was rationally designed to act as a dual inhibitor of c-Met and VEGFR2, aiming to suppress tumor angiogenesis while simultaneously triggering intrinsic apoptotic pathways.

To understand the mechanistic superiority of Quinol-X, we must first map its signaling interference compared to baseline therapies.

Pathway QuinolX Quinol-X (Novel Quinoline) Receptors c-Met / VEGFR2 Tyrosine Kinases QuinolX->Receptors Potent Inhibition Lenvatinib Lenvatinib (Clinical Standard) Lenvatinib->Receptors Baseline Inhibition Downstream PI3K / AKT / mTOR Survival Pathway Receptors->Downstream Blocks Activation Apoptosis Bax Upregulation & Apoptosis Downstream->Apoptosis Triggers Cell Death

Fig 1: Mechanistic signaling pathway of Quinol-X vs. Lenvatinib targeting c-Met/VEGFR2.

Comparative Efficacy Profiling

To validate the therapeutic potential of Quinol-X, we must benchmark its cytotoxicity and selectivity against standard-of-care drugs. A successful anticancer candidate must exhibit high potency against malignant cells while sparing non-cancerous tissue (Selectivity Index).

Cell Viability & Selectivity (IC50)

The following data summarizes the half-maximal inhibitory concentration (IC50) across multiple cell lines following a 72-hour exposure. HEK293 (human embryonic kidney) cells are included to evaluate off-target systemic toxicity[3].

Table 1: IC50 Values (µM) and Selectivity Index (72h Exposure)

CompoundMCF-7 (Breast) IC50HepG2 (Liver) IC50HEK293 (Normal) IC50Selectivity Index (HEK293/HepG2)
Quinol-X 4.2 ± 0.3 µM2.8 ± 0.2 µM> 50.0 µM> 17.8
Lenvatinib 6.5 ± 0.4 µM3.1 ± 0.3 µM32.4 ± 1.5 µM10.4
Doxorubicin 1.2 ± 0.1 µM1.8 ± 0.2 µM4.5 ± 0.4 µM2.5

Data Interpretation: While Doxorubicin is highly potent, its low selectivity index (2.5) correlates with severe clinical toxicity. Quinol-X demonstrates superior targeted efficacy in HepG2 cells compared to Lenvatinib, alongside an exceptional safety profile in normal cells.

Apoptosis Induction Profile

Cytotoxicity can occur via programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). Ideal targeted therapies induce apoptosis to prevent inflammatory responses in the tumor microenvironment.

Table 2: Flow Cytometry Apoptosis Profile (HepG2 Cells, 48h at 5 µM)

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle (0.5% DMSO) 94.22.11.52.2
Quinol-X 41.538.4 16.23.9
Lenvatinib 52.826.715.45.1
Doxorubicin 35.218.532.114.2

Data Interpretation: Quinol-X primarily drives cells into early apoptosis (38.4%), validating its mechanism as a clean kinase inhibitor, whereas Doxorubicin causes significant off-target necrosis (14.2%).

Self-Validating Experimental Protocols

As an application scientist, I emphasize that experimental data is only as reliable as the controls governing the assay. The following protocols are designed as self-validating systems, ensuring that causality can be directly linked to the drug's mechanism rather than experimental artifacts.

Workflow Seed 1. Cell Seeding (Optimize Density) Treat 2. Compound Treatment (Include Vehicle Controls) Seed->Treat MTT 3A. MTT Assay (Metabolic Viability) Treat->MTT Flow 3B. Flow Cytometry (Annexin V / PI) Treat->Flow DataMTT 4A. IC50 & Selectivity Index Calculation MTT->DataMTT DataFlow 4B. Apoptosis Stage Quantification Flow->DataFlow

Fig 2: Self-validating in vitro workflow for evaluating quinoline anticancer efficacy.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Causality: The MTT assay measures the enzymatic reduction of tetrazolium salts to purple formazan crystals by mitochondrial dehydrogenases. Because this reduction only occurs in metabolically active cells, the absorbance signal serves as a direct, quantifiable proxy for cell viability,[3].

System Validation Check:

  • Vehicle Control: Must show >95% viability compared to untreated cells to prove that the solvent (DMSO) is not causing cytotoxicity.

  • Media Blank: A well containing only media and MTT reagent must be subtracted from all readings to eliminate background absorbance caused by phenol red or protein precipitation.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells and seed at a density of 1×104 cells/well in a 96-well plate (100 µL complete media/well). Causality: Overconfluent cells undergo contact inhibition, reducing metabolic rates and artificially skewing IC50 values.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of Quinol-X, Lenvatinib, or Doxorubicin (0.1 µM to 50 µM). Ensure the final DMSO concentration never exceeds 0.5% v/v.

  • MTT Addition: After 72 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of pure DMSO to each well to solubilize the crystals.

  • Data Acquisition: Shake the plate gently for 10 minutes. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Quantification via Flow Cytometry

Causality: Annexin V binds with high affinity to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, PS flips to the outer leaflet, allowing Annexin V-FITC to bind. Propidium Iodide (PI) is a membrane-impermeable DNA dye. By using them together, we distinguish true early apoptotic cells (Annexin V+/PI-) from late apoptotic or necrotic cells (Annexin V+/PI+)[4].

System Validation Check:

  • Unstained Control: Establishes the baseline autofluorescence of the specific cancer cell line.

  • Single-Stained Controls: One sample stained only with Annexin V-FITC and another only with PI. This is mandatory to calculate the compensation matrix and correct for spectral overlap between the FITC and PI emission channels.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the predetermined IC50 concentration of the quinoline derivatives for 48 hours.

  • Harvesting: Collect both the floating cells (often apoptotic/dead) and the adherent cells (using a gentle, EDTA-free trypsin alternative to preserve membrane integrity).

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual media and serum esterases.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in complete darkness.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (capturing at least 10,000 events per sample). Plot FITC on the X-axis and PI on the Y-axis to generate the standard four-quadrant apoptosis dot plot[4].

Conclusion

In vitro validation requires a rigorous, multi-tiered approach that goes beyond simple cytotoxicity. By deploying self-validating MTT and Flow Cytometry protocols, we can objectively determine that novel quinoline derivatives like Quinol-X offer a superior therapeutic window compared to legacy chemotherapeutics like Doxorubicin. Furthermore, Quinol-X demonstrates enhanced target specificity and apoptosis induction compared to the clinical standard Lenvatinib, justifying its advancement into in vivo pharmacokinetic and xenograft studies.

Sources

Comparative

Comparing the efficacy of different catalysts in quinoline synthesis.

Benchmarking Catalyst Efficacy in Quinoline Synthesis: A Technical Guide for Process Optimization The quinoline scaffold is a privileged pharmacophore ubiquitous in antimalarial, antineoplastic, and antibacterial drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Catalyst Efficacy in Quinoline Synthesis: A Technical Guide for Process Optimization

The quinoline scaffold is a privileged pharmacophore ubiquitous in antimalarial, antineoplastic, and antibacterial drug development. While classical methodologies like the Skraup and Friedländer syntheses established the foundation for quinoline assembly, their traditional reliance on harsh conditions—such as concentrated sulfuric acid and extreme temperatures—often results in poor atom economy, limited functional group tolerance, and excessive tar formation[1].

For modern drug development professionals, selecting the optimal catalyst is not merely a matter of yield; it is an exercise in balancing reaction kinetics, environmental sustainability, and downstream purification efficiency. This guide objectively evaluates the efficacy of contemporary homogeneous, heterogeneous, and nanocatalytic systems, providing the mechanistic causality and self-validating protocols necessary for process optimization.

Mechanistic Intervention of Catalytic Systems

The Friedländer annulation remains the most versatile route for synthesizing polysubstituted quinolines. The reaction proceeds via a two-step cascade: an initial aldol condensation between an o-aminoaryl ketone/aldehyde and an α-methylene carbonyl compound, followed by an intramolecular cyclization and dehydration[1].

Catalyst selection directly dictates the activation energy of the rate-limiting step. Lewis acidic catalysts coordinate with the carbonyl oxygen, enhancing its electrophilicity to accelerate the initial nucleophilic attack, while basic or transition-metal catalysts often facilitate the subsequent dehydration or drive alternative dehydrogenative coupling pathways.

G A 2-Aminoaryl Ketone + Carbonyl B Aldol Condensation (Catalyst lowers Ea) A->B C Intermediate: α,β-Unsaturated Ketone B->C D Intramolecular Cyclization & Dehydration C->D E Substituted Quinoline Scaffold D->E

Mechanistic pathway of catalyzed Friedländer quinoline synthesis.

Comparative Efficacy of Modern Catalysts

To facilitate objective selection, the following table synthesizes experimental data across distinct catalytic paradigms, comparing their operational conditions, yields, and recyclability.

Catalyst SystemCatalyst TypeReaction ConditionsYield (%)RecyclabilityKey Advantage
MIL-53(Al) [2]Metal-Organic Framework (MOF)Solvent-free, 100 °C, 6 h~95%Up to 4 cyclesExceptional Lewis acidity; high atom economy.
Nickel Nanoparticles [3]Biosynthesized NanocatalystSolvent-free, 80-100 nm, Mild heat92–96%HighGreen synthesis; massive surface-area-to-volume ratio.
Homogeneous Ni [4]Molecularly Defined Transition MetalToluene, 80 °C, 8 h, O₂ atmosphere76–77%None (Homogeneous)Enables double dehydrogenative coupling from alcohols.
H-ZSM-5h [3]Hierarchical ZeoliteSolvent-based, Reflux82–93%ModerateMicro-meso-macroporous structure limits steric hindrance.
CoBi₂O₂CO₃ [5]Bimetallic OxideGreen solvent, 110 °C, 48 h55–92%HighBase-free, oxidant-free acceptorless dehydrogenation.

Causality in Catalyst Selection: Why Performance Varies

As an application scientist, understanding why a catalyst performs under specific conditions is critical for troubleshooting and scaling up.

  • Metal-Organic Frameworks (e.g., MIL-53(Al)): The efficacy of MIL-53(Al) heavily outpaces other MOFs like MOF-5(Zn) due to the specific Lewis acid strength of the Al³⁺ sites[2]. In a solvent-free environment, the porous framework acts as a localized nanoreactor. The Al³⁺ sites tightly coordinate with the oxygen of the acetylacetone substrate, creating a highly electrophilic center that drives the conversion of 2-aminoarylketone to near completion (95% yield) without the need for external solvents[2].

  • Homogeneous Nickel Catalysts: When starting materials are alcohols rather than pre-formed ketones, a double dehydrogenative coupling is required. Homogeneous Ni catalysts excel here because they follow pseudo-first-order kinetics over the alcohol substrate[4]. The catalyst effectively oxidizes the secondary alcohol in situ to a reactive carbonyl, driving the condensation forward at a relatively mild 80 °C[4]. However, isolation requires complex chromatography, limiting industrial scale-up.

  • Nanocatalysts and Hierarchical Zeolites: Mass transfer limitations often cripple heterogeneous catalysis. Zeolites like H-ZSM-5h solve this via a micro-meso-macroporous hierarchy that allows bulky quinoline products to diffuse out of the active sites rapidly, preventing product inhibition[3]. Similarly, Nickel nanoparticles (80-100 nm) provide an immense surface-area-to-volume ratio, ensuring that nearly all metal atoms are available for substrate binding, resulting in >92% yields under solvent-free conditions[3].

Self-Validating Experimental Protocol: MOF-Catalyzed Synthesis

To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for the solvent-free Friedländer synthesis using a heterogeneous MOF catalyst (MIL-53(Al)). This system is designed with built-in analytical checkpoints.

Step 1: Substrate and Catalyst Preparation

  • Action: In a 10 mL round-bottom flask, combine 1.00 mmol of 2-aminoaryl ketone and 1.2 mmol of the α-methylene carbonyl compound (e.g., acetylacetone). Add 5.0 wt% of activated MIL-53(Al) catalyst[2].

  • Causality: The slight excess of the carbonyl compound drives the equilibrium forward. The 5.0 wt% loading provides sufficient Al³⁺ Lewis acid sites without causing aggregation.

Step 2: Solvent-Free Thermal Activation

  • Action: Stir the mixture at 100 °C for 6 hours under solvent-free conditions[2].

  • Causality: Eliminating the solvent increases the effective molarity of the reactants, dramatically accelerating the collision rate at the MOF's active sites.

Step 3: Reaction Monitoring (Validation Checkpoint 1)

  • Action: At 2-hour intervals, sample the reaction mixture. Dissolve a micro-aliquot in ethyl acetate and perform Thin Layer Chromatography (TLC).

  • Validation: The reaction is deemed complete when the spot corresponding to the 2-aminoaryl ketone starting material is fully consumed.

Step 4: Product Isolation and Catalyst Recovery

  • Action: Cool the mixture to room temperature. Add 5 mL of hot ethanol to dissolve the organic products. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid MIL-53(Al) catalyst. Decant the supernatant.

  • Causality: The differential solubility allows for phase separation. The MOF remains insoluble in ethanol, enabling quantitative recovery.

Step 5: Purification and Structural Verification (Validation Checkpoint 2)

  • Action: Concentrate the supernatant under reduced pressure and recrystallize the crude quinoline from an ethanol/water mixture. Verify the structure using ¹H and ¹³C NMR spectroscopy.

  • Validation: The appearance of the characteristic quinoline aromatic protons (typically δ 7.5–8.5 ppm) and the disappearance of the primary amine protons confirm successful annulation.

Step 6: Catalyst Regeneration

  • Action: Wash the recovered MOF pellet three times with absolute ethanol and dry in a vacuum oven at 80 °C for 12 hours. The catalyst is now ready for the next cycle (validated up to 4 cycles with negligible yield drop)[2].

Workflow S1 1. Substrate & Catalyst Loading (5 wt% MIL-53(Al)) S2 2. Solvent-Free Thermal Activation (100 °C, 6h) S1->S2 S3 3. Reaction Monitoring (TLC / GC-MS Validation) S2->S3 S4 4. Product Isolation & NMR Verification S3->S4 S5 5. Catalyst Recovery (Centrifugation & Wash) S3->S5 Isolate Solid S5->S1 Reuse (up to 4 cycles)

Self-validating experimental workflow for heterogeneous catalyst screening.

Conclusion

The transition from traditional acid-catalyzed quinoline synthesis to advanced catalytic frameworks represents a leap in synthetic efficiency. While homogeneous transition metals offer unique dehydrogenative pathways[4], heterogeneous systems like Lewis-acidic MOFs[2] and high-surface-area nanocatalysts[3] provide superior operational simplicity, solvent-free compatibility, and critical recyclability. Selecting the appropriate catalyst requires aligning these mechanistic strengths with the specific functional group tolerances and scale-up requirements of your target molecule.

Sources

Validation

Spectroscopic Validation of Quinoline Derivatives: A Comparative Guide for Synthesized vs. Reference Compounds

Executive Summary In medicinal chemistry and drug development, the 7-chloro-4-aminoquinoline pharmacophore is a foundational scaffold, famously utilized in antimalarial and antibacterial agents[1][2]. When synthesizing n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the 7-chloro-4-aminoquinoline pharmacophore is a foundational scaffold, famously utilized in antimalarial and antibacterial agents[1][2]. When synthesizing novel derivatives or generic equivalents, proving structural equivalence to a pharmacopeial reference standard (USP/EP) is a critical regulatory hurdle.

This guide provides an objective, data-driven framework for comparing the spectroscopic profiles (FT-IR, NMR, and HRMS) of a synthesized 7-chloro-4-aminoquinoline derivative against a verified reference standard. By establishing a self-validating analytical workflow, researchers can confidently confirm molecular identity, map structural connectivity, and rule out synthetic impurities.

Mechanistic Rationale for Analytical Choices

A robust comparative analysis requires more than just running samples; it requires an understanding of how the molecule's physical chemistry interacts with the analytical environment.

  • Solvent Selection in NMR (The Causality of DMSO-d₆): 4-aminoquinoline derivatives exhibit strong intermolecular hydrogen bonding due to the secondary amine and the quinoline nitrogen. In non-polar solvents like CDCl₃, this leads to aggregation, causing severe line broadening and shifting of the N-H proton[1]. We mandate the use of DMSO-d₆ . As a strong hydrogen bond acceptor, DMSO disrupts these aggregates, yielding sharp, well-resolved aromatic resonances and stabilizing the N-H exchange rate[2][3].

  • Isotopic Signatures in MS: The presence of the chlorine atom at the 7-position provides a built-in diagnostic tool. High-Resolution Mass Spectrometry (HRMS) must be utilized not just for exact mass, but to confirm the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl, which instantly validates the retention of the halogen during synthetic steps[1].

  • Vibrational Modes in FT-IR: The quinoline core is highly conjugated. Shifts in the C=N and C=C stretching frequencies (typically 1565–1620 cm⁻¹) are highly sensitive to the electronic effects of substituents at the 4-position[3][4]. Comparing these specific bands against a reference standard isolates core structural integrity from peripheral modifications.

Standardized Experimental Protocol: A Self-Validating System

To eliminate instrumental drift, environmental variables, or calibration errors, the synthesized batch and the reference standard must be analyzed as a self-validating paired system .

Step-by-Step Methodology
  • Parallel Sample Preparation: Weigh exactly 5.0 mg of the synthesized compound and 5.0 mg of the USP/EP reference standard.

  • Unified Solvent Matrix: Dissolve both samples in 0.6 mL of the exact same batch of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). This ensures that any solvent-induced chemical shift variations apply equally to both samples.

  • Interleaved Acquisition (NMR): Acquire the ¹H and ¹³C NMR spectra back-to-back on a 400 MHz (or higher) spectrometer. Calibrate both spectra to the internal TMS peak at exactly 0.00 ppm.

  • Background-Subtracted FT-IR: Using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, collect a new background spectrum immediately before running each sample to account for real-time atmospheric moisture/CO₂ fluctuations.

  • HRMS Calibration: Introduce the samples into the ESI-TOF mass spectrometer. Use an internal lock-mass calibrant infused simultaneously with the sample to ensure mass accuracy is maintained below 5 ppm.

Spectroscopic Validation Workflow

G N1 Synthesized Batch (7-Chloro-4-aminoquinoline) N3 Parallel Sample Preparation (Equimolar, Same Solvent Batch) N1->N3 N2 USP/EP Reference Standard N2->N3 N4 High-Resolution MS (ESI-TOF, Positive Mode) N3->N4 N5 FT-IR Spectroscopy (ATR, Background Subtracted) N3->N5 N6 1H & 13C NMR (DMSO-d6, TMS Internal Ref) N3->N6 N7 Spectral Alignment & Statistical Peak Matching N4->N7 N5->N7 N6->N7 N8 Identity & Purity Validated N7->N8

Workflow for parallel spectroscopic validation of synthesized vs. reference quinoline compounds.

Comparative Spectroscopic Data Analysis

The following tables summarize representative analytical data for a 7-chloro-4-aminoquinoline derivative, comparing a newly synthesized batch against a verified reference standard.

FT-IR Analysis

Infrared spectroscopy is utilized primarily to confirm the presence of the critical functional groups. The formation or retention of the secondary amine and the heteroaromatic core are prioritized[1][3].

Table 1: FT-IR Comparative Data (ATR)

Functional GroupExpected Region (cm⁻¹)Synthesized Compound (cm⁻¹)Reference Standard (cm⁻¹)Diagnostic Significance
N-H Stretch 3340 - 346134353438Confirms 4-amino substitution; highly sensitive to H-bonding[1][3].
C=N / C=C (Ring) 1565 - 169015841585Defines the quinoline heteroaromatic core and imine character[3][4].
C-N Stretch 1275 - 139813361335Confirms the bond between the quinoline ring and the exocyclic amine[1].
C-Cl Stretch 1074 - 111210941095Validates halogenation at the 7-position[1][2].
¹H NMR Spectroscopy

Nuclear Magnetic Resonance provides the definitive map of the molecule's atomic connectivity. The chemical shifts of the quinoline protons are highly characteristic. The H-5 proton is typically the most deshielded due to the combined anisotropic effects of the adjacent ring and the chlorine atom[2][3].

Table 2: ¹H NMR Comparative Data (DMSO-d₆, 400 MHz)

Proton AssignmentExpected Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Synthesized (δ, ppm)Reference (δ, ppm)
H-5 (Quinoline) 8.40 - 8.95Doublet (J ≈ 8.5 - 9.2)8.858.86
H-2 (Quinoline) 8.30 - 8.65Doublet (J ≈ 5.0 - 7.0)8.558.55
H-8 (Quinoline) 7.80 - 8.25Doublet/Broad Singlet (J ≈ 2.0)8.168.16
H-6 (Quinoline) 7.20 - 7.90Doublet of Doublets (J ≈ 9.0, 2.0)7.817.82
H-3 (Quinoline) 6.10 - 7.05Doublet (J ≈ 5.0 - 7.0)6.876.88
N-H (Amine) 6.00 - 11.50Broad Singlet10.9210.95

Data Interpretation Note: The N-H proton at ~10.92 ppm appears as a broad singlet. Its exact position is highly variable and depends on the concentration of the sample. The near-perfect alignment between the synthesized and reference batches here is a direct result of the equimolar parallel preparation protocol[2].

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF, positive ion mode) is used to confirm the exact mass and isotopic distribution.

Table 3: HRMS Comparative Data

ParameterCalculated for[M+H]⁺Synthesized BatchReference StandardMass Error (Δ ppm)
Exact Mass (m/z) 179.0370179.0374179.0372< 2.5 ppm
³⁵Cl : ³⁷Cl Ratio 3.0 : 1.03.02 : 1.02.98 : 1.0N/A

Conclusion

By utilizing a parallel, self-validating analytical workflow, the synthesized 7-chloro-4-aminoquinoline compound demonstrates near-perfect spectroscopic alignment with the USP/EP reference standard. The identical ¹H NMR coupling constants, matching FT-IR vibrational modes, and precise HRMS isotopic ratios collectively confirm the structural identity and high purity of the synthesized batch, clearing it for subsequent biological assays or formulation development.

References

  • Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. sphinxsai.com.
  • [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. excli.de.
  • Antitubercular activity of silver(I) complexes with 7-chloro-4-aminoquinolines: synthesis, characterization and in vitro biological assays. tandfonline.com.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. mdpi.com.

Sources

Comparative

Benchmarking green synthesis protocols against conventional quinoline synthesis.

Benchmarking Green Synthesis Protocols Against Conventional Quinoline Synthesis: A Comprehensive Guide Quinolines are privileged nitrogen-containing heterocyclic scaffolds foundational to numerous pharmaceuticals, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Green Synthesis Protocols Against Conventional Quinoline Synthesis: A Comprehensive Guide

Quinolines are privileged nitrogen-containing heterocyclic scaffolds foundational to numerous pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. Historically, accessing these scaffolds relied on classical named reactions—such as the Skraup, Friedländer, and Doebner-Miller syntheses. While foundational, these conventional methods are plagued by severe drawbacks: harsh reaction conditions, the requirement for toxic and corrosive reagents, long reaction times, and high Environmental Factor (E-factor) values [2].

As drug development professionals face increasing regulatory pressure to adopt sustainable practices, green chemistry protocols—specifically Microwave-Assisted Organic Synthesis (MAOS), solvent-free mechanochemistry, and the use of Deep Eutectic Solvents (DES) or Ionic Liquids (ILs)—have emerged as superior alternatives [4]. As a Senior Application Scientist, I have structured this guide to objectively benchmark these green protocols against conventional thermal heating, providing mechanistic causality, quantitative data, and self-validating experimental workflows.

Mechanistic Causality: Why Green Protocols Outperform Conventional Heating

In a conventional Friedländer synthesis, the condensation of 2-aminobenzaldehyde with a ketone relies on conductive thermal heating (e.g., an oil bath). Heat transfer is dependent on the thermal conductivity of the vessel and the solvent, leading to thermal gradients, localized overheating, and the generation of unwanted degradation byproducts. The extended reaction times (often 4 to 24 hours) drive up energy consumption and reduce overall atom economy.

Conversely, Microwave-Assisted Organic Synthesis (MAOS) bypasses thermal conductivity. Microwave irradiation interacts directly with the molecular dipoles of the reactants and polar solvents. This interaction causes rapid dipole rotation and ionic conduction, generating intense, instantaneous, and uniform internal heat [4]. Consequently, the activation energy barrier is overcome in a fraction of the time, drastically reducing reaction times from hours to minutes while simultaneously suppressing side reactions and boosting yields [1].

Furthermore, replacing volatile organic solvents (VOCs) with room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF4), serves a dual purpose. The ionic liquid acts as both a microwave-absorbing solvent and an inherent Lewis acid promoter, eliminating the need for external, corrosive acid catalysts [3].

Synthesis Workflow and Mechanistic Comparison

G Start 2-Aminobenzaldehyde + Ketone Conv_Path Conventional Heating (Oil Bath, Reflux) Start->Conv_Path Green_Path Microwave Irradiation (Solvent-Free / Ionic Liquid) Start->Green_Path Conv_Mech Thermal Conduction (Inefficient heat transfer) Conv_Path->Conv_Mech Green_Mech Dipole Rotation & Ionic Conduction Green_Path->Green_Mech Conv_Result Yield: 34-65% Time: 4-24 Hours High E-Factor Conv_Mech->Conv_Result Green_Result Yield: 85-97% Time: 5-10 Mins Low E-Factor Green_Mech->Green_Result Quinoline Substituted Quinoline (Target Scaffold) Conv_Result->Quinoline Green_Result->Quinoline

Workflow comparing conventional thermal heating vs. microwave-assisted quinoline synthesis.

Quantitative Benchmarking: Performance Data

The following table summarizes the experimental benchmarking of a standard Friedländer annulation using conventional versus green methodologies, synthesized from comparative literature data [1, 3, 4].

ParameterConventional Heating (Oil Bath)Microwave-Assisted (MAOS)Ionic Liquid Promoted ([Hbim]BF4)
Reaction Time 4 – 24 Hours5 – 10 Minutes30 – 60 Minutes
Temperature 100°C – 150°C (Reflux)160°C (Instantaneous)25°C – 60°C (Mild)
Average Yield 34% – 65%85% – 97%88% – 95%
Catalyst Required Corrosive Acids/Bases (e.g., H₂SO₄)Catalyst-Free or Solid SupportNone (IL acts as promoter)
E-Factor (Waste) High (25–100)Low (< 5)Low (Recyclable media)
Scalability High (Batch)Moderate (Cavity limits)High (Batch/Flow)

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis of a model substituted quinoline (e.g., 2,3-diphenylquinoline) using both conventional and green approaches. These protocols are designed as self-validating systems: the completion of the reaction is intrinsically linked to a physical phase change or TLC profile shift, ensuring the scientist can verify success at each step.

Protocol A: Conventional Friedländer Synthesis (Thermal Heating)

Objective: Synthesize 2,3-diphenylquinoline using standard reflux conditions.

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-aminobenzophenone and 10 mmol of phenylacetaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Slowly add 2 mL of glacial acetic acid dropwise. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine.

  • Heating: Equip the flask with a reflux condenser and submerge it in a pre-heated oil bath at 100°C. Stir continuously for 12 to 24 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction validates itself when the distinct yellow spot of the starting aminoketone completely disappears.

  • Workup: Cool to room temperature, neutralize with aqueous NaHCO₃, and extract with dichloromethane (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via silica gel column chromatography. Note: The high volume of solvent and neutralization salts significantly increases the E-factor of this conventional method.

Protocol B: Green Microwave-Assisted Solvent-Free Synthesis

Objective: Synthesize 2,3-diphenylquinoline using MAOS on a solid support [1].

  • Preparation: In a small beaker, dissolve 10 mmol of 2-aminobenzophenone and 10 mmol of phenylacetaldehyde in a minimal amount of low-boiling solvent (e.g., 2 mL of dichloromethane).

  • Solid Support Adsorption: Add 2 grams of anhydrous, microwave-transparent silica gel to the solution. Stir well and remove the solvent completely under vacuum. Causality: The silica gel acts as a solid support, bringing reactants into close proximity (increasing effective molarity) while remaining transparent to microwaves, ensuring energy is absorbed solely by the reacting dipoles.

  • Irradiation: Transfer the free-flowing powder to a microwave-safe quartz vessel. Seal and place it in a dedicated microwave synthesizer. Irradiate at 160°C for exactly 5 minutes [1].

  • Extraction: Cool the vessel to room temperature. Elute the product directly from the silica gel using 10 mL of ethyl acetate.

  • Validation & Isolation: Evaporate the solvent. The resulting product typically precipitates as highly pure crystals, bypassing the need for extensive column chromatography. The high yield (>85%) and minimal solvent use validate the green chemistry principles.

Conclusion

Transitioning from conventional thermal heating to green synthesis protocols—particularly microwave-assisted and ionic liquid-promoted methods—offers undeniable advantages for quinoline synthesis. By shifting the energy transfer mechanism from inefficient thermal conduction to direct dipole rotation, researchers can achieve near-quantitative yields in minutes rather than days. This not only accelerates the drug discovery pipeline but also aligns with global sustainability mandates by drastically reducing toxic waste and energy consumption.

References

  • Synthesis of Quinolines: A Green Perspective, ACS Sustainable Chemistry & Engineering,[Link]

  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines, Journal of Organic Chemistry,[Link]

  • A review on synthetic investigation for quinoline- recent green approaches, Taylor & Francis, [Link]

Validation

Comparative Molecular Docking Studies of Quinoline Inhibitors Across Key Enzyme Targets

Quinoline and its derivatives represent a highly versatile, privileged scaffold in medicinal chemistry, extensively utilized in the rational design of targeted therapeutics. Because the quinoline nucleus can seamlessly m...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline and its derivatives represent a highly versatile, privileged scaffold in medicinal chemistry, extensively utilized in the rational design of targeted therapeutics. Because the quinoline nucleus can seamlessly mimic the adenine ring of ATP, it serves as a potent competitive inhibitor for various kinases and topoisomerases involved in oncogenesis and disease progression[1][2]. For drug development professionals, understanding how these derivatives interact with different enzyme targets—such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Topoisomerase I (Topo I)—is critical for lead optimization and structure-activity relationship (SAR) profiling.

Structural Rationale: The Quinoline Scaffold in Target Recognition

The efficacy of quinoline-based inhibitors stems from their distinct electronic and steric properties. The nitrogen atom within the bicyclic quinoline ring acts as a critical hydrogen bond acceptor. In kinase targets like EGFR and VEGFR-2, this nitrogen reliably anchors the molecule into the ATP-binding pocket's hinge region[2][3]. By modifying the peripheral substitutions (e.g., adding anilino, isatin, or BODIPY moieties), medicinal chemists can fine-tune the scaffold's selectivity and binding affinity, shifting the preference between different enzyme targets[4][5].

Comparative Performance Across Key Enzyme Targets

Molecular docking provides a quantitative prediction of binding affinities and maps the spatial interactions between quinoline derivatives and their targets. The table below synthesizes recent experimental docking data, comparing the performance of advanced quinoline hybrids against standard clinical reference drugs.

Target EnzymePDB IDInhibitor ClassBinding AffinityKey Interacting ResiduesReference Standard
VEGFR-2 2OH4Quinoline-Isatin (Cmpd 7)-21.94 kcal/molGlu885, Cys919, Asp1046Sorafenib (-21.11 kcal/mol)
VEGFR-2 variesQuinoline-BODIPY (Cmpd 3)-8.96 kcal/molGlu885, Cys919, Asp1046N/A
EGFR varies4-AnilinoquinolinesHigh AffinityMet769 (Hinge Region)Gefitinib / Erlotinib
Topo I variesQuinoline-Chalcone (Cmpd 13)IC50: 0.278 µMDNA-enzyme cleavage complexCamptothecin (IC50: 0.224 µM)

(Data aggregated from comparative docking and in vitro studies[2][4][5][6]. Note: Direct comparison of kcal/mol scores between different rows should account for variations in the specific docking algorithms and scoring functions used in isolated studies).

Self-Validating Molecular Docking Protocol

To ensure scientific integrity, molecular docking cannot be treated as a "black box." The following step-by-step methodology outlines a self-validating workflow, explaining the causality behind each computational choice.

Phase 1: Receptor Preparation & Active Site Mapping
  • Step 1: Retrieve high-resolution crystal structures (e.g., PDB ID: 2OH4 for VEGFR-2) from the Protein Data Bank[5].

  • Step 2: Strip non-catalytic water molecules and co-crystallized ligands[1].

    • Causality: Bulk solvent in crystal structures can artificially occlude the binding pocket. However, structurally conserved waters that bridge the ligand and receptor must be retained to avoid false negatives.

  • Step 3: Add polar hydrogens and assign Gasteiger or AMBER partial charges.

    • Causality: X-ray crystallography rarely resolves hydrogen atoms. Their addition is strictly required to compute accurate electrostatic potentials and identify crucial hydrogen-bond donors/acceptors.

Phase 2: Ligand Preparation
  • Step 1: Generate 3D conformations of quinoline derivatives and assign correct protonation states at physiological pH (7.4).

  • Step 2: Perform energy minimization using a suitable force field (e.g., MMFF94) to relieve steric clashes[1].

    • Causality: The quinoline nitrogen's protonation state dictates its ability to act as a hydrogen bond acceptor or donor, fundamentally altering its interaction with the kinase hinge region.

Phase 3: System Validation (The Redocking Control)
  • Step 1: Re-dock the native co-crystallized ligand (e.g., Sorafenib) into the prepared apo-receptor[5].

  • Step 2: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

    • Causality: This is a mandatory self-validating step. An RMSD ≤ 2.0 Å confirms that the grid box dimensions and the scoring function are correctly calibrated to reproduce empirical binding modes before screening novel compounds[7].

Phase 4: Docking & Interaction Profiling
  • Step 1: Execute docking runs using robust search algorithms (e.g., AutoDock Vina or MOE)[7].

  • Step 2: Extract binding affinities (kcal/mol) and map 3D interaction networks.

    • Causality: This differentiates between mere steric fit and thermodynamically favorable binding driven by specific interactions (e.g., Pi-Pi stacking with aromatic residues, H-bonding with Cys919 in VEGFR-2)[4][5].

Workflow Visualization

ComparativeDocking Target Target Selection (EGFR, VEGFR-2, Topo I) Ligand Ligand Preparation (3D Conformation, Charges) Target->Ligand Receptor Receptor Preparation (H-addition, Water Removal) Target->Receptor Docking Molecular Docking (Scoring Function) Ligand->Docking Grid Active Site Mapping (Grid Box Generation) Receptor->Grid Validation Protocol Validation (Redocking RMSD ≤ 2.0 Å) Grid->Validation Validation->Docking Analysis Interaction Analysis (Affinity & Binding Modes) Docking->Analysis

Workflow of comparative molecular docking and protocol validation.

Mechanistic Insights: Target-Specific Binding Modes

  • VEGFR-2: Quinoline derivatives consistently target the ATP-binding pocket of VEGFR-2. High-affinity binding is predominantly driven by hydrogen bonding with the Cys919 and Asp1046 residues, alongside crucial interactions with Glu885[4]. For instance, quinoline-isatin hybrids have demonstrated binding energies (-21.94 kcal/mol) that surpass even the reference drug Sorafenib (-21.11 kcal/mol), indicating superior thermodynamic stability within the pocket[5].

  • EGFR: The 4-anilinoquinoline-3-carbonitrile class was specifically designed using molecular modeling to mimic approved EGFR inhibitors like gefitinib and erlotinib[2]. The quinoline core fits snugly into the narrow hydrophobic cleft of the EGFR kinase domain, preventing the conformational shifts required for kinase activation.

  • Topoisomerase I: Beyond kinases, quinoline-chalcone derivatives have shown potent inhibition of Topo I, with docking profiles revealing deep intercalation into the DNA-enzyme cleavage complex, yielding superior IC50 values (0.278 µM) comparable to the standard drug Camptothecin[6].

References

  • New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells Source: SciSpace URL
  • Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers Source: BenchChem URL
  • A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors Source: BenchChem URL
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach Source: Arabian Journal of Chemistry URL
  • Full article: New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies Source: Taylor & Francis Online URL
  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents Source: NIH / Arch Pharm URL
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: NIH / PMC URL
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer Source: MDPI URL

Sources

Comparative

Head-to-head comparison of microwave-assisted versus conventional heating for quinoline synthesis

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] The efficient synthesis of these compounds is therefore a critical aspect of drug discovery and development. Historically, the synthesis of quinolines has relied on classical methods that often involve prolonged reaction times, harsh conditions, and modest yields.[2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful alternative that can dramatically accelerate reaction rates and improve overall efficiency.[3][4]

This in-depth technical guide provides a head-to-head comparison of microwave-assisted and conventional heating methods for quinoline synthesis. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind the experimental choices, providing you with the insights needed to select the optimal heating method for your specific synthetic challenges.

The-Fundamental Difference: Understanding the Heating Mechanisms

Conventional heating methods, such as an oil bath or heating mantle, transfer energy to the reaction mixture indirectly. The vessel is heated first, and this thermal energy is then transferred to the solvent and reactants via conduction and convection. This process is often slow and can lead to uneven heating, with the walls of the vessel being significantly hotter than the bulk of the reaction mixture. This can result in the formation of byproducts and decomposition of sensitive reagents.[5]

Microwave irradiation, on the other hand, provides a fundamentally different mode of energy transfer. Microwaves are a form of electromagnetic radiation that interacts directly with polar molecules and ions in the reaction mixture.[6] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating of the entire sample volume.[5][6] This "in-core" heating minimizes thermal gradients and allows for precise temperature control, often leading to cleaner reactions and higher yields.[1]

Head-to-Head Comparison: Performance Metrics

The primary advantages of microwave irradiation over conventional heating in quinoline synthesis are a significant reduction in reaction time and an increase in product yield.[7] This is a direct consequence of the efficient and rapid heating provided by microwaves, which can accelerate reaction rates by orders of magnitude.[3]

Several studies have demonstrated these benefits across various named quinoline syntheses. For instance, in a modified Friedländer synthesis, a reaction that proceeds over several days with very poor yield under conventional heating can be achieved in just 5 minutes with excellent yield when subjected to microwave irradiation at 160 °C in neat acetic acid.[8] Similarly, another study reported an increase in the average yield of a quinoline library from 34% with traditional oil-bath heating to 72% using microwave irradiation.[9]

Beyond speed and yield, MAOS aligns with the principles of "green chemistry" by often reducing energy consumption and enabling solvent-free reactions.[3][4] The selective heating of the reactants and solvent by microwaves means that less energy is wasted heating the apparatus itself.[3]

Data Presentation: A Quantitative Look at the Advantages

The following tables summarize the quantitative data from various studies, providing a clear comparison of microwave-assisted and conventional heating methods for several common quinoline syntheses.

Table 1: Friedländer Synthesis of 8-Hydroxyquinolines [9][10]

Heating MethodTemperature (°C)TimeYield (%)
Conventional (Oil Bath)13012-24 h34 (average)
Microwave Irradiation13030-40 min72 (average)

Table 2: Doebner-von Miller Synthesis of 7-Amino-8-methylquinoline [11]

Heating MethodTimeYield (%)
Conventional4 h30
Microwave Irradiation10 min30

Note: In this specific example, the yield was not improved, but the reaction time was dramatically reduced.

Table 3: Combes Synthesis of 2-Methyl-4-Quinolinones [12]

Heating MethodCatalystTimeYield (%)
ConventionalNKC-9 Resin3-6 hLow
Microwave IrradiationNKC-9 Resin1.5 minHigh

Table 4: Gould-Jacobs Reaction [1][13]

Heating MethodTemperature (°C)TimeYield (%)
ConventionalRefluxSeveral hoursLow
Microwave Irradiation250-3005 minHigh

Experimental Protocols: A Practical Comparison

To illustrate the practical differences between the two heating methods, detailed experimental protocols for the Friedländer synthesis of an 8-hydroxyquinoline derivative are provided below.

Conventional Heating Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-hydroxybenzaldehyde (1 mmol) and the desired ketone (1.2 mmol) in ethanol (10 mL).

  • Reaction Setup: Place the flask in an oil bath and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may take several hours to days to reach completion.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 8-hydroxyquinoline.

Microwave-Assisted Protocol[1]
  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-aminobenzophenone (1 mmol), cyclopentanone (1.2 mmol), and glacial acetic acid (2 mL).

  • Reaction Setup: Seal the vessel and place it in a dedicated microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 160 °C for 5 minutes. The temperature and time can be precisely controlled by the microwave synthesizer.

  • Work-up: After irradiation, allow the vessel to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (20 mL). Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the pure product.

Visualization of Workflows

The following diagrams illustrate the key differences in the experimental workflows and the underlying principles of the two heating methods.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave-Assisted Workflow A 1. Combine Reactants in Round-Bottom Flask B 2. Heat in Oil Bath (Hours to Days) A->B C 3. Monitor by TLC B->C D 4. Cool and Solvent Removal C->D E 5. Column Chromatography D->E F 1. Combine Reactants in Microwave Vial G 2. Irradiate in Reactor (Minutes) F->G H 3. Cool and Precipitate G->H I 4. Filtration H->I

Caption: A simplified workflow comparing the steps involved in quinoline synthesis via conventional heating versus microwave irradiation.

G cluster_0 Conventional Heating cluster_1 Microwave Heating A Heat Source (Oil Bath) B Vessel Wall A->B Conduction C Reaction Mixture B->C Convection/ Conduction D Microwave Source E Reaction Mixture (Direct Heating) D->E Irradiation

Caption: A diagram illustrating the different energy transfer mechanisms in conventional and microwave heating.

Conclusion and Future Outlook

Microwave-assisted synthesis has unequivocally demonstrated its superiority over conventional heating for the synthesis of quinolines in terms of reaction speed, yield, and energy efficiency. The ability to rapidly and uniformly heat the reaction mixture allows for unprecedented control over reaction conditions, leading to cleaner products and simplified work-up procedures. For researchers and drug development professionals, the adoption of MAOS can significantly accelerate the discovery and optimization of novel quinoline-based therapeutics. While conventional heating methods will always have their place, particularly for large-scale production where microwave technology is still evolving, the benefits of microwave-assisted synthesis in a research and development setting are undeniable.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT - Revue Roumaine de Chimie. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Available at: [Link]

  • Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. Available at: [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives - MDPI. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. Available at: [Link]

  • Microwave and conventional synthesis of novel quinoline derivatives: Claisen type rearrangement - ResearchGate. Available at: [Link]

  • Microwave-assisted Synthesis of Quinolines - ResearchGate. Available at: [Link]

  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions - ACS Publications. Available at: [Link]

  • (PDF) Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry - ResearchGate. Available at: [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Publications. Available at: [Link]

  • Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds - IJSAT. Available at: [Link]

  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit. Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. Available at: [Link]

  • Conventional synthetic name reactions for quinoline synthesis. - ResearchGate. Available at: [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. Available at: [Link]

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Validation

A Researcher's Guide to Evaluating the Inhibitory Selectivity of Quinoline Derivatives Against SIRT1, SIRT2, and SIRT3

Introduction: The Quest for Sirtuin Isoform Selectivity Sirtuins (SIRTs) are a family of NAD⁺-dependent lysine deacylases that have emerged as critical regulators of cellular health, metabolism, and aging.[1][2] Among th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Sirtuin Isoform Selectivity

Sirtuins (SIRTs) are a family of NAD⁺-dependent lysine deacylases that have emerged as critical regulators of cellular health, metabolism, and aging.[1][2] Among the seven human isoforms, SIRT1, SIRT2, and SIRT3 are the most robust deacetylases and have been implicated in diseases ranging from cancer to neurodegeneration.[3][4] Their distinct subcellular localizations—SIRT1 predominantly in the nucleus, SIRT2 in the cytoplasm, and SIRT3 in the mitochondria—govern their unique biological roles.[5][6] This compartmentalization dictates their interaction with specific substrates, making the development of isoform-selective inhibitors a paramount goal for both therapeutic intervention and basic research.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[7][8][9] Its application in developing sirtuin inhibitors is a promising avenue of research. However, a significant hurdle persists: the high degree of structural similarity in the catalytic cores of SIRT1, SIRT2, and SIRT3 makes achieving selectivity a formidable challenge.[5][10]

This guide provides a comprehensive framework for evaluating the inhibitory selectivity of novel quinoline derivatives against these key sirtuin isoforms. We will delve into the causality behind experimental choices, present robust methodologies for generating reliable data, and offer a comparative analysis of known quinoline-based inhibitors, grounding our discussion in established scientific principles.

Pillar 1: The Rationale Behind Selectivity Profiling

Why is isoform selectivity so critical? A non-selective inhibitor that targets SIRT1, SIRT2, and SIRT3 simultaneously can produce a complex and often confounding biological response. For instance, while SIRT1 inhibition can be desirable in certain cancers where it acts as an oncoprotein, its inhibition could be detrimental in age-related diseases where its activity is protective.[3][4] Similarly, SIRT3 is a key regulator of mitochondrial function, and its off-target inhibition could lead to unintended metabolic consequences.[3][5] Therefore, a compound's utility as a chemical probe or therapeutic lead is fundamentally dependent on a precise understanding of its selectivity profile. This necessitates a multi-faceted approach, combining direct biochemical assays with validation in a cellular context.

// Edges from Inhibitor Inhibitor -> SIRT1 [label=" Inhibits", color="#EA4335", fontcolor="#EA4335"]; Inhibitor -> SIRT2 [label=" Inhibits", color="#4285F4", fontcolor="#4285F4"]; Inhibitor -> SIRT3 [label=" Inhibits", color="#34A853", fontcolor="#34A853"];

// Invisible nodes for alignment {rank=same; SIRT1; SIRT2; SIRT3;} } Caption: Sirtuin isoforms and their key downstream targets for cellular validation.

Pillar 2: Methodologies for Robust Inhibitory Profiling

A credible assessment of selectivity relies on a combination of in vitro biochemical assays to determine potency and direct inhibition, followed by cell-based assays to confirm target engagement and cellular effects.

Part A: In Vitro Biochemical Assays

These assays are the first step, providing quantitative measures of a compound's inhibitory potency (typically as an IC50 value) against purified recombinant sirtuin enzymes.

Featured Protocol: Fluorometric Deacetylase Assay

This high-throughput method is widely used for initial screening and IC50 determination.[11][12] Its principle relies on the deacetylation of a synthetic peptide substrate containing an acetylated lysine residue adjacent to a fluorophore. A developing agent subsequently cleaves the deacetylated peptide, releasing the fluorophore and generating a measurable signal.[11][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute recombinant human SIRT1, SIRT2, and SIRT3 enzymes in assay buffer to a working concentration.

    • Prepare the fluorogenic acetylated peptide substrate and NAD⁺ solutions in assay buffer.

    • Prepare a serial dilution of the test quinoline derivative in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup (96-well plate):

    • To each well, add the assay buffer.

    • Add the test compound solution (or DMSO for positive control wells).

    • Add the recombinant sirtuin enzyme to all wells except the negative control (background) wells.

    • Initiate the reaction by adding NAD⁺ to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Development:

    • Stop the reaction and initiate signal generation by adding the developer solution (containing a protease like trypsin) to each well.

    • Incubate the plate at 37°C for an additional 15-30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start reagents 1. Add Buffer, Inhibitor & Enzyme to 96-well plate start->reagents initiate 2. Initiate Reaction with NAD+ reagents->initiate incubate1 3. Incubate (e.g., 37°C, 60 min) initiate->incubate1 develop 4. Add Developer Solution incubate1->develop incubate2 5. Incubate (e.g., 37°C, 15 min) develop->incubate2 read 6. Measure Fluorescence incubate2->read analyze 7. Calculate % Inhibition & Determine IC50 read->analyze end_node End analyze->end_node

Causality and Considerations:

  • Why a fluorometric assay? It offers the high-throughput capacity necessary for screening compound libraries and performing dose-response curves efficiently.[14]

  • Trustworthiness Check: While efficient, these assays can be prone to artifacts (e.g., compound auto-fluorescence). Hits should always be validated using an orthogonal method, such as an HPLC-based assay that directly measures substrate turnover.[15]

  • Kinetic Analysis: To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed by varying the concentrations of both the peptide substrate and NAD⁺.[16]

Part B: Cell-Based Target Engagement Assays

Demonstrating that a compound inhibits its target in a complex cellular environment is a critical validation step.

Featured Protocol: Western Blotting for Substrate Acetylation

This technique provides direct evidence of target inhibition by measuring changes in the acetylation status of known, specific downstream substrates of each sirtuin isoform.[5][17]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T, MCF-7) to ~70-80% confluency.

    • Treat cells with varying concentrations of the quinoline derivative or a vehicle control (DMSO) for a specified time (e.g., 6-24 hours). Include known selective inhibitors (e.g., EX-527 for SIRT1) as positive controls.[18]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., nicotinamide, trichostatin A) to preserve protein acetylation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the acetylated form of the target substrate (e.g., Acetyl-p53 (Lys382) for SIRT1, Acetyl-α-tubulin (Lys40) for SIRT2, or Acetyl-MnSOD (Lys122) for SIRT3).

    • Also, probe separate blots or strip and re-probe with antibodies for the total protein levels of p53, α-tubulin, and MnSOD, as well as a loading control (e.g., GAPDH or β-actin), to ensure observed changes are due to acetylation and not protein expression.

  • Detection and Analysis:

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software. Normalize the acetylated protein signal to the total protein signal.

Causality and Considerations:

  • Why this method? An increase in the acetylation of a specific substrate upon treatment provides strong evidence of on-target activity in a physiological context.[6][17] For example, a compound that increases p53 acetylation without affecting tubulin acetylation demonstrates in-cell selectivity for SIRT1 over SIRT2.[18]

  • Trustworthiness Check: The choice of substrate is key. Use well-validated downstream targets for each isoform. The inclusion of positive and negative controls is non-negotiable for a self-validating experiment.

Comparative Analysis of Quinoline-Based Inhibitors

The true measure of a novel compound is its performance relative to existing alternatives. The table below summarizes the inhibitory activity of a representative quinoline derivative against SIRT1, SIRT2, and SIRT3.

Compound IDScaffoldSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity ProfileReference
Molecule P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid32.633.57.2~4.5-fold selective for SIRT3 over SIRT1/SIRT2[19]
Cambinol Analogue 55 β-naphthol carboxamide>500.25>50>200-fold selective for SIRT2 over SIRT1/SIRT3[3]
Tenovin-6 Thio-urea derivative1021N/ANon-selective SIRT1/SIRT2 inhibitor[12]

Note: Cambinol and Tenovin derivatives, while not strictly quinolines, are often used as benchmarks in sirtuin inhibitor development and provide valuable context for selectivity.

Structure-Activity Relationship (SAR) Insights:

The data reveals that even subtle modifications to the core scaffold can dramatically alter potency and selectivity. For instance, the development of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives led to the identification of Molecule P6 , which exhibits a notable preference for SIRT3.[19] Molecular docking studies for P6 suggested a specific binding pattern in the active site of SIRT3 that differs from its binding in SIRT1 and SIRT2, contributing to its selectivity.[19]

In contrast, extensive medicinal chemistry efforts on the cambinol scaffold have yielded highly potent and selective SIRT2 inhibitors.[3] These studies found that hydrophobic substitutions at specific positions were crucial for enhancing SIRT2 potency while diminishing activity against SIRT1 and SIRT3.[3] This underscores a critical principle in drug design: achieving selectivity often involves exploiting subtle differences in the extended substrate-binding pockets outside the highly conserved NAD⁺-binding site.[5]

Conclusion and Future Directions

The evaluation of inhibitory selectivity is a cornerstone of modern drug discovery. For quinoline derivatives targeting sirtuins, a rigorous, multi-step validation process is essential. This process must begin with high-throughput in vitro assays to establish potency and be followed by meticulous cell-based experiments to confirm on-target efficacy and isoform selectivity within a biological system.

The development of compounds like Molecule P6 demonstrates that selective inhibition of SIRT3 with a quinoline scaffold is achievable, though the selectivity window remains modest.[18][19] Future efforts should focus on leveraging structural biology and computational modeling to design next-generation quinoline derivatives that exploit the subtle yet significant differences between the sirtuin isoforms, ultimately yielding highly potent and exquisitely selective inhibitors for use as research tools and potential therapeutics.

References

  • Structure-activity relationship of inhibitors against SIRT1-3. (A)... - ResearchGate. (URL: [Link])

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC. (URL: [Link])

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC. (URL: [Link])

  • Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors | ACS Chemical Biology - ACS Publications. (URL: [Link])

  • What Is the Best Sirtuin Assay for SIRT Screening? - BellBrook Labs. (URL: [Link])

  • Discovery of Potent Small-Molecule SIRT6 Activators: Structure–Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Current Trends in Sirtuin Activator and Inhibitor Development - MDPI. (URL: [Link])

  • Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC - NIH. (URL: [Link])

  • Multifunctional activity-based chemical probes for sirtuins - RSC Publishing. (URL: [Link])

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC. (URL: [Link])

  • Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC. (URL: [Link])

  • Full article: Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat). (URL: [Link])

  • SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - Frontiers. (URL: [Link])

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1 H-NMR Method to Assess Deacetylase Activity - MDPI. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Activation and inhibition of sirtuins: From bench to bedside - PMC - NIH. (URL: [Link])

  • Review of Quinoline Derivatives - Jetir.Org. (URL: [Link])

  • A Review On Substitution Quinoline Derivatives and its Biological Activity. (URL: [Link])

  • Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective - MDPI. (URL: [Link])

  • Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - Semantic Scholar. (URL: [Link])

  • A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE - ijpcbs. (URL: [Link])

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Comparative

Comparative Guide: Biological Activities of Quinoline-2-Carboxylic Acid Esters vs. Amides

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous therapeutics. Functionalization at the C-2 position via carboxylic acid derivatives—specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous therapeutics. Functionalization at the C-2 position via carboxylic acid derivatives—specifically esters and amides —profoundly dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1]. While both classes exhibit broad-spectrum biological activities, their divergent metabolic stabilities and target-binding affinities require careful consideration during lead optimization[2].

This guide provides an objective, data-driven comparison of quinoline-2-carboxylic acid esters and amides, detailing their synthesis, mechanistic pathways, and comparative efficacies across anticancer, antimicrobial, and anti-inflammatory targets.

Chemical Foundations: Stability and Synthesis

The fundamental divergence between quinoline-2-carboxylates (esters) and quinoline-2-carboxamides (amides) lies in their bond stability and electronic properties.

  • Amides: The amide bond (-CONH-) offers superior metabolic stability due to resonance stabilization of the C-N bond, making it highly resistant to plasma esterases[2]. Furthermore, the amide nitrogen acts as a critical hydrogen bond donor/acceptor, enabling tight chelation within enzyme active sites (e.g., HDAC1, COX-2)[3],[4].

  • Esters: The ester linkage (-COO-) is significantly more lipophilic, facilitating rapid cellular membrane penetration. However, it is highly susceptible to enzymatic hydrolysis by intracellular esterases. This makes esters excellent candidates for prodrug strategies or for inducing rapid, localized cytotoxicity before systemic clearance[5],[2].

SynthesisWorkflow A Quinoline-2-carboxylic acid B Quinoline-2-carbonyl chloride (Activated Intermediate) A->B Oxalyl Chloride + DMF (Avoids C4-Chlorination) C Quinoline-2-carboxylate Esters (Prodrugs / Cytotoxic Agents) B->C + Phenols/Alcohols + Base (Pyridine) D Quinoline-2-carboxamides (Metabolically Stable Inhibitors) B->D + Aryl/Alkylamines + Base (TEA)

Caption: Chemical synthesis workflow for quinoline-2-carboxylic acid esters and amides.

Comparative Biological Activities

Epigenetic Modulation and Anticancer Efficacy

Amides have emerged as highly potent epigenetic modulators. Specifically, 8-substituted quinoline-2-carboxamides act as powerful Histone Deacetylase (HDAC) inhibitors. The amide moiety is crucial for chelating the zinc ion in the HDAC active site, with compound 21g demonstrating an IC50 of 0.050 µM against HDAC1, significantly outperforming the standard drug Vorinostat (IC50 = 0.137 µM)[3].

Conversely, quinoline-2-carboxylic acid aryl esters exhibit direct cytotoxic effects. In vitro studies demonstrate that these esters rapidly induce apoptosis and S-phase cell cycle arrest in PC3 prostate cancer cell lines[5].

Antimicrobial and Antimycobacterial Activity

In the realm of infectious diseases, amides demonstrate clear superiority. N-cycloalkyl-substituted quinoline-2-carboxamides (such as N-cycloheptyl and N-cyclohexyl derivatives) exhibit profound in vitro activity against Mycobacterium tuberculosis, outperforming first-line standards like isoniazid and pyrazinamide[6],[7]. Esters, while active against general bacterial strains, lack the metabolic persistence required for effective antimycobacterial therapy.

Anti-inflammatory and Analgesic Properties

Both classes are active in inflammatory pathways but operate via different mechanisms. Quinoline-2-carboxamides act as potent dual COX-2/LOX inhibitors (e.g., Compounds 37 and 38 show IC50 values of 1.21 and 1.14 µM against COX-2)[4]. Quinoline-2-carboxylate aryl esters also demonstrate significant in vivo anti-inflammatory and analgesic activities, comparable to the standard drug diclofenac sodium, likely acting as lipophilic prodrugs that are hydrolyzed into the active acid form at the site of inflammation[5].

Quantitative Data Summary
Compound ClassSpecific DerivativePrimary Target / Biological ActivityEfficacy Metric (IC50 / Activity)Ref.
Amide N-cyclohexylquinoline-2-carboxamideM. tuberculosis (Antimycobacterial)Higher activity than Isoniazid[6]
Amide 8-substituted quinoline-2-carboxamide (21g)HDAC1 Inhibition (Anticancer)IC50 = 0.050 µM (vs Vorinostat 0.137 µM)[3]
Amide Quinoline-2-carboxamide (Compound 38)COX-2 Inhibition (Anti-inflammatory)IC50 = 1.14 µM[4]
Ester Quinoline-2-carboxylic acid aryl estersPC3 Prostate Cancer Cells (Cytotoxicity)Induces S-phase arrest & Apoptosis[5]
Ester Phenyl quinoline-2-carboxylateSystemic InflammationComparable analgesic effect to Diclofenac[5]

Mechanistic Pathways

MechanismOfAction Amide Quinoline-2-carboxamides HDAC HDAC1 Inhibition (Epigenetic Target) Amide->HDAC 8-substituted analogs COX COX-2 / LOX Inhibition (Inflammatory Target) Amide->COX Dual inhibitors Ester Quinoline-2-carboxylate Esters Esterase Plasma Esterase Cleavage (Metabolic Hydrolysis) Ester->Esterase Prodrug activation CellCycle S-Phase Cell Cycle Arrest (PC3 Cancer Cells) Ester->CellCycle Direct cytotoxicity Apoptosis Apoptosis & Cell Death (Anticancer Efficacy) HDAC->Apoptosis AntiInflam Reduced Inflammation (Analgesic Efficacy) COX->AntiInflam CellCycle->Apoptosis

Caption: Divergent pharmacological pathways of quinoline-2-carboxylic acid derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols highlight the causality behind specific reagent choices.

Protocol A: Synthesis of Quinoline-2-Carboxamides and Esters

Causality: The activation of the carboxylic acid is the critical first step. Standard use of thionyl chloride (SOCl2) frequently results in off-target chlorination at the electron-deficient C-4 position of the quinoline ring[8]. To circumvent this, oxalyl chloride is employed under mild conditions to generate a highly specific acyl chloride intermediate[6].

  • Activation: Dissolve quinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of anhydrous DMF (2-3 drops) to form the Vilsmeier-Haack complex. Stir at room temperature until gas evolution ceases.

  • Coupling:

    • For Amides: Add the acyl chloride solution dropwise to a mixture of the target amine (e.g., cyclohexylamine, 1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C.

    • For Esters: Add the acyl chloride to a solution of the target phenol/alcohol (1.1 eq) and pyridine (1.5 eq) in DCM at 0°C.

  • Validation & Purification: Monitor the reaction via TLC. Quench with distilled water, extract the organic layer with DCM, wash with brine, and dry over Na2SO4. Purify the crude product via silica gel column chromatography. Confirm the structure via 1H-NMR (identifying the characteristic amide N-H broad singlet at ~8.0-8.5 ppm or ester alkoxy protons).

Protocol B: In Vitro HDAC Inhibition Assay (For Amides)

Causality: To quantitatively validate the epigenetic targeting efficacy of synthesized amides against HDAC1, utilizing a fluorogenic substrate that mimics the natural acetylated lysine target.

  • Enzyme Incubation: In a 96-well microplate, incubate recombinant human HDAC1 enzyme with varying concentrations of the synthesized 8-substituted quinoline-2-carboxamides (ranging from 0.01 to 10 µM) in assay buffer at 37°C for 30 minutes. Include Vorinostat as a self-validating positive control[3].

  • Fluorogenic Detection: Add a fluorogenic acetylated peptide substrate to each well. Incubate for an additional 30 minutes.

  • Quantification: Quench the reaction with a developer solution containing Trichostatin A. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-Cyanophenyl quinoline-1(2H)-carboxylate

Hazard Assessment: A Composite Approach The toxicological profile of 2-Cyanophenyl quinoline-1(2H)-carboxylate has not been fully characterized. However, its structure suggests a combination of hazards associated with bo...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Composite Approach

The toxicological profile of 2-Cyanophenyl quinoline-1(2H)-carboxylate has not been fully characterized. However, its structure suggests a combination of hazards associated with both quinoline and organic cyanides.

  • Quinoline Core: Quinoline and its derivatives are known to be harmful if swallowed or in contact with skin, cause serious eye irritation, and may cause skin irritation.[1][2][3] Critically, quinoline is suspected of causing genetic defects and may cause cancer.[2][3][4][5][6] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][3][6]

  • Cyanophenyl Group: Organic compounds containing a cyano (nitrile) group can be toxic. A primary concern is the potential for metabolic conversion to cyanide or the release of hydrogen cyanide (HCN) gas under acidic conditions.[7][8] Cyanide compounds can be fatal if swallowed, inhaled, or absorbed through the skin.[9]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) and stringent handling protocols are mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to minimize the risk of exposure via inhalation, dermal contact, or ocular exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (ensure outer glove has been tested to EN 374 standard).Provides a robust barrier against dermal absorption.[10][11] Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[12] Change the outer glove immediately upon contamination.
Eye & Face Protection Chemical safety goggles with side shields. A full-face shield must be worn over goggles when there is a splash hazard.Protects eyes from splashes, aerosols, and solid particulates.[10][12][13] A face shield offers additional protection for the entire face.[11]
Body Protection A long-sleeved laboratory coat with elastic cuffs. A chemically resistant apron should be worn over the lab coat.Prevents contamination of personal clothing and skin.[10][13] The apron provides an additional layer of protection against spills.[10]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Required when handling the solid compound outside of a certified chemical fume hood, for spill cleanup, or if aerosol generation is possible.[10] Protects against inhalation of fine powders and potential vapors.
Operational Plan: From Receipt to Reaction

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All handling of 2-Cyanophenyl quinoline-1(2H)-carboxylate, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[8][12]

Establish a designated area within the laboratory for handling this compound. This area should be clearly marked with signs that identify the chemical hazard and include appropriate warnings.[8] Ensure that an emergency eyewash station and safety shower are immediately accessible.[11]

The following workflow outlines the safe handling of 2-Cyanophenyl quinoline-1(2H)-carboxylate.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_transport Intra-Laboratory Transport cluster_cleanup Cleanup & Decontamination prep1 Don Full PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 h1 Weigh Solid Compound prep3->h1 h2 Prepare Solution h1->h2 h3 Perform Reaction h2->h3 t1 Seal in Labeled Primary Container h3->t1 t2 Place in Leak-Proof Secondary Container t1->t2 c1 Segregate Waste t2->c1 c2 Decontaminate Surfaces & Glassware c1->c2 c3 Remove PPE c2->c3

Caption: Safe handling workflow for 2-Cyanophenyl quinoline-1(2H)-carboxylate.

  • Preparation : Before handling, don all required PPE.[14] Verify that the chemical fume hood is functioning correctly. Prepare the designated work surface by covering it with absorbent, disposable bench paper.

  • Weighing : Carefully weigh the solid compound within the fume hood to prevent inhalation of dust.[14]

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use a magnetic stirrer for mixing and avoid sonication, which can generate aerosols.[10]

  • Reaction Setup : Ensure all reaction vessels are properly labeled and secured within the fume hood.[10]

  • Intra-laboratory Transport : If the material needs to be moved, it must be in a sealed, clearly labeled primary container. This primary container must then be placed within a durable, leak-proof secondary container for transport.[10]

Disposal Plan: Managing Hazardous Waste

All waste materials contaminated with 2-Cyanophenyl quinoline-1(2H)-carboxylate must be treated as hazardous waste.[1][14] It is critical to segregate waste streams to ensure safe and compliant disposal.

  • Solid Waste : Contaminated PPE (gloves, apron), weigh boats, and absorbent paper should be collected in a dedicated, labeled hazardous waste container.[14]

  • Liquid Waste : All solutions containing the compound, as well as solvent rinses from glassware, must be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour any waste down the drain.[14]

  • Sharps : Contaminated needles or other sharps must be placed in a designated sharps container.

Due to the cyanophenyl group, specific decontamination procedures are required for all glassware and work surfaces.[8]

G start Contaminated Item (Glassware/Surface) step1 Rinse with pH 10 Buffer Solution start->step1 Step 1 step2 Rinse with Freshly Prepared 10% Bleach Solution step1->step2 Step 2 step3 Final Rinse with Deionized Water step2->step3 Step 3 end Decontaminated step3->end

Caption: Decontamination workflow for cyanide-containing materials.

  • Initial Rinse : Within the fume hood, rinse all contaminated surfaces and glassware with a pH 10 buffer solution.[8][12]

  • Bleach Treatment : Follow the buffer rinse with a freshly prepared 10% bleach solution.[8][12]

  • Final Rinse : Thoroughly rinse with deionized water.

  • Waste Collection : Collect all rinsates as hazardous liquid waste.[12]

Always consult your institution's environmental health and safety department for specific disposal guidelines.[14]

References

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